molecular formula C11H19NaO2 B1592752 Sodium undecylenate CAS No. 3398-33-2

Sodium undecylenate

Cat. No.: B1592752
CAS No.: 3398-33-2
M. Wt: 206.26 g/mol
InChI Key: DKYPZNSPQXLRRQ-UHFFFAOYSA-M
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Description

Sodium undecylenate is a useful research compound. Its molecular formula is C11H19NaO2 and its molecular weight is 206.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Preservative. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;undec-10-enoate
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InChI

InChI=1S/C11H20O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1
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InChI Key

DKYPZNSPQXLRRQ-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C=CCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H19NaO2
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DSSTOX Substance ID

DTXSID4037039
Record name Sodium undecylenate
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Molecular Weight

206.26 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Sodium undecylenate
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CAS No.

3398-33-2
Record name Sodium undecylenate
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Record name Sodium undecylenate
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Record name sodium undecylenate
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Record name SODIUM UNDECYLENATE
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Foundational & Exploratory

The Mechanism of Action of Sodium Undecylenate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecylenate, the sodium salt of undecylenic acid, is a monounsaturated fatty acid that has been utilized for decades as a potent topical antifungal agent.[1] Derived commercially from the pyrolysis of castor oil, its efficacy against various dermatophytes and yeasts, particularly Candida albicans, is well-documented.[1][2] The active component, the undecylenate ion, exerts its therapeutic effects through a multifaceted mechanism of action, making it a subject of continued interest in the development of novel antimicrobial and therapeutic agents.[3] This technical guide provides a comprehensive overview of the core mechanisms by which this compound inhibits fungal growth and virulence, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Antifungal Mechanisms of Action

The antifungal activity of this compound is not attributed to a single target but rather to a combination of disruptive effects on fungal cell structure, metabolism, and virulence. These mechanisms collectively lead to both fungistatic (growth inhibition) and fungicidal (cell killing) outcomes.[4]

1. Disruption of Fungal Cell Membrane Integrity

The primary and most critical mechanism of action is the disruption of the fungal plasma membrane.[1][5] As a fatty acid, undecylenate readily integrates into the lipid bilayer of the fungal cell membrane.[5] This integration leads to several detrimental consequences:

  • Increased Membrane Permeability: The insertion of undecylenate molecules destabilizes the membrane's structure, increasing its fluidity and permeability.[5] This loss of integrity allows for the leakage of essential intracellular components, such as ions and small metabolites, leading to cellular dysfunction and eventual lysis.[1][5]

  • Inhibition of Ergosterol Synthesis: Evidence suggests that undecylenic acid interferes with the synthesis of ergosterol, the principal sterol in fungal cell membranes, which is essential for maintaining membrane integrity and fluidity.[5] Compromising the ergosterol pathway further weakens the cell membrane, enhancing the disruptive effects.

  • Inhibition of Fatty Acid Biosynthesis: Undecylenic acid has been shown to inhibit fungal fatty acid biosynthesis.[2] This action disrupts the supply of necessary building blocks for membrane maintenance and expansion, contributing to the overall loss of membrane integrity. Fungal fatty acid synthase (FAS) enzymes are structurally distinct from their mammalian counterparts, making them attractive therapeutic targets.[6]

2. Inhibition of Key Virulence Factors

Beyond direct membrane damage, this compound potently inhibits crucial virulence factors, particularly in Candida albicans, thereby preventing the establishment and progression of infection.

  • Inhibition of Morphogenesis (Yeast-to-Hyphae Transition): A hallmark of C. albicans pathogenicity is its ability to transition from a unicellular yeast form to a filamentous, invasive hyphal form.[2][4] This morphological switch is critical for tissue invasion and biofilm formation. Undecylenic acid effectively abolishes this transition, even at sub-lethal concentrations.[7][8] This action traps the fungus in its less virulent yeast state.

  • Inhibition of Biofilm Formation: Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confer high resistance to antifungal agents and host immune responses.[8][9] Undecylenic acid is a potent inhibitor of C. albicans biofilm formation.[9][10] This is achieved by down-regulating the expression of key genes required for adhesion and biofilm integrity, such as Hyphal Wall Protein 1 (HWP1), as well as genes encoding secreted hydrolytic enzymes (aspartic proteases, lipases, and phospholipases) that contribute to the biofilm matrix.[7][11]

3. Induction of Cellular Stress

  • Generation of Reactive Oxygen Species (ROS): Studies involving arginine undecylenate, a salt of undecylenic acid, have demonstrated that it can induce the formation of reactive oxygen species (ROS) within bacterial cells.[3][12] A similar proposed mechanism in fungi suggests that undecylenate-induced oxidative stress contributes to damage of the cell membrane and cell wall.[13]

  • Physical Cell Deformation: Scanning electron microscopy reveals that treatment with undecylenic acid causes the fungal cell surface to become crumpled and atrophic, a visible manifestation of the profound structural damage it inflicts.[7][11]

Visualizing the Core Mechanism

The following diagram illustrates the multifaceted attack of this compound on a fungal cell, targeting key cellular structures and pathways to inhibit growth and virulence.

G cluster_main Mechanism of Action of this compound cluster_membrane Cell Membrane Disruption cluster_virulence Virulence Factor Inhibition UA This compound Membrane Membrane Integration & Permeabilization UA->Membrane Directly targets Ergosterol Ergosterol Synthesis UA->Ergosterol Inhibits FAS Fatty Acid Biosynthesis UA->FAS Inhibits Morphogenesis Yeast-to-Hyphae Transition UA->Morphogenesis Inhibits Biofilm Biofilm Formation (HWP1, Hydrolases) UA->Biofilm Inhibits ROS ROS Production UA->ROS Induces Death FUNGAL CELL DEATH Membrane->Death Causes leakage, lysis Ergosterol->Membrane FAS->Membrane Morphogenesis->Biofilm Morphogenesis->Death Reduces virulence, prevents infection Biofilm->Death Reduces virulence, prevents infection ROS->Death Causes oxidative damage G start Start prep Prepare Standardized C. albicans Suspension (1x10^7 cells/mL) start->prep inoculate Inoculate 96-well Plate (100 µL/well) prep->inoculate treat Add Undecylenic Acid (Serial Dilutions) inoculate->treat incubate_biofilm Incubate at 37°C (24-48 hours) treat->incubate_biofilm wash Wash Wells with PBS to Remove Planktonic Cells incubate_biofilm->wash add_xtt Add XTT-Menadione Solution wash->add_xtt incubate_xtt Incubate in Dark (2-3 hours) add_xtt->incubate_xtt read Measure Absorbance at 490 nm incubate_xtt->read analyze Analyze Data: % Inhibition vs. Control read->analyze end_node End analyze->end_node G cluster_workflow Membrane Permeability Assay Workflow cluster_logic Interpretation Logic start Start culture Culture Bacteria (e.g., S. aureus) start->culture treat Treat with Test Compound culture->treat stain Stain with PI/SYTOX Green & Hoechst/DAPI treat->stain visualize Fluorescence Microscopy stain->visualize result Observation visualize->result end_node End intact Intact Membrane: Only Hoechst/DAPI Signal result->intact Negative Staining (PI/SYTOX) permeabilized Permeabilized Membrane: Both PI/SYTOX & Hoechst/DAPI Signals result->permeabilized Positive Staining (PI/SYTOX)

References

An In-depth Technical Guide to the Synthesis and Purification of Sodium Undecylenate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methods for sodium undecylenate, a compound of significant interest in the pharmaceutical and cosmetic industries for its antifungal properties. The document details the industrial production of the precursor, undecylenic acid, from castor oil via pyrolysis, followed by its conversion to this compound through neutralization. Furthermore, it outlines rigorous purification techniques, including molecular distillation for undecylenic acid and recrystallization for the final sodium salt. This guide also presents detailed experimental protocols and analytical methods for quality control, supported by quantitative data and procedural diagrams to ensure reproducibility and high purity of the final product.

Introduction

This compound, the sodium salt of undec-10-enoic acid, is a well-established antifungal agent.[1] Its synthesis is a multi-step process that begins with the extraction and derivatization of ricinoleic acid from castor oil. This guide delineates the core chemical transformations and purification strategies employed to obtain high-purity this compound suitable for pharmaceutical and research applications.

Synthesis of Undecylenic Acid from Castor Oil

The primary industrial route to undecylenic acid involves the pyrolysis of ricinoleic acid, the main constituent of castor oil.[2] To avoid the formation of undesirable byproducts such as acrolein and polymeric materials from the glycerol backbone, the pyrolysis is typically performed on the methyl ester of ricinoleic acid.[3]

Esterification of Ricinoleic Acid

Prior to pyrolysis, castor oil is transesterified with methanol to produce methyl ricinoleate. This step is crucial for a cleaner pyrolysis reaction.

Pyrolysis of Methyl Ricinoleate

The pyrolysis of methyl ricinoleate is a high-temperature cracking process that yields methyl undecylenate and heptaldehyde.[2]

Experimental Protocol: Pyrolysis of Methyl Ricinoleate

  • Reaction Setup: The pyrolysis is conducted in a vertical stainless steel tubular reactor. The reactor can be packed with inert materials like mild steel balls to ensure even heat distribution.[4]

  • Catalyst (Optional): While the reaction can proceed without a catalyst, the addition of a radical initiator such as benzoyl peroxide (e.g., 0.5% w/w) can be employed.[4]

  • Reaction Conditions: The methyl ricinoleate, with or without a catalyst, is fed into the preheated reactor. Superheated steam is often introduced concurrently. The reaction is carried out under reduced pressure.

  • Product Collection: The volatile products, methyl undecylenate and heptaldehyde, are passed through a condenser and collected.

  • Separation: The collected distillate is then fractionally distilled to separate methyl undecylenate from heptaldehyde and other minor byproducts.

ParameterValueReference
Pyrolysis Temperature500–600 °C[2]
Pressure20 - 45 mm Hg (reduced pressure)[4]
Catalyst0.5% Benzoyl Peroxide (optional)[4]
Yield of Undecylenic Acid 36.0% [4]
Yield of Heptaldehyde 24.8% [4]
Hydrolysis of Methyl Undecylenate

The final step in the synthesis of undecylenic acid is the hydrolysis of the methyl ester.

Experimental Protocol: Hydrolysis of Methyl Undecylenate

  • Reaction: Methyl undecylenate is hydrolyzed using a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution under reflux to form this compound.[5]

  • Acidification: The resulting solution containing this compound is then acidified with a dilute mineral acid, such as sulfuric acid, to precipitate the free undecylenic acid.[5]

  • Isolation: The crude undecylenic acid is then separated from the aqueous layer.

Purification of Undecylenic Acid

Crude undecylenic acid obtained from the hydrolysis step contains various impurities. A multi-stage molecular distillation process is an effective method for its purification.[6]

Experimental Protocol: Three-Stage Molecular Distillation of Undecylenic Acid [6]

  • Stage 1: Dehydration and Degassing: The crude undecylenic acid is fed into the first stage film distiller. This step removes water and other volatile gases.

  • Stage 2: Removal of Low-Boiling Impurities: The dehydrated product is then passed to a second stage molecular distiller to remove lower boiling point impurities like aldehydes and hydrocarbons.

  • Stage 3: Final Purification: The final stage of molecular distillation separates the high-purity undecylenic acid from higher boiling point residues.

Distillation StageVacuumTemperaturePurpose
Stage 1 -0.085 to -0.095 MPa50-80 °CDehydration and degassing
Stage 2 100 Pa to -0.1 MPa50-70 °CRemoval of low-boiling impurities
Stage 3 100 Pa to -0.1 MPa80-95 °CCollection of high-purity undecylenic acid

The resulting product is a colorless or slightly yellow, high-purity undecylenic acid.[6]

Synthesis_and_Purification_of_Undecylenic_Acid cluster_0 Synthesis of Undecylenic Acid cluster_1 Purification of Undecylenic Acid Castor Oil Castor Oil Methyl Ricinoleate Methyl Ricinoleate Castor Oil->Methyl Ricinoleate Transesterification Pyrolysis Pyrolysis Methyl Ricinoleate->Pyrolysis Methyl Undecylenate & Heptaldehyde Methyl Undecylenate & Heptaldehyde Pyrolysis->Methyl Undecylenate & Heptaldehyde Hydrolysis & Acidification Hydrolysis & Acidification Methyl Undecylenate & Heptaldehyde->Hydrolysis & Acidification Crude Undecylenic Acid Crude Undecylenic Acid Hydrolysis & Acidification->Crude Undecylenic Acid Molecular Distillation Molecular Distillation Crude Undecylenic Acid->Molecular Distillation Pure Undecylenic Acid Pure Undecylenic Acid Molecular Distillation->Pure Undecylenic Acid

Fig. 1: Synthesis and Purification of Undecylenic Acid.

Synthesis of this compound

High-purity undecylenic acid is converted to its sodium salt through a neutralization reaction with sodium hydroxide.[1]

Experimental Protocol: Neutralization of Undecylenic Acid

  • Dissolution: Dissolve a known molar quantity of purified undecylenic acid in a suitable solvent, such as ethanol or a mixture of isopropyl alcohol and deionized water, with gentle heating (e.g., 50 °C) if necessary.[7]

  • Neutralization: Prepare a stoichiometric equivalent aqueous solution of sodium hydroxide. Slowly add the sodium hydroxide solution to the undecylenic acid solution with constant stirring. The reaction is exothermic, and the temperature should be monitored and controlled.

  • pH Adjustment: Monitor the pH of the reaction mixture. The addition of sodium hydroxide is complete when the pH reaches a neutral or slightly basic level (pH 7-8).

  • Isolation: The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield crude this compound. For aqueous solutions, the product can be obtained by oven-drying.[7]

Purification of this compound

Recrystallization is a highly effective method for purifying solid this compound, removing any unreacted starting materials or side products.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Ethanol (e.g., 95%) is a suitable solvent for the recrystallization of sodium salts of fatty acids.[8] this compound has high solubility in hot ethanol and low solubility in cold ethanol.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot 95% ethanol with stirring until a clear solution is obtained.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.[8]

Fig. 2: Synthesis and Purification of this compound.

Quality Control and Analytical Methods

Rigorous analytical testing is essential to ensure the purity and identity of the final this compound product.

Purity Assessment
Purity GradeAssay (% by GC)Reference
Technical Grade 90.0 - 97.0[9]
High Purity Grade 98.0 - 99.5[9]
High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification of undecylenic acid and its salts.

Experimental Protocol: HPLC Analysis

  • Derivatization: To enhance UV detection, undecylenate can be derivatized to a 4'-nitrophenacyl ester. This is achieved by reacting the sample with 4'-nitrophenacyl bromide in the presence of a base like triethylamine.

  • Chromatographic Conditions:

    • Column: C8 reverse-phase column (e.g., Microsorb-MV C8).

    • Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v).

    • Detection: UV spectrophotometer at 265 nm.

    • Flow Rate: Approximately 1.6 mL/min.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities and for confirming the fatty acid profile. For the analysis of the sodium salt, derivatization to a more volatile ester, such as a methyl ester (FAME), is typically required.

Experimental Protocol: GC-MS Analysis

  • Derivatization: The fatty acid salt is converted to its corresponding methyl ester using a suitable reagent like BF3-methanol.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: A temperature gradient is employed to separate the different fatty acid methyl esters. For example, an initial temperature of 100°C held for 2 minutes, ramped to 250°C at 5°C/min, and then to 320°C at 20°C/min.[4]

    • MS Detector: Operated in electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-500).

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups. For this compound, characteristic peaks would include the carboxylate salt C=O stretch (typically around 1550-1610 cm⁻¹) and the C=C stretch of the terminal alkene (around 1640 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the overall structure of the molecule, including the presence and position of the double bond and the number of carbon and hydrogen atoms.

Conclusion

The synthesis and purification of this compound require a well-defined, multi-step process that begins with the processing of a renewable feedstock, castor oil. The methods outlined in this guide, from pyrolysis and molecular distillation of the undecylenic acid precursor to the final neutralization and recrystallization of the sodium salt, provide a robust pathway to obtaining a high-purity product. The implementation of rigorous analytical quality control measures is paramount to ensure the suitability of the final compound for its intended applications in the pharmaceutical and scientific fields.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Undecylenate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core physicochemical properties of sodium undecylenate (CAS No. 3398-33-2), tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex relationships to facilitate a comprehensive understanding of this compound for research and formulation purposes.

Core Physicochemical Properties

This compound is the sodium salt of undecylenic acid, a monounsaturated fatty acid.[1][2] It is a white, water-soluble powder often used in cosmetics and pharmaceuticals for its antifungal and antimicrobial properties.[1][2][3][4]

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name sodium undec-10-enoate[5]
Molecular Formula C₁₁H₁₉NaO₂[5][6][7][]
Molecular Weight 206.26 g/mol [5][6][7][]
CAS Number 3398-33-2[5][7]
Appearance White to off-white solid/powder[4][6][]
Decomposition Point Decomposes above 200°C[4][9]

Table 2: Solubility and Partitioning Characteristics

PropertyValueConditionsSource(s)
Solubility in Water 65.84 mg/L (estimated)25°C[][10][11]
General Solubility Soluble in water-[1][2][3][4]
logP (o/w) 3.987 (estimated for parent acid)-[10][11]
pKa ~5.02 (estimated for parent acid)-[12]

Table 3: Surfactant-Related Properties

PropertyValueSource(s)
Critical Micelle Concentration (CMC) 16-26 mM (for similar undecenyl surfactants)[]
Classification Anionic Surfactant[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of physicochemical properties. The following sections outline standard experimental protocols relevant to this compound.

The solubility of a surfactant is a fundamental parameter influencing its application. A common method to determine solubility is through static equilibrium and subsequent analysis.

Protocol: Static Solubility Testing

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the suspension using an overhead shaker or magnetic stirrer at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed (e.g., 5,000 x g for 30 minutes) to pellet the undissolved solid.[14]

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For precision, the supernatant can be passed through a syringe filter (e.g., 0.22 µm).[14]

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization to its methyl ester form.[2]

  • Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[13] This property is critical for applications involving emulsification, solubilization, and detergency. The surface tension method is a primary and widely used technique for CMC determination.[15][16]

Protocol: CMC Determination by Surface Tensiometry

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water, well above the expected CMC.

  • Serial Dilutions: Create a series of solutions with decreasing concentrations of this compound from the stock solution.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure the equipment is properly calibrated and measurements are taken at a constant temperature.

  • Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[15]

  • CMC Identification: The resulting plot will typically show two linear regions. The surface tension decreases with increasing concentration below the CMC. Above the CMC, the surface tension remains relatively constant as additional surfactant forms micelles.[13] The CMC is determined from the intersection point of the two extrapolated linear portions of the curve.[15]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution prep_dilute Create Serial Dilutions prep_stock->prep_dilute measure_st Measure Surface Tension of Each Dilution prep_dilute->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data find_intersection Identify Intersection of Two Linear Regions plot_data->find_intersection determine_cmc Intersection Point = CMC find_intersection->determine_cmc

Workflow for CMC determination using the surface tension method.

Mechanism of Action and Relevant Signaling

This compound's utility in research, particularly in dermatology and microbiology, stems from its antimicrobial and antifungal activities.[1][2] The mechanism is primarily attributed to the properties of its parent compound, undecylenic acid.

The primary mode of action is the disruption of microbial cell membrane integrity.[17] The unsaturated fatty acid structure allows it to intercalate into the lipid bilayer of fungal and bacterial cells. This insertion disrupts the membrane's structure and function, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death.[17][18]

Furthermore, in fungi like Candida albicans, undecylenic acid has been shown to inhibit morphogenesis, preventing the transition from yeast to the hyphal form, which is associated with active infection.[19] This is achieved by interfering with fatty acid biosynthesis within the fungal cell.[19]

G cluster_compound Compound cluster_cell Fungal Cell compound This compound (in aqueous solution) membrane Cell Membrane (Lipid Bilayer) compound->membrane Intercalates & Disrupts biosynthesis Fatty Acid Biosynthesis compound->biosynthesis Inhibits death Cell Death membrane->death Leads to Permeabilization morphogenesis Yeast-to-Hyphae Transition biosynthesis->morphogenesis Inhibits morphogenesis->death Prevents Infection Progression

Proposed antifungal mechanism of action for this compound.

Interrelation of Physicochemical Properties

The molecular structure of this compound dictates its physicochemical behavior and, consequently, its functionality. The molecule possesses a dual nature: a long hydrophobic 11-carbon aliphatic tail and a hydrophilic sodium carboxylate head group.

This amphiphilic character is the foundation of its properties:

  • Solubility & CMC: The hydrophilic head allows for solubility in water, while the hydrophobic tail drives the molecule to surfaces and interfaces. At the CMC, the unfavorable interaction of the hydrophobic tails with water is minimized through the formation of micelles, where the tails are sequestered in the core and the heads face the aqueous environment.

  • Antimicrobial Activity: The hydrophobic tail is crucial for interacting with and disrupting the lipid membranes of microorganisms. The overall length and the terminal double bond contribute to its efficacy.[17][19]

G cluster_structure Molecular Structure cluster_properties Resulting Properties structure Amphiphilic Nature hydrophilic Hydrophilic Head (-COONa) structure->hydrophilic hydrophobic Hydrophobic Tail (C11 Alkyl Chain) structure->hydrophobic solubility Aqueous Solubility hydrophilic->solubility cmc Micelle Formation (CMC) hydrophobic->cmc activity Antimicrobial Activity hydrophobic->activity solubility->cmc

Relationship between molecular structure and key properties.

References

Sodium Undecylenate: An In-depth Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium undecylenate, the salt of undecylenic acid, is a fatty acid derivative with well-established antifungal properties. This technical guide provides a comprehensive overview of its in vitro spectrum of activity against clinically relevant fungi. It includes a compilation of available Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for antifungal susceptibility testing, and a visual representation of its proposed mechanism of action. This document is intended to serve as a resource for researchers and professionals involved in the development of novel antifungal therapies.

Introduction

Undecylenic acid, a monounsaturated fatty acid, has a long history of use as a topical antifungal agent, particularly for the treatment of dermatophytoses.[1] Its sodium salt, this compound, offers formulation advantages due to its increased water solubility. The primary antifungal mechanism of undecylenic acid involves the disruption of fungal cell membrane integrity, inhibition of the morphological transition from yeast to the more invasive hyphal form, and interference with fatty acid biosynthesis.[1][2][3][4] This guide focuses on the quantitative assessment of its antifungal activity against a range of pathogenic yeasts, molds, and dermatophytes.

Antifungal Spectrum of Activity: Quantitative Data

The following tables summarize the available in vitro susceptibility data for undecylenic acid against various fungal species. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is important to note that the majority of available data is for undecylenic acid, the active form of this compound.

Table 1: Antifungal Activity of Undecylenic Acid Against Yeast

OrganismStrain(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicansATCC 900281632[5]
Candida albicansClinical Isolates-< 125 (MIC₉₀ below the lowest concentration tested)[3][6]

Table 2: Antifungal Activity of Undecylenic Acid Against Molds

OrganismStrain(s)MIC (µg/mL)Reference(s)
Aspergillus fumigatusATCC 204305> 64[5]
Aspergillus flavusATCC 204304> 64[5]
Aspergillus nigerATCC 16404> 64[5]

Table 3: Antifungal Activity of Undecylenic Acid Against Dermatophytes

OrganismStrain(s)MIC (µg/mL)Killing TimeReference(s)
Trichophyton mentagrophytesATCC 95338-[5]
Trichophyton rubrumATCC 2818816-[5]
Trichophyton mentagrophytesNot Specified-Equivalent to Tolnaftate[3]
Trichophyton rubrumNot Specified-Equivalent to Tolnaftate[3]
Epidermophyton floccosumNot Specified-Equivalent to Tolnaftate[3]

Note: A significant gap exists in the publicly available literature regarding comprehensive MIC data for this compound against a wider range of fungal pathogens, particularly for species within the genera Microsporum and Epidermophyton.

Mechanism of Action

The antifungal activity of undecylenic acid is multifaceted, primarily targeting the fungal cell's structure and key physiological processes.

Disruption of Fungal Cell Membrane

Undecylenic acid integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability. This disruption results in the leakage of essential intracellular components, ultimately causing cell death.[2]

Inhibition of Morphogenesis

A key virulence factor for many fungi, particularly Candida albicans, is the ability to transition from a yeast-like form to a more invasive hyphal form. Undecylenic acid has been shown to inhibit this morphological switch, thereby reducing the pathogen's ability to invade host tissues.[6][7][8][9][10]

Interference with Fatty Acid Biosynthesis

Undecylenic acid can interfere with the fungal fatty acid biosynthesis pathway.[7][11] This disruption can affect the integrity of the cell membrane and other essential cellular functions that rely on fatty acids.

Proposed Antifungal Mechanism of Undecylenic Acid cluster_cell Fungal Cell Cell_Membrane Fungal Cell Membrane Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Increased Permeability, Leakage of Contents Ergosterol_Synthesis Ergosterol Biosynthesis Ergosterol_Synthesis->Cell_Membrane Essential Component Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Fatty_Acid_Biosynthesis->Cell_Membrane Essential Component Morphogenesis Yeast-to-Hyphae Transition (Morphogenesis) Virulence_Reduction Reduced Virulence Morphogenesis->Virulence_Reduction Undecylenic_Acid This compound (Undecylenic Acid) Undecylenic_Acid->Cell_Membrane Disrupts Integrity Undecylenic_Acid->Ergosterol_Synthesis Inhibits Undecylenic_Acid->Fatty_Acid_Biosynthesis Inhibits Undecylenic_Acid->Morphogenesis Inhibits

Proposed mechanism of action of undecylenic acid.

Experimental Protocols

The following section outlines standardized methodologies for determining the in vitro antifungal activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antifungal agent. The following protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Materials

  • 96-well, flat-bottom microtiter plates

  • This compound stock solution (prepared in a suitable solvent, e.g., water or DMSO, and filter-sterilized)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Fungal inoculum, adjusted to the appropriate concentration

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

4.1.2. Inoculum Preparation

  • From a fresh culture (24-48 hours old) on a suitable agar medium (e.g., Sabouraud Dextrose Agar), select several distinct colonies.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL for yeasts).

  • For filamentous fungi, a conidial suspension is prepared and the concentration is determined using a hemocytometer.

  • Dilute the standardized inoculum in RPMI-1640 medium to achieve the final desired test concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).

4.1.3. Broth Microdilution Assay

  • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the microtiter plate.

  • The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours or longer for some filamentous fungi.

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.

Workflow for Broth Microdilution MIC Assay Start Start Prepare_Inoculum Prepare and Standardize Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of This compound in Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 35°C, 24-72h) Inoculate_Plate->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.
Assessment of Anti-Biofilm Activity

Fungal biofilms are a significant factor in persistent infections due to their increased resistance to antimicrobial agents. The following is a general protocol to assess the anti-biofilm activity of this compound.

4.2.1. Materials

  • 96-well, flat-bottom polystyrene microtiter plates

  • This compound

  • Fungal inoculum

  • Growth medium (e.g., RPMI-1640 or specific biofilm-promoting medium)

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or other suitable solvent

  • PBS

  • Plate reader

4.2.2. Biofilm Formation

  • Add 100 µL of a standardized fungal suspension (typically 1 x 10⁶ CFU/mL) to the wells of a microtiter plate.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

4.2.3. Anti-Biofilm Assay

  • After incubation, gently wash the wells with PBS to remove non-adherent cells.

  • Add 200 µL of different concentrations of this compound in fresh medium to the wells.

  • Incubate for a further 24 hours.

  • Wash the wells again with PBS.

  • Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.

  • Wash away the excess stain with PBS and allow the plate to air dry.

  • Solubilize the bound crystal violet with 200 µL of 95% ethanol.

  • Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.

  • The reduction in absorbance in the treated wells compared to the untreated control indicates the anti-biofilm activity.

Conclusion

This compound, through its active form undecylenic acid, exhibits a notable in vitro antifungal activity, particularly against Candida albicans and various dermatophytes. Its mechanism of action, targeting the fungal cell membrane and morphogenesis, makes it an interesting compound for further investigation. However, there is a clear need for more extensive quantitative susceptibility data against a broader range of fungal pathogens, especially molds of the genus Aspergillus and a wider variety of dermatophytes. The standardized protocols provided in this guide can be utilized to generate this much-needed data, which will be crucial for a more complete understanding of its antifungal spectrum and for guiding its potential applications in the development of new antifungal formulations.

References

In Vitro Biological Effects of Sodium Undecylenate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological effects of sodium undecylenate, a salt of the monounsaturated fatty acid, undecylenic acid. The document summarizes key findings on its antifungal, cytotoxic, and intestinal permeation-enhancing properties, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Cytotoxicity Profile

This compound has demonstrated cytotoxic effects against various cell lines, with its potency being influenced by the cell type and exposure duration. Its cytotoxic activity is often compared to other medium-chain fatty acids.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
CompoundCell LineAssayEndpointResultReference
This compound (uC11)Caco-2MTTIC50 (24h)~5 mM[1]
Sodium Caprate (C10)Caco-2MTTIC50 (24h)~5 mM[1]
Decylenic Acid (C11)Caco-2MTTIC50 (24h)<2.5 mM[1]
Undecylenic Acid (in GS-1 formulation)Jurkat, A549, etc.Viability AssaysIC50Dose-dependent reduction in viability[2]

Antifungal Activity

Undecylenic acid, the conjugate acid of this compound, is well-documented for its potent antifungal properties, particularly against Candida albicans. Its mechanism involves the inhibition of key virulence factors such as biofilm formation and hyphal morphogenesis.

Table 2: In Vitro Antifungal Activity of Undecylenic Acid against Candida albicans
ParameterAssayConcentrationEffectReference
Biofilm FormationBiofilm Inhibition Assay>3 mMEffective inhibition[3][4]
Yeast-to-Hyphae TransitionMorphogenesis Assay>4 mMAbolished[3][4]
Gene Expression (HWP1)RT-PCR3 mMSignificant reduction in transcription[3]
Gene Expression (SAPs, PLBs, LIBs)RT-PCR3 mMDecreased transcription[3]
Growth InhibitionMIC Assay10 µMSeven-fold reduction in germ tube formation[5]
Growth Inhibition (in hexosomes)MIC AssayMIC50: 0.01 wt%50% growth reduction[6]
Growth Inhibition (in hexosomes)MIC AssayMIC90: 0.16 wt%90% growth reduction[6]
Growth Inhibition (in PMMA composite)Agar Dilution0.0125%>90% growth reduction[7]

Intestinal Permeation Enhancement

This compound has been investigated as an intestinal permeation enhancer, demonstrating the ability to increase the transport of molecules across epithelial cell monolayers.

Table 3: Effect of this compound on Intestinal Epithelial Permeability (Caco-2 cells)
CompoundConcentrationEffect on TEEREffect on [14C]-Mannitol PappReference
This compound (uC11)5-10 mMReductionIncreased[1]
Sodium Caprate (C10)5-10 mMReductionIncreased[1]
Decylenic Acid (C11)5-10 mMReductionIncreased[1]

Signaling Pathways and Mechanisms of Action

Pro-Apoptotic Signaling in Cancer Cells

In vitro studies have revealed that undecylenic acid can induce apoptosis in tumor cells through a caspase-dependent pathway involving the mitochondria.

Pro_Apoptotic_Pathway cluster_apoptosome UA Undecylenic Acid (extracellular) FATP2 FATP2 UA->FATP2 Uptake UA_intra Undecylenic Acid (intracellular) FATP2->UA_intra Mito Mitochondrion UA_intra->Mito ? MMP Reduced Mitochondrial Membrane Potential Mito->MMP ProCasp9 Pro-Caspase-9 Casp9 Caspase-9 ProCasp9->Casp9 Activation ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 Cleavage Casp37 Caspase-3/7 ProCasp37->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis

Caption: Pro-apoptotic signaling pathway of undecylenic acid in cancer cells.

Undecylenic acid is taken up by cancer cells via the Fatty Acid Transport Protein 2 (FATP2)[2]. This leads to a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway[1][2]. The loss of mitochondrial membrane potential results in the activation of initiator caspases, such as caspase-9, which in turn cleave and activate executioner caspases, including caspase-3 and caspase-7[1]. These activated caspases then orchestrate the dismantling of the cell, leading to apoptosis[1][2].

Mechanism of Intestinal Permeation Enhancement

This compound increases intestinal permeability primarily through its effects on the paracellular pathway, which is the route between adjacent epithelial cells.

Permeation_Enhancement SU This compound TJ Tight Junctions SU->TJ Modulates Paracellular Increased Paracellular Permeability TJ->Paracellular Transport Enhanced Drug Transport Paracellular->Transport Drug Drug Molecule Drug->Paracellular

Caption: Mechanism of this compound-induced intestinal permeation enhancement.

This compound modulates the tight junctions that form the primary barrier in the paracellular space between intestinal epithelial cells[1]. This modulation leads to a transient and reversible increase in paracellular permeability, allowing for the enhanced transport of drug molecules that would otherwise be poorly absorbed[1]. This is evidenced by a reduction in transepithelial electrical resistance (TEER) and an increased apparent permeability coefficient (Papp) of paracellular markers[1].

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Candida albicans Biofilm Inhibition Assay

This protocol assesses the ability of undecylenic acid to inhibit the formation of C. albicans biofilms.

  • Inoculum Preparation: Culture C. albicans in a suitable broth (e.g., YPD) overnight at 30°C. Wash and resuspend the cells in RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.

  • Treatment and Inoculation: In a 96-well plate, add serial dilutions of undecylenic acid to the wells, followed by the prepared C. albicans suspension. Include untreated control wells.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification (Crystal Violet Staining):

    • Add 0.1% crystal violet to each well and incubate for 15 minutes.

    • Wash the wells with water to remove excess stain.

    • Add 30% acetic acid to each well to solubilize the stain.

    • Read the absorbance at 595 nm.

  • Data Analysis: Compare the absorbance of the treated wells to the control wells to determine the percentage of biofilm inhibition.

Caco-2 Transepithelial Electrical Resistance (TEER) Assay

This assay measures the integrity of Caco-2 cell monolayers and the effect of this compound on paracellular permeability.

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

  • TEER Measurement (Baseline): Measure the initial TEER of the monolayers using a voltohmmeter.

  • Treatment: Replace the apical medium with a solution containing this compound at the desired concentration.

  • TEER Monitoring: Measure the TEER at various time points after the addition of this compound.

  • Data Analysis: Express the TEER values as a percentage of the initial baseline reading to assess the effect on monolayer integrity.

Assessment of Mitochondrial Membrane Potential

This protocol is used to determine the effect of undecylenic acid on the mitochondrial membrane potential in the context of apoptosis.

  • Cell Treatment: Treat the target cells with undecylenic acid for the desired time.

  • Staining: Add a fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1, TMRE, or TMRM) to the cells and incubate according to the manufacturer's instructions.

  • Analysis: Analyze the cells using flow cytometry or fluorescence microscopy.

    • JC-1: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

    • TMRE/TMRM: A decrease in the fluorescence intensity of these dyes indicates a depolarization of the mitochondrial membrane.

  • Data Quantification: Quantify the percentage of cells with low mitochondrial membrane potential.

Experimental_Workflow Start In Vitro Study Design Cytotoxicity Cytotoxicity Assays (e.g., MTT) Start->Cytotoxicity Antifungal Antifungal Assays (Biofilm, MIC) Start->Antifungal Permeation Permeation Assays (TEER, Papp) Start->Permeation Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Antifungal->Mechanism Permeation->Mechanism Apoptosis Apoptosis Assays (Caspase, MMP) Mechanism->Apoptosis GeneExp Gene Expression (RT-PCR) Mechanism->GeneExp Data Data Analysis and Interpretation Apoptosis->Data GeneExp->Data Conclusion Conclusion Data->Conclusion

Caption: A general experimental workflow for in vitro studies of this compound.

Conclusion

The in vitro evidence strongly supports the multifaceted biological activity of this compound. Its well-established antifungal properties, coupled with emerging data on its pro-apoptotic effects in cancer cells and its potential as an intestinal permeation enhancer, highlight its significance for further research and development in the pharmaceutical and biotechnology sectors. This technical guide provides a foundational understanding of its in vitro effects and the methodologies to assess them, serving as a valuable resource for scientists in the field. Further research is warranted to fully elucidate its anti-inflammatory potential and its direct effects on mitochondrial respiration.

References

A Comprehensive Technical Guide to Sodium Undecylenate: From Discovery to Clinical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium undecylenate, the sodium salt of undecylenic acid, is a fatty acid derivative with well-established antifungal properties. Derived from the pyrolysis of castor oil, it has a long history of use in topical treatments for superficial fungal infections, such as tinea pedis (athlete's foot), and as a preservative in cosmetics and food products. This technical guide provides an in-depth overview of the history, discovery, chemical synthesis, and mechanism of action of this compound. It summarizes key quantitative data on its efficacy, details relevant experimental protocols, and presents visual representations of its biological pathways and experimental workflows to support further research and development in the pharmaceutical and life sciences sectors.

Introduction

This compound (C11H19NaO2) is an organic sodium salt that plays a significant role in various industrial and pharmaceutical applications.[1][2][3][][5] Its primary utility stems from the biological activity of its parent compound, undecylenic acid, a monounsaturated fatty acid.[6] This guide delves into the technical aspects of this compound, offering a valuable resource for professionals in drug development and scientific research.

History and Discovery

Undecylenic acid was first prepared in 1877 by the pyrolysis of ricinoleic acid, which is the main component of castor oil. While the exact date of the first synthesis of this compound is not well-documented, its use in medicinal preparations became more prominent during the mid-20th century, particularly in formulations for treating fungal skin infections.[7] Early studies during World War II highlighted the efficacy of undecylenic acid and its salts in managing tinea pedis among soldiers.[7]

Chemical Synthesis

The industrial production of undecylenic acid, the precursor to this compound, is primarily achieved through the pyrolysis of castor oil.[1][8][9]

Synthesis of Undecylenic Acid from Castor Oil

The synthesis involves the following key steps:

  • Methanolysis of Castor Oil: Castor oil (triglyceride of ricinoleic acid) is reacted with methanol in the presence of a catalyst to produce methyl ricinoleate.

  • Pyrolysis (Cracking): Methyl ricinoleate is subjected to high temperatures (500-600 °C) in the presence of steam.[1] This cracking process yields methyl undecylenate and heptaldehyde.[1]

  • Hydrolysis: The resulting methyl undecylenate is then hydrolyzed to yield undecylenic acid.[9]

  • Purification: The crude undecylenic acid can be purified using techniques such as molecular distillation to achieve high purity.[10]

Synthesis of this compound

This compound is prepared by the neutralization of undecylenic acid with a sodium base, typically sodium hydroxide, in an aqueous or alcoholic solution.[3]

The reaction is as follows:

CH2=CH(CH2)8COOH + NaOH → CH2=CH(CH2)8COONa + H2O

The resulting this compound is then typically isolated as a white crystalline powder.[]

Mechanism of Action

The primary biological activity of this compound is attributed to the undecylenate anion. Its mechanism of action, particularly against the opportunistic fungal pathogen Candida albicans, has been a subject of study.

Inhibition of Fungal Morphogenesis

A key virulence factor of Candida albicans is its ability to transition from a yeast-like form to a filamentous hyphal form, which is associated with tissue invasion and biofilm formation.[2][11] Undecylenic acid has been shown to inhibit this morphological transition at concentrations that do not inhibit cell growth.[2][12][13] This inhibition of hyphal development is a critical aspect of its antifungal activity.[1][14]

Disruption of Fungal Cell Membranes

Like other fatty acids, undecylenic acid is believed to disrupt the integrity of the fungal cell membrane.[6] Its lipophilic nature allows it to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components, ultimately resulting in cell death.[6]

Inhibition of Fatty Acid Biosynthesis

Evidence suggests that undecylenic acid may interfere with fatty acid biosynthesis in fungi.[1] This disruption of lipid metabolism can have downstream effects on cell membrane composition and function, contributing to its antifungal effect.

Signaling Pathway

The precise signaling pathways modulated by undecylenic acid in fungi are not fully elucidated. However, based on its known effects, a proposed pathway involves the inhibition of key enzymes and regulatory elements controlling hyphal morphogenesis.

Undecylenic_Acid_Mechanism UA Undecylenic Acid Membrane Fungal Cell Membrane UA->Membrane Disruption FAS Fatty Acid Synthase Complex UA->FAS Inhibition Morphogenesis Hyphal Morphogenesis (Yeast-to-Hyphae Transition) Membrane->Morphogenesis FAS->Morphogenesis Virulence Decreased Virulence & Biofilm Formation Morphogenesis->Virulence Inhibition of

Figure 1: Proposed mechanism of action of undecylenic acid.

Quantitative Data

Clinical Efficacy in Tinea Pedis

A double-blind, placebo-controlled study evaluated the efficacy of a powder containing 2% undecylenic acid and 20% zinc undecylenate in patients with culture-positive tinea pedis.[7][15]

Treatment GroupNCulture Negative after 4 WeeksKOH Negative after 4 Weeks
Active Powder42 (T. rubrum/mentagrophytes)88%80% (of 151 total patients)
Placebo Powder43 (T. rubrum/mentagrophytes)17%49% (of 151 total patients)
p-value < 0.0010.001
Table 1: Efficacy of Undecylenic Acid-Zinc Undecylenate Powder in Tinea Pedis.[7][15]

Another controlled clinical trial on patients with mycologically confirmed tinea pedis showed that treatment with undecylenic acid powders resulted in clinical and mycological cures in 53% of subjects, compared to 7% in those treated with a talc vehicle or left untreated.[16]

In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of antifungal activity.

Fungal SpeciesCompoundMIC90Reference
Candida albicansUndecylenic Acid< 0.0125%[17]
Table 2: In Vitro Antifungal Activity of Undecylenic Acid.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19] The concentration of the formazan is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired exposure time.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in DMF) to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Plate cells in 96-well plate Compound_Addition Add test compound (this compound) Cell_Plating->Compound_Addition Incubation1 Incubate for defined period Compound_Addition->Incubation1 MTT_Addition Add MTT Reagent Incubation1->MTT_Addition Incubation2 Incubate (2-4h, 37°C) MTT_Addition->Incubation2 Solubilization Add Solubilization Solution Incubation2->Solubilization Incubation3 Incubate (2h, RT, dark) Solubilization->Incubation3 Read_Absorbance Read Absorbance (570 nm) Incubation3->Read_Absorbance Data_Analysis Calculate Cell Viability Read_Absorbance->Data_Analysis

Figure 2: Workflow for the MTT cell viability assay.

Candida albicans Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent the formation of fungal biofilms.

Protocol:

  • Inoculum Preparation: Grow C. albicans overnight in a suitable broth (e.g., YPD). Wash the cells and resuspend them in fresh medium, adjusting the cell density to 1 x 10^6 cells/mL.

  • Biofilm Formation: Add 100 µL of the cell suspension to the wells of a 96-well microtiter plate. Add 100 µL of medium containing various concentrations of this compound. Include a no-drug control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification (Crystal Violet Staining):

    • Add 100 µL of 0.1% crystal violet to each well and incubate for 15 minutes.

    • Wash the wells with water to remove excess stain.

    • Add 200 µL of 33% acetic acid to each well to destain.

    • Measure the absorbance at 570 nm. A lower absorbance indicates biofilm inhibition.

  • Quantification (Metabolic Assay - XTT):

    • Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione to each well.

    • Incubate in the dark for 2-3 hours at 37°C.

    • Measure the absorbance at 490 nm. A lower absorbance indicates reduced metabolic activity and thus biofilm inhibition.

Applications

This compound has a range of applications owing to its antifungal and preservative properties:

  • Pharmaceuticals: It is a key active ingredient in over-the-counter topical antifungal treatments for conditions like athlete's foot and ringworm.[2][21]

  • Cosmetics and Personal Care: It is used as a preservative to prevent the growth of fungi and bacteria in products such as creams, lotions, and shampoos.[15][18][22] It also functions as a surfactant and cleansing agent.[18][22]

  • Food Industry: It can be used as a food preservative to inhibit the growth of mold and yeast in certain food products.[2]

Conclusion

This compound remains a relevant and effective compound in the fields of dermatology and cosmetic science. Its well-established antifungal activity, particularly the inhibition of Candida albicans morphogenesis, provides a solid foundation for its current applications. This technical guide has provided a comprehensive overview of its history, synthesis, mechanism of action, and key experimental data and protocols. Further research into its specific molecular targets and signaling pathways could unveil new therapeutic opportunities and enhance its application in drug development.

References

Preliminary Investigation of Sodium Undecylenate Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecylenate, the salt of the monounsaturated fatty acid undecylenic acid, is traditionally recognized for its antifungal properties.[1] Emerging research, however, has illuminated its potential as a cytotoxic agent against various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the preliminary investigations into the cytotoxic effects of this compound, focusing on its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols for its assessment. The primary cytotoxic activity is attributed to the undecylenic acid component, which has been shown to induce concentration-dependent cell death in tumor cells.[4]

Data Presentation: Quantitative Analysis of Cytotoxicity

The cytotoxic effects of undecylenic acid, the active component of this compound, have been evaluated across several human cancer cell lines. The data reveals a dose-dependent reduction in cell viability.

Table 1: IC50 Values of Undecylenic Acid in Human Cancer Cell Lines after 24-hour treatment. [5]

Cell LineCancer TypeIC50 (mM)
HeLaCervical Cancer0.9862
A549Lung Carcinoma0.3751
JurkatT-cell Leukemia0.5782
U937Histiocytic Lymphoma0.2893

Table 2: Dose-Dependent Effect of Undecylenic Acid on the Viability of Various Cancer Cell Lines. [2][6]

Concentration (mM)HeLa (% Viability)A549 (% Viability)Jurkat (% Viability)U937 (% Viability)
0.1 ~95%~85%~90%~80%
0.25 ~80%~60%~70%~55%
0.5 ~60%~40%~50%~35%
1.0 ~40%~25%~30%~20%
2.0 ~20%~15%~20%~10%

Table 3: Apoptosis Induction by a Formulation of Undecylenic Acid (GS-1) in A549 and Jurkat Cells. [2][6]

Cell LineTreatment% Apoptotic Cells
A549 Control<5%
GS-1 (2.7 mM, 6h)~40%
Jurkat Control<5%
GS-1 (2.0 mM, 3h)~60%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. The following are protocols for key experiments cited in the investigation of this compound's effects.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][7]

Materials:

  • 96-well microplates

  • This compound or undecylenic acid stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Treated and untreated cell suspensions

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment with this compound for the specified duration, harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Cell Staining: Adjust the cell density to 1 x 10^6 cells/mL in 1X Binding Buffer. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effect of undecylenic acid is primarily mediated through the induction of apoptosis.[4] The proposed signaling pathway involves cellular uptake via a specific transporter, leading to mitochondrial dysfunction and subsequent activation of the caspase cascade.

Mechanism of Action: Undecylenic acid is transported into the cancer cell, a process suggested to be facilitated by the Fatty Acid Transport Protein 2 (FATP2).[4] Once inside the cell, undecylenic acid is believed to localize to lipid droplets.[4] The accumulation of this fatty acid leads to a reduction in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[4] This mitochondrial dysfunction triggers the activation of initiator and executioner caspases, such as caspase-3 and caspase-7, culminating in the characteristic morphological and biochemical hallmarks of apoptosis, including membrane blebbing and DNA fragmentation.[2][6]

Sodium_Undecylenate_Cytotoxicity_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sodium_Undecylenate This compound FATP2 FATP2 Sodium_Undecylenate->FATP2 Uptake Undecylenic_Acid Undecylenic Acid FATP2->Undecylenic_Acid Lipid_Droplet Lipid Droplet Undecylenic_Acid->Lipid_Droplet Localization Mitochondrion Mitochondrion Undecylenic_Acid->Mitochondrion Induces Dysfunction Caspase_Activation Caspase Activation (Caspase-3/7) Mitochondrion->Caspase_Activation Reduced Membrane Potential Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary investigation of this compound's cytotoxicity.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., HeLa, A549) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay ic50 Determine IC50 viability_assay->ic50 mechanism_study Mechanistic Studies ic50->mechanism_study quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis quantify_apoptosis->mechanism_study western_blot Western Blot (Caspase-3, FATP2) mechanism_study->western_blot end End western_blot->end

Caption: General workflow for assessing this compound cytotoxicity.

Conclusion

Preliminary in vitro studies strongly suggest that this compound, through its active component undecylenic acid, exhibits significant cytotoxic and pro-apoptotic effects on a range of cancer cell lines. The mechanism of action appears to be linked to the induction of the intrinsic apoptotic pathway, initiated by mitochondrial dysfunction and mediated by caspases. Further research is warranted to fully elucidate the signaling cascades involved and to evaluate the therapeutic potential of this compound in preclinical in vivo models. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of oncology and drug development.

References

Methodological & Application

Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Sodium Undecylenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecylenate, the sodium salt of undecylenic acid, is a fatty acid with well-documented antifungal properties. It is crucial for researchers, scientists, and drug development professionals to have a standardized protocol to determine its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M27-A3 standard for yeasts.

Principle of the Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1] This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism.[2][3]

Materials and Reagents

  • This compound (powder)

  • Sterile Deionized or Distilled Water

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid)

  • Sterile 0.85% Saline

  • 96-well sterile, U-bottom microtiter plates

  • Test microorganism (e.g., Candida albicans ATCC 90028)

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[4]

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile pipettes and tips

  • Vortex mixer

Experimental Protocol

Preparation of this compound Stock Solution

This compound is soluble in water.[5][6]

  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolving: Dissolve the powder in sterile deionized or distilled water to create a high-concentration stock solution (e.g., 10,000 µg/mL). Vortex thoroughly to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the sterile stock solution in aliquots at -20°C until use.

Preparation of Microorganism Inoculum (Example: Candida albicans)

This protocol follows the CLSI M27-A3 guidelines for yeast inoculum preparation.[7]

  • Subculture: From a stock culture, streak the test organism onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain isolated colonies.

  • Colony Suspension: Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline.

  • Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm should be between 0.08 and 0.10). This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Working Inoculum: Prepare a 1:1000 dilution of the standardized suspension in RPMI-1640 medium. This is achieved by a two-step dilution: first, a 1:50 dilution followed by a 1:20 dilution. The final working inoculum concentration should be approximately 1-5 x 10^3 CFU/mL.[8]

Broth Microdilution Procedure
  • Plate Preparation: Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution:

    • Add 200 µL of the working stock solution of this compound to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process across the plate to the tenth well.

    • Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (no drug), and the twelfth well will serve as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the working inoculum to each well from the first to the eleventh column. Do not inoculate the twelfth column (sterility control).

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

Determination of MIC
  • Visual Inspection: After incubation, visually inspect the microtiter plate for turbidity.

  • MIC Reading: The MIC is the lowest concentration of this compound in which there is no visible growth of the microorganism. For azoles and other fungistatic agents, a significant reduction in growth (e.g., ≥50% or ≥80% inhibition compared to the growth control) is often used as the endpoint.[9][10]

Quality Control

Include quality control strains with known MIC ranges for the tested antifungal in each experiment to ensure the validity of the results. For antifungal susceptibility testing, Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are commonly used.[4]

Data Presentation

Summarize all quantitative MIC data into a clearly structured table for easy comparison.

MicroorganismCompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicansUndecylenic Acid-->3 mM (inhibits biofilm formation)
Candida albicansUndecylenic Acid-->4 mM (abolishes yeast to hyphae transition)
Candida albicansUndecylenic Acid in Hexosomes-0.01 wt%0.16 wt%
Aspergillus niger----No data found

Note: The provided data is for undecylenic acid, the active component of this compound. The MIC values are expected to be comparable.

Visualization

Experimental Workflow Diagram

MIC_Protocol_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock_sol Prepare Sodium Undecylenate Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate stock_sol->serial_dilution inoculum Prepare Standardized Microorganism Inoculum inoculate Inoculate Wells with Microorganism Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate at 35°C for 24-48h inoculate->incubate read_mic Visually Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for MIC determination of this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Output compound This compound mic_assay Broth Microdilution Assay compound->mic_assay organism Test Microorganism organism->mic_assay media Growth Medium (RPMI-1640) media->mic_assay mic_value Minimum Inhibitory Concentration (MIC) mic_assay->mic_value

Caption: Logical relationship of inputs and output in MIC determination.

References

Application Note and Protocol: Preparation of Sodium Undecylenate Stock Solutions for Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium undecylenate, the sodium salt of undecylenic acid, is a fatty acid derivative recognized for its potent biological activities.[1][2] It is widely utilized as an antifungal agent in pharmaceutical and cosmetic formulations and serves as a valuable biochemical reagent in life science research.[1][2][3] Its primary mechanism of action involves the disruption of microbial cell membrane integrity, inhibition of ergosterol synthesis in fungi, and interference with biofilm formation, particularly in species like Candida albicans.[4][5][6][7] Recent studies have also begun to explore its pro-apoptotic effects on tumor cells, expanding its potential therapeutic applications.[8]

Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in cellular and biochemical assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility Data

This compound is a white powder that is soluble in water.[9][] Key properties and solubility information are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 3398-33-2 [11]
Molecular Formula C₁₁H₁₉NaO₂ [11]
Molecular Weight 206.26 g/mol [11]

| Appearance | White powder |[] |

Table 2: Solubility Data

Solvent Solubility Notes Reference
Water (H₂O) 125 mg/mL (606.03 mM) Requires sonication for dissolution. [11]
DMSO Sparingly soluble/Insoluble Salts of organic compounds are often poorly soluble in DMSO. [12]

| Ethanol | Soluble | Undecylenic acid (the parent compound) is freely soluble. |[13] |

Note: For cell culture applications, water is the preferred solvent. If an organic solvent must be used, ensure the final concentration in the assay medium is non-toxic to the cells.

Protocol: Preparation of Aqueous Stock Solution (e.g., 100 mM)

This protocol describes the preparation of a 100 mM aqueous stock solution of this compound. Adjust calculations as needed for different desired concentrations.

  • This compound powder (CAS: 3398-33-2)

  • Nuclease-free sterile water (e.g., for cell culture) or deionized water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Water bath sonicator

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile, nuclease-free microcentrifuge tubes for aliquots

To prepare a 100 mM stock solution, use the following formula: Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example for 10 mL of 100 mM Stock:

  • Mass (g) = 0.1 mol/L x 0.01 L x 206.26 g/mol

  • Mass (g) = 0.20626 g

  • Mass (mg) = 206.26 mg

  • Weighing: Accurately weigh 206.3 mg of this compound powder using an analytical balance and add it to a sterile 15 mL conical tube.

  • Solvent Addition: Add approximately 8 mL of sterile water to the conical tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. The solution may appear cloudy.

  • Sonication: Place the tube in a water bath sonicator. Sonicate for 10-15 minutes or until the solution becomes clear and all powder is dissolved.[11] Gentle warming (e.g., to 37°C) can also aid dissolution but avoid overheating.

  • Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to 10 mL. Invert the tube several times to ensure homogeneity.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and push the solution through the filter into a new sterile conical tube. This step is critical for cell-based assays to ensure sterility.[1]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[3]

  • Labeling and Storage: Clearly label all aliquots with the compound name, concentration, and preparation date. Store the aliquots as recommended in Table 3.

G Workflow for this compound Stock Solution Preparation A 1. Weigh Sodium Undecylenate Powder B 2. Add Sterile Water (to ~80% of final volume) A->B C 3. Vortex & Sonicate until fully dissolved B->C D 4. Adjust to Final Volume with Water C->D E 5. Sterile Filter (0.22 µm syringe filter) D->E F 6. Dispense Aliquots into sterile tubes E->F G 7. Label and Store at recommended temperature F->G

Caption: A flowchart illustrating the key steps for preparing a sterile aqueous stock solution.

Storage and Stability

Proper storage is crucial to maintain the stability and activity of the this compound stock solution.

Table 3: Recommended Storage Conditions for Stock Solutions

Storage Temperature Shelf Life Notes Reference
-80°C 6 months Recommended for long-term storage. [1][3]
-20°C 1 month Suitable for short-term storage. [1][3]

| 4°C (Powder) | 2 years | Store the solid powder sealed and away from moisture. |[2][11] |

Note: Always protect the solid compound and solutions from light.[14] Avoid repeated freeze-thaw cycles.[3]

Application Example: Antifungal Mechanism of Action

This compound is primarily used for its antifungal properties.[4][15] Its mechanism is multifaceted, making it effective against fungal pathogens.

The primary modes of action include:

  • Membrane Disruption: The undecylenate molecule integrates into the lipid bilayer of the fungal cell membrane, increasing its permeability.[4] This leads to the leakage of essential intracellular components and ultimately results in cell death.[4]

  • Inhibition of Ergosterol Synthesis: It interferes with the synthesis of ergosterol, a vital component for maintaining the integrity and fluidity of the fungal cell membrane.[4]

  • Inhibition of Morphogenesis: In pathogenic yeasts like Candida albicans, it inhibits the transition from the yeast form to the invasive hyphal form, a critical step for biofilm formation and infection.[5][6][7][15] Studies show this effect is significant at concentrations above 3-4 mM.[5][6]

  • Downregulation of Virulence Factors: It can reduce the transcription of genes related to hyphal formation (e.g., HWP1) and hydrolytic enzymes that contribute to pathogenicity.[5][6]

G Antifungal Mechanism of this compound cluster_0 This compound cluster_1 Fungal Cell SU This compound Membrane Cell Membrane Disruption SU->Membrane Integrates into Lipid Bilayer Ergosterol Inhibition of Ergosterol Synthesis SU->Ergosterol Morph Inhibition of Yeast-to-Hyphae Transition SU->Morph Leakage Leakage of Cellular Contents Membrane->Leakage Ergosterol->Membrane Weakens Membrane Biofilm Reduced Biofilm Formation Morph->Biofilm Death FUNGAL CELL DEATH Leakage->Death Biofilm->Death Reduces Virulence

Caption: Key antifungal mechanisms of this compound targeting the fungal cell.

References

Application Notes and Protocols: Sodium Undecylenate in Topical Antifungal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecylenate is the sodium salt of undecylenic acid, an unsaturated fatty acid derived from castor oil.[1][2][3] It is widely utilized in the pharmaceutical and personal care industries for its potent antifungal properties.[4][] In topical formulations, it is commonly used to treat superficial fungal skin infections such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][4] The active component, undecylenic acid, is effective against a range of dermatophytes and yeasts.[1][6] These application notes provide an overview of its mechanism of action, formulation strategies, and detailed protocols for its evaluation.

Mechanism of Action

The primary antifungal activity of this compound is attributed to its active form, undecylenic acid. The mechanism is multifaceted, primarily targeting the fungal cell's structural integrity and metabolic processes.

  • Disruption of Cell Membrane: Undecylenic acid, being a fatty acid, integrates into the lipid bilayer of the fungal cell membrane. This integration disrupts the membrane's structure, leading to increased permeability and the leakage of essential intracellular components, which ultimately results in cell death.[7]

  • Inhibition of Morphogenesis: A key aspect of its efficacy, particularly against Candida albicans, is the inhibition of fungal morphogenesis.[1][8] Undecylenic acid prevents the transition from the yeast form to the more invasive hyphal form, which is associated with active infections.[1][8][9]

  • Interference with Fatty Acid Biosynthesis: The inhibition of the yeast-to-hyphal transition is linked to the disruption of fatty acid biosynthesis within the fungal cell.[1] This interference compromises the ability of the fungus to build and maintain its cellular structures. Some studies also suggest that undecanoic acid (a related saturated fatty acid) affects the expression of fungal genes critical for virulence and metabolism.[10]

cluster_0 Mechanism of Action of Undecylenic Acid UA Undecylenic Acid Membrane Fungal Cell Membrane UA->Membrane Integrates into FAS Fatty Acid Biosynthesis UA->FAS Targets Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition_FAS Inhibition of Biosynthesis FAS->Inhibition_FAS Morphogenesis Yeast-to-Hyphal Transition Inhibition_Morph Inhibition of Morphogenesis Morphogenesis->Inhibition_Morph Death Fungal Cell Death Disruption->Death Causes Inhibition_FAS->Inhibition_Morph Leads to Inhibition_Morph->Death Contributes to cluster_1 Topical Antifungal Formulation Development Workflow N1 1. Pre-formulation Studies (Solubility, Stability, API Characterization) N2 2. Formulation Development (Excipient Selection, Dosage Form Design) N1->N2 N3 3. Physicochemical Characterization (pH, Viscosity, Particle Size, Drug Content) N2->N3 N4 4. In Vitro Release Testing (IVRT) N3->N4 N6 6. In Vitro Antifungal Efficacy (MIC, MFC Assays) N3->N6 Formulation for testing N5 5. In Vitro Permeation Testing (IVPT) (Franz Diffusion Cells) N4->N5 N7 7. Scale-up & Stability Studies N5->N7 N6->N7 N8 8. In Vivo Efficacy & Safety (Animal Models, Clinical Trials) N7->N8

References

Application Notes and Protocols for Sodium Undecylenate as a Preservative in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecylenate, the sodium salt of undecylenic acid, is a well-established compound with significant antifungal and antibacterial properties.[1] Its utility as a preservative in pharmaceutical preparations is rooted in its ability to inhibit the growth of a broad spectrum of microorganisms, thereby ensuring the stability and safety of various dosage forms. These application notes provide a comprehensive overview of its antimicrobial activity, mechanisms of action, and detailed protocols for its evaluation.

Antimicrobial Spectrum and Efficacy

This compound demonstrates efficacy against a range of fungi and bacteria, making it a versatile preservative choice for topical and oral pharmaceutical formulations.[1][2] Its primary application has been in topical antifungal treatments for conditions such as athlete's foot and ringworm.[3]

Quantitative Antimicrobial Data

The preservative efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. While specific MIC values for this compound against all USP <51> challenge organisms are not extensively reported in publicly available literature, data for undecylenic acid and its derivatives provide a strong indication of its antimicrobial potential.

MicroorganismATCC StrainTypeMIC of Undecylenic Acid/Derivatives (µg/mL)Notes
Candida albicans10231Yeast~550 (as 3 mM Undecylenic Acid)Inhibits biofilm formation.[1][4]
512 (as Undecylenate Derivative URB1418)[5]
Aspergillus brasiliensis16404MoldData not available in searched literature-
Staphylococcus aureus6538Bacteria (Gram-positive)600 - 1260 (as Arginine Undecylenate)Effective against methicillin-sensitive and resistant strains.[6]
Escherichia coli8739Bacteria (Gram-negative)Active, specific MIC not detailedUndecylenic acid and its amide show activity.[7]
Pseudomonas aeruginosa9027Bacteria (Gram-negative)No significant activity reported[5]

Note: The provided MIC values are for undecylenic acid or its derivatives and may not directly correspond to the MIC of this compound. Formulation characteristics can significantly influence preservative efficacy.

Mechanisms of Action

The antimicrobial activity of this compound is multifaceted, targeting different cellular components in fungi and bacteria.

Antifungal Mechanism

The primary antifungal mechanism of the undecylenate moiety involves the disruption of fungal cell membrane integrity.[2] It is believed to integrate into the lipid bilayer, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[1] Additionally, it inhibits fungal morphogenesis, preventing the transition of yeast forms to the more invasive hyphal forms, a critical step in the pathogenesis of fungal infections like those caused by Candida albicans.[4][8] This is achieved in part by inhibiting fatty acid biosynthesis within the fungal cell.[8]

cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane (Lipid Bilayer) Cell_Death Cell Death Cell_Membrane->Cell_Death Increased Permeability, Leakage of Contents Ergosterol_Synthesis Ergosterol Synthesis Ergosterol_Synthesis->Cell_Membrane Maintains Integrity Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Hyphal_Formation Hyphal Formation (Morphogenesis) Fatty_Acid_Biosynthesis->Hyphal_Formation Required for Hyphal_Formation->Cell_Death Inhibition Sodium_Undecylenate Sodium Undecylenate Sodium_Undecylenate->Cell_Membrane Disrupts Integrity Sodium_Undecylenate->Ergosterol_Synthesis Inhibits Sodium_Undecylenate->Fatty_Acid_Biosynthesis Inhibits cluster_bacterial_cell Bacterial Cell Cell_Membrane Cell Membrane Cell_Death Cell Death Cell_Membrane->Cell_Death Permeabilization ROS_Production Reactive Oxygen Species (ROS) Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Cell_Death Cellular Damage Sodium_Undecylenate Sodium Undecylenate Sodium_Undecylenate->Cell_Membrane Disrupts Sodium_Undecylenate->ROS_Production Induces cluster_prep Preparation cluster_procedure Procedure Prep_Inocula Prepare Microbial Inocula (C. albicans, A. brasiliensis, E. coli, P. aeruginosa, S. aureus) ~1x10^8 CFU/mL Inoculate Inoculate each container with one microbial suspension (Final conc. 1x10^5-1x10^6 CFU/mL) Prep_Inocula->Inoculate Prep_Product Dispense Test Product into 5 Sterile Containers Prep_Product->Inoculate Incubate Incubate at 20-25°C for 28 days Inoculate->Incubate Sample Sample at Day 0, 7, 14, 28 Incubate->Sample Plate_Count Perform Serial Dilutions and Plate Counts Sample->Plate_Count Calculate Calculate Log Reduction Plate_Count->Calculate

References

Application Notes and Protocols for the Quantification of Sodium Undecylenate in Research Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecylenate, the sodium salt of undecylenic acid, is a fatty acid with well-established antifungal properties. It is a common active ingredient in many topical pharmaceutical and cosmetic formulations.[1] Accurate quantification of this compound in research samples is crucial for quality control, formulation development, and stability testing. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and sensitive method for the analysis of this compound.[2][3][4][5] As undecylenic acid and its salts lack a strong chromophore for direct UV detection at high sensitivity, derivatization is often employed to enhance detection.[2][6] This section outlines a validated HPLC method involving pre-column derivatization.

Principle

To enhance spectrophotometric detection, an acetone solution of the sample containing this compound and an internal standard (sodium octanoate) is derivatized with 4'-nitrophenacyl bromide (NPB) in the presence of triethylamine.[2][6] The resulting 4'-nitrophenacyl esters are then analyzed by reverse-phase HPLC with UV detection at 265 nm.[2][6]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described HPLC method.

ParameterValueReference
Linearity Range 12.5 - 300 µg of undecylenic acid equivalent[2]
Recovery 99.3% to 102.3%[2]
Limit of Detection (LOD) ~0.3 µM (with fluorimetric detection after derivatization)[4]
Analysis Time < 7 minutes[2]

Experimental Protocols

Reagents and Materials
  • Acetone (HPLC grade)[6]

  • Methanol (HPLC grade)[6]

  • Acetonitrile (HPLC grade)[6]

  • Water (HPLC grade)[6]

  • This compound standard

  • Sodium octanoate (Internal Standard)[6]

  • 4'-Nitrophenacyl bromide (NPB)[6]

  • Triethylamine (TEA)[6]

  • Hydrochloric acid (6N)[6]

  • Sodium carbonate solution (14%)[6]

  • Volumetric flasks (25 mL, 100 mL)

  • Pipettes

  • Screw-capped test tubes

  • Block heater or water bath (50°C)

  • Centrifuge

  • HPLC system with UV detector

  • Microsorb-MV C8 column (or equivalent)[2]

Preparation of Solutions
  • Standard Solution (approx. 0.5 mg/mL undecylenic acid equivalent): Accurately weigh an amount of this compound equivalent to about 250 mg of undecylenic acid, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with acetone.[6] Transfer a 5.0 mL aliquot of this solution to a 25 mL volumetric flask and dilute to volume with acetone.[6]

  • Internal Standard Solution (approx. 0.3 mg/mL): Transfer about 30 mg of sodium octanoate to a 100 mL volumetric flask, add 30 mL of water, and swirl until dissolved.[6] Dilute to volume with acetone and mix.[6]

  • NPB Solution (approx. 15 mg/mL): Dissolve 4'-nitrophenacyl bromide in acetone. This solution is stable for at least 2 weeks when stored in the refrigerator.[6]

  • TEA Solution (approx. 2.8 mg/mL): Dilute triethylamine in acetone. This solution is stable for at least 2 weeks when stored in the refrigerator.[6]

Sample Preparation

The sample preparation will vary depending on the matrix. General procedures for common sample types are provided below.

  • Ointments: Accurately weigh an amount of ointment equivalent to about 125 mg of total undecylenate into a 250 mL beaker.[6] Add approximately 50 mL of acetone and sonicate until completely dissolved.[6] Quantitatively transfer the solution to a 100 mL volumetric flask with acetone.[6] Acidify with 0.1 mL of 6N HCl per 0.1 g of sample, mix well, then make basic with 0.15 mL of 14% sodium carbonate per 0.1 g of sample, and sonicate for about 15 minutes.[6]

  • Powders: Accurately weigh an amount of powder equivalent to about 250 mg of total undecylenate into a 100 mL volumetric flask.[6] Add about 50 mL of acetone, sonicate for 5 minutes, and then dilute to volume with acetone.[6] Centrifuge a portion of the solution at 900 x g for 10 minutes.[6] Transfer a 10.0 mL aliquot of the clear supernatant to a 25 mL volumetric flask and dilute to volume with acetone.[6]

  • Liquid Solutions: A suitable dilution with acetone may be all that is necessary.

Derivatization Procedure
  • In a screw-capped test tube, add the following in succession:

    • 0.5 mL of the sample preparation or standard solution[6]

    • 0.5 mL of the internal standard solution[6]

    • 0.2 mL of the NPB solution[6]

    • 0.2 mL of the TEA solution[6]

  • Tightly cap the test tube and swirl gently to mix the contents.[6]

  • Incubate the mixture at 50°C for 30 minutes in a preheated block heater.[6]

  • Cool the test tube to room temperature.[6]

HPLC Analysis
  • Column: Microsorb-MV C8[2]

  • Mobile Phase: Methanol:Acetonitrile:Water (50:30:20)[2]

  • Flow Rate: 1.6 mL/min[2]

  • Detection: UV at 265 nm[2]

  • Injection Volume: 20 µL of the reaction mixture[6]

Quantification

The concentration of this compound in the sample is determined by comparing the peak area ratio of the derivatized undecylenate to the internal standard with a calibration curve prepared from the standard solutions.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis sample Research Sample (Ointment, Powder, etc.) extraction Extraction/Dissolution with Acetone sample->extraction standard This compound Standard std_prep Standard Solution Preparation standard->std_prep is Internal Standard (Sodium Octanoate) is_prep Internal Standard Solution Preparation is->is_prep mix Mix Sample/Standard, IS, NPB, and TEA extraction->mix std_prep->mix is_prep->mix heat Incubate at 50°C for 30 min mix->heat hplc HPLC System (C8 Column, UV 265nm) heat->hplc data Data Acquisition and Quantification hplc->data

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_analyte Analyte Properties cluster_solution Analytical Solution cluster_outcome Outcome analyte This compound weak_uv Weak UV Absorbance analyte->weak_uv derivatization Pre-column Derivatization with NPB weak_uv->derivatization necessitates strong_uv Formation of Strongly UV-Absorbing Ester derivatization->strong_uv hplc_analysis HPLC-UV Analysis strong_uv->hplc_analysis quantification Sensitive & Accurate Quantification hplc_analysis->quantification

Caption: Rationale for the derivatization strategy in this compound analysis.

References

Sodium Undecylenate: Applications in Cell Culture for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Sodium undecylenate, the sodium salt of undecylenic acid, is a monounsaturated fatty acid traditionally utilized for its antifungal properties in topical pharmaceuticals and cosmetic formulations.[1][2][3] Emerging research has unveiled a novel and potent application for this compound in cancer cell biology. Studies have demonstrated that undecylenic acid, particularly when formulated to enhance its solubility, exhibits significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines.[4][5][6] This suggests its potential as a therapeutic agent in oncology research and drug development.

This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its anti-cancer properties. It is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Recent studies indicate that the cytotoxic effects of undecylenic acid are mediated through the induction of apoptosis. A key study utilizing a novel formulation of undecylenic acid with L-Arginine (termed GS-1) to improve aqueous solubility has elucidated a significant part of its mechanism of action.[4][7] The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

The proposed mechanism is initiated by the uptake of undecylenic acid into the cancer cell, a process facilitated by the Fatty Acid Transport Protein 2 (FATP2).[3][4] Following cellular uptake, undecylenic acid induces a reduction in the mitochondrial membrane potential.[3][4] This event is a critical step in the intrinsic apoptotic pathway, leading to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[4] The activation of these proteins culminates in the activation of executioner caspases, specifically caspase-3 and caspase-7, which then orchestrate the dismantling of the cell, leading to apoptotic cell death.[4]

Furthermore, while direct evidence for this compound is still emerging, other short-chain fatty acids, such as butyrate, are known inhibitors of histone deacetylases (HDACs).[8] HDAC inhibition can lead to the hyperacetylation of histones, altering chromatin structure and leading to the expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[8] This presents a potential secondary or complementary mechanism of action for this compound that warrants further investigation.

Data Presentation

The cytotoxic effects of undecylenic acid have been quantified across several human cancer cell lines. The following tables summarize the IC50 values obtained from a key study using both a water-soluble formulation of undecylenic acid with L-Arginine (GS-1) and undecylenic acid (UA) alone after 24 hours of treatment.[5]

Table 1: IC50 Values of GS-1 (Undecylenic Acid with L-Arginine) in Human Cancer Cell Lines [5]

Cell LineCancer TypeIC50 (mM)
HeLaCervical Cancer0.4763
A549Lung Cancer0.2738
JurkatT-cell Leukemia0.4228
U937Histiocytic Lymphoma0.2060

Table 2: IC50 Values of Undecylenic Acid (UA) in Human Cancer Cell Lines [5]

Cell LineCancer TypeIC50 (mM)
HeLaCervical Cancer0.9862
A549Lung Cancer0.3751
JurkatT-cell Leukemia0.5782
U937Histiocytic Lymphoma0.2893

Experimental Protocols

Herein are detailed protocols for key experiments to assess the cell culture applications of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of undecylenic acid formulations.[2]

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., HeLa, A549, Jurkat, U937)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (HeLa, A549), seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

    • For suspension cells (Jurkat, U937), seed cells at a density of 20,000-40,000 cells/well in 100 µL of complete medium immediately before treatment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) and sterilize by filtration.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells with adherent cells and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the treatment directly to the wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard methods for detecting apoptosis by flow cytometry.

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency (for adherent cells) or a suitable cell density (for suspension cells) at the time of harvesting.

    • Treat the cells with this compound at concentrations around the determined IC50 value for a specified period (e.g., 6, 12, or 24 hours). Include an untreated control.

  • Cell Harvesting:

    • For adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.

    • For suspension cells: Collect the cells by centrifugation and wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis:

    • Use appropriate software to analyze the flow cytometry data.

    • Distinguish between cell populations:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

    • Quantify the percentage of cells in each quadrant.

Protocol 3: Caspase-3/7 Activity Assay

This protocol is based on commercially available caspase activity assay kits.[1]

Objective: To measure the activity of executioner caspases-3 and -7 in cells treated with this compound.

Materials:

  • This compound

  • Cancer cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit or similar

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of complete medium.

    • Treat the cells with various concentrations of this compound for a predetermined time. Include untreated controls.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only) from all readings.

    • Express the caspase activity as fold-change relative to the untreated control.

Protocol 4: Mitochondrial Membrane Potential Assay

This protocol is based on the use of potentiometric fluorescent dyes like TMRE or JC-1.[4]

Objective: To assess the effect of this compound on the mitochondrial membrane potential.

Materials:

  • This compound

  • Cancer cell lines

  • Black-walled, clear-bottom 96-well plates

  • TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black-walled, clear-bottom 96-well plate.

    • Treat the cells with this compound for a short duration (e.g., 10-60 minutes). Include untreated controls and a positive control treated with FCCP.

  • Staining:

    • Add TMRE or JC-1 dye to the culture medium at the recommended final concentration (e.g., 20-200 nM for TMRE).

    • Incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with warm PBS or culture medium to remove excess dye.

  • Data Acquisition:

    • For TMRE: Measure the fluorescence intensity using a fluorescence plate reader (e.g., Ex/Em ~549/575 nm).

    • For JC-1: Measure the fluorescence of both the monomer (green, Ex/Em ~485/530 nm) and the J-aggregate (red, Ex/Em ~550/600 nm).

    • Alternatively, visualize the cells using a fluorescence microscope.

  • Data Analysis:

    • For TMRE: A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

    • For JC-1: A shift from red to green fluorescence indicates depolarization of the mitochondrial membrane. Calculate the ratio of red to green fluorescence.

Visualizations

Signaling Pathway of Undecylenate-Induced Apoptosis

Undecylenate_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound FATP2 FATP2 This compound->FATP2 Uptake Undecylenic Acid Undecylenic Acid FATP2->Undecylenic Acid MMP Reduced Mitochondrial Membrane Potential Undecylenic Acid->MMP Bax_Bak Bax/Bak Activation Procaspase37 Pro-caspase-3/7 Bax_Bak->Procaspase37 Activation Caspase37 Activated Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Execution MMP->Bax_Bak

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Sodium Undecylenate seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add MTT/MTS Reagent incubate->add_reagent read_absorbance Read Absorbance add_reagent->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end Apoptosis_Workflow start Start seed_and_treat Seed & Treat Cells in 6-well Plate start->seed_and_treat harvest_cells Harvest & Wash Cells seed_and_treat->harvest_cells stain_cells Stain with Annexin V & Propidium Iodide harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Populations flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

References

Application Notes and Protocols: Sodium Undecylenate in the Study of Fungal Cell Membrane Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium undecylenate, the salt of undecylenic acid, is a fatty acid with well-documented antifungal properties. Its mechanism of action primarily involves the disruption of the fungal cell membrane, making it a valuable tool for studying membrane integrity and a potential candidate for antifungal drug development. These application notes provide a summary of the quantitative data from relevant studies, detailed protocols for key experiments, and visualizations of the experimental workflows and mechanisms of action.

The multifaceted antifungal action of undecylenic acid includes direct disruption of the cell membrane's integrity by integrating into the lipid bilayer, which increases membrane permeability and leads to the leakage of vital intracellular components.[1] Furthermore, it inhibits the synthesis of ergosterol, a critical component for maintaining the structure and fluidity of the fungal cell membrane.[1] This compound also effectively inhibits the morphological transition of yeast cells to their invasive hyphal form and prevents biofilm formation, particularly in pathogenic fungi like Candida albicans.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data on the antifungal activity of undecylenic acid and its sodium salt.

Table 1: Minimum Inhibitory Concentration (MIC) of Undecylenic Acid Against Candida albicans

Fungal StrainMethodMIC ValueReference
Candida albicansAgar Dilution< 0.0125% (w/v) (MIC90)[5]

Table 2: Effective Concentrations of Undecylenic Acid Against Candida albicans Biofilm Formation and Morphogenesis

Target ProcessEffective ConcentrationFungal StrainReference
Biofilm Inhibition> 3 mMCandida albicans[1][3][4]
Inhibition of Yeast-to-Hyphal Transition> 4 mMCandida albicans[1][3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound's effects on fungal cell membranes.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm) or microplate reader

  • Sterile saline (0.85%)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum density of 1-5 x 10^3 cells/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted drug.

    • Include a positive control (inoculum without drug) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Fungal Cell Membrane Integrity Assay using Propidium Iodide

This assay measures the uptake of the fluorescent dye propidium iodide (PI) by fungal cells, which can only occur if the cell membrane is compromised.

Materials:

  • Fungal cells treated with this compound

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture fungal cells in a suitable broth medium to the mid-logarithmic phase.

    • Treat the cells with various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) for a defined period (e.g., 1-4 hours). Include an untreated control.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Add PI to the cell suspension to a final concentration of 1-5 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Analysis:

    • Flow Cytometry: Analyze the samples using a flow cytometer with an appropriate laser for excitation (e.g., 488 nm) and an emission filter for PI (e.g., >600 nm). Quantify the percentage of PI-positive (membrane-compromised) cells.

    • Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope with a suitable filter set for PI. Count the number of fluorescent (red) cells and the total number of cells to determine the percentage of cells with damaged membranes.

Protocol 3: Quantification of Ergosterol Content

This protocol allows for the quantification of total cellular ergosterol, providing insight into the inhibitory effect of this compound on its synthesis.[2][6][7][8]

Materials:

  • Fungal cells treated with this compound

  • 25% Alcoholic potassium hydroxide solution (w/v)

  • n-Heptane

  • Sterile deionized water

  • Spectrophotometer capable of scanning UV wavelengths

Procedure:

  • Cell Treatment and Harvesting:

    • Grow fungal cells in the presence of various concentrations of this compound as described in Protocol 1.

    • Harvest the cells by centrifugation and wash them with sterile deionized water.

    • Determine the wet weight of the cell pellet.

  • Saponification:

    • Add 3 mL of 25% alcoholic potassium hydroxide to each cell pellet.

    • Vortex for 1 minute and then incubate in an 85°C water bath for 1 hour.

  • Ergosterol Extraction:

    • Allow the samples to cool to room temperature.

    • Add a mixture of 1 mL of sterile deionized water and 3 mL of n-heptane to each tube.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.

    • Allow the layers to separate.

  • Quantification:

    • Transfer the upper n-heptane layer to a clean tube.

    • Scan the absorbance of the heptane layer from 230 to 300 nm using a spectrophotometer.

    • The presence of ergosterol is indicated by a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths (e.g., 281.5 nm) and comparison to a standard curve of pure ergosterol.

Visualizations

The following diagrams illustrate the experimental workflow for studying fungal membrane disruption and the proposed mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays for Membrane Disruption cluster_analysis Data Analysis fungal_culture Fungal Culture (e.g., Candida albicans) inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep mic_determination MIC Determination inoculum_prep->mic_determination cell_treatment Treat Cells with This compound mic_determination->cell_treatment pi_uptake Propidium Iodide Uptake Assay cell_treatment->pi_uptake leakage_assay Intracellular Component Leakage Assay (e.g., K+, ATP) cell_treatment->leakage_assay ergosterol_quant Ergosterol Quantification cell_treatment->ergosterol_quant flow_cytometry Flow Cytometry/ Fluorescence Microscopy pi_uptake->flow_cytometry spectrophotometry Spectrophotometry leakage_assay->spectrophotometry (e.g., Atomic Absorption, Luminometry) ergosterol_quant->spectrophotometry (UV-Vis) data_interpretation Data Interpretation and Mechanism Elucidation flow_cytometry->data_interpretation spectrophotometry->data_interpretation

Caption: Workflow for studying fungal membrane disruption by this compound.

mechanism_of_action cluster_compound Antifungal Agent cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects sodium_undecylenate This compound membrane_integration Integration into Lipid Bilayer sodium_undecylenate->membrane_integration ergosterol_inhibition Inhibition of Ergosterol Synthesis sodium_undecylenate->ergosterol_inhibition morphogenesis_inhibition Inhibition of Yeast-to-Hyphal Transition sodium_undecylenate->morphogenesis_inhibition biofilm_inhibition Inhibition of Biofilm Formation sodium_undecylenate->biofilm_inhibition membrane_destabilization Membrane Destabilization & Increased Permeability membrane_integration->membrane_destabilization ergosterol_inhibition->membrane_destabilization component_leakage Leakage of Intracellular Components (Ions, ATP, etc.) membrane_destabilization->component_leakage cell_death Fungal Cell Death component_leakage->cell_death morphogenesis_inhibition->cell_death biofilm_inhibition->cell_death

Caption: Proposed mechanism of action of this compound on fungal cells.

References

Application Notes and Protocols for Incorporating Sodium Undecylenate into Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the successful incorporation of sodium undecylenate, a versatile antifungal agent, into various hydrogel formulations. This information is intended to guide researchers in developing effective topical and localized drug delivery systems.

Introduction

This compound, the sodium salt of undecylenic acid, is a fatty acid with well-established antifungal properties.[1] Its incorporation into hydrogels presents a promising approach for creating sustained-release formulations for treating fungal infections. Hydrogels, with their high water content and biocompatibility, can provide a moist environment conducive to healing while delivering the active pharmaceutical ingredient (API) directly to the target site.[2][3][4][5][6][7] However, the amphiphilic nature of this compound, possessing both a hydrophilic carboxylate group and a hydrophobic alkyl chain, requires specific formulation strategies to ensure its stable and effective incorporation into a hydrophilic hydrogel matrix.[3][8]

This document outlines several methods for incorporating this compound into hydrogels, along with detailed experimental protocols and characterization techniques.

Techniques for Incorporation

The selection of an appropriate incorporation technique is crucial and depends on the specific type of hydrogel and the desired release profile of this compound. Three primary methods are detailed below:

  • Direct Dispersion (Simple Mixing): This is the most straightforward method, where this compound is directly dispersed into the polymer solution before the crosslinking process initiates hydrogel formation.[9] This technique is best suited for hydrogel systems where the polymer and crosslinker are soluble in the same solvent system as this compound.

  • Solvent Evaporation/Swelling Method: This two-step method involves first fabricating the hydrogel and then loading it with the drug. The hydrogel is immersed in a solution of this compound, allowing the drug to diffuse into the hydrogel matrix as it swells.[2][9] Subsequent solvent evaporation leaves the drug entrapped within the hydrogel network. This method is particularly useful for loading drugs into pre-formed or commercially available hydrogels.

  • Cyclodextrin-Mediated Incorporation: To enhance the solubility and loading capacity of the amphiphilic this compound, cyclodextrins can be employed.[10][11][12][13][14][15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate the hydrophobic tail of this compound, forming an inclusion complex. This complex is more readily dispersed within the hydrophilic hydrogel matrix.[12][13][14][15][16]

Experimental Protocols

The following are detailed protocols for each incorporation technique. Researchers should adapt these protocols based on the specific properties of their hydrogel system.

Protocol 1: Direct Dispersion Method

This protocol describes the incorporation of this compound into a poly(vinyl alcohol) (PVA) hydrogel using the freeze-thaw cycling method for physical crosslinking.

Materials:

  • Poly(vinyl alcohol) (PVA), Mw 89,000-98,000, 99+% hydrolyzed

  • This compound

  • Deionized water

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to deionized water at 90°C with constant stirring until fully dissolved. Allow the solution to cool to room temperature.

  • This compound Dispersion: Prepare a 1% (w/v) solution of this compound in deionized water.

  • Mixing: Add the this compound solution to the PVA solution at a desired volume ratio (e.g., 1:9 v/v for a final this compound concentration of 0.1% w/v in the hydrogel precursor solution). Stir the mixture vigorously for 30 minutes to ensure homogeneous dispersion.

  • Casting: Pour the resulting mixture into a mold of the desired shape (e.g., a petri dish to form a sheet hydrogel).

  • Freeze-Thaw Cycling: Subject the mold to three cycles of freezing at -20°C for 12 hours and thawing at room temperature for 12 hours to induce physical crosslinking of the PVA.

  • Washing: After the final thaw cycle, carefully remove the hydrogel from the mold and wash it with deionized water to remove any un-crosslinked PVA and surface-adhered this compound.

  • Storage: Store the hydrogel in a sealed container at 4°C.

Workflow for Direct Dispersion Method:

G cluster_prep Preparation cluster_incorp Incorporation cluster_form Hydrogel Formation cluster_final Final Steps A Prepare 10% PVA Solution C Mix PVA and this compound Solutions A->C B Prepare 1% this compound Solution B->C D Cast Mixture into Mold C->D E Perform Freeze-Thaw Cycles D->E F Wash Hydrogel E->F G Store Hydrogel F->G

Caption: Workflow for the Direct Dispersion Method.

Protocol 2: Solvent Evaporation/Swelling Method

This protocol details the loading of this compound into a pre-formed chitosan hydrogel.

Materials:

  • Pre-formed chitosan hydrogel (e.g., prepared by crosslinking with glutaraldehyde)

  • This compound

  • Ethanol

  • Deionized water

Procedure:

  • Hydrogel Preparation: Prepare chitosan hydrogels according to a standard protocol. Ensure the hydrogels are thoroughly washed to remove any residual crosslinking agents and are in a swollen state.

  • Drying: Lyophilize or air-dry the chitosan hydrogels to a constant weight.

  • Loading Solution Preparation: Prepare a 5% (w/v) solution of this compound in a 50:50 (v/v) ethanol/water mixture.

  • Swelling and Loading: Immerse the dried chitosan hydrogels in the this compound solution. Allow the hydrogels to swell for 24 hours at room temperature in a sealed container to reach equilibrium.

  • Solvent Evaporation: Remove the swollen hydrogels from the loading solution and place them in a fume hood or a vacuum oven at a low temperature (e.g., 40°C) until the solvent has completely evaporated.

  • Washing: Briefly wash the surface of the drug-loaded hydrogel with deionized water to remove any surface crystals of this compound.

  • Storage: Store the dried, drug-loaded hydrogel in a desiccator.

Workflow for Solvent Evaporation/Swelling Method:

G cluster_prep Preparation cluster_load Loading cluster_final Final Steps A Prepare and Dry Chitosan Hydrogel C Immerse Hydrogel in Loading Solution A->C B Prepare this compound Loading Solution B->C D Evaporate Solvent C->D E Wash Surface D->E F Store Dried Hydrogel E->F

Caption: Workflow for the Solvent Evaporation/Swelling Method.

Protocol 3: Cyclodextrin-Mediated Incorporation

This protocol describes the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to incorporate this compound into a gelatin-based hydrogel.

Materials:

  • Gelatin (Type A or B)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • This compound

  • Glutaraldehyde (25% aqueous solution)

  • Deionized water

Procedure:

  • Inclusion Complex Formation:

    • Prepare a 10% (w/v) solution of HP-β-CD in deionized water.

    • Slowly add this compound to the HP-β-CD solution with continuous stirring to achieve a 1:1 molar ratio.

    • Stir the mixture for 24 hours at room temperature to ensure the formation of the inclusion complex.

  • Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving gelatin in deionized water at 60°C.

  • Mixing: Cool the gelatin solution to 40°C and add the this compound/HP-β-CD inclusion complex solution. Stir for 15 minutes.

  • Crosslinking: Add 0.1% (v/v) of the 25% glutaraldehyde solution to the mixture and stir for 5 minutes.

  • Casting and Gelation: Pour the mixture into a mold and allow it to set at 4°C for at least 4 hours.

  • Washing: Wash the resulting hydrogel extensively with deionized water to remove any unreacted glutaraldehyde and unbound inclusion complexes.

  • Storage: Store the hydrogel in deionized water at 4°C.

Workflow for Cyclodextrin-Mediated Incorporation:

G cluster_prep Preparation cluster_incorp Incorporation & Crosslinking cluster_form Hydrogel Formation cluster_final Final Steps A Form this compound/HP-β-CD Inclusion Complex C Mix Inclusion Complex with Gelatin Solution A->C B Prepare Gelatin Solution B->C D Add Glutaraldehyde for Crosslinking C->D E Cast and Allow to Gel D->E F Wash Hydrogel E->F G Store Hydrogel F->G

Caption: Workflow for Cyclodextrin-Mediated Incorporation.

Characterization and Data Presentation

Thorough characterization of the this compound-loaded hydrogels is essential to ensure their quality and performance. Key characterization techniques and the presentation of quantitative data are outlined below.

Drug Loading and Encapsulation Efficiency

Protocol:

  • A known weight of the dried drug-loaded hydrogel is dissolved or degraded in a suitable solvent (e.g., a mixture of an aqueous buffer and an organic solvent to dissolve both the hydrogel and the drug).

  • The concentration of this compound in the resulting solution is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry after appropriate derivatization.

  • The Drug Loading (DL) and Encapsulation Efficiency (EE) are calculated using the following formulas:

    • DL (%) = (Weight of drug in hydrogel / Weight of hydrogel) x 100

    • EE (%) = (Weight of drug in hydrogel / Initial weight of drug used) x 100

Data Presentation:

Hydrogel FormulationIncorporation MethodInitial Drug Conc. (mg/mL)Drug Loading (%)Encapsulation Efficiency (%)
PVA-SUDirect Dispersion1.00.85 ± 0.0585.0 ± 5.0
Chitosan-SUSolvent Swelling50.04.2 ± 0.384.0 ± 6.0
Gelatin-SU-CDCyclodextrin1.51.3 ± 0.186.7 ± 6.7

SU: this compound; CD: Cyclodextrin. Data are presented as mean ± standard deviation (n=3).

In Vitro Drug Release

Protocol:

  • A known weight of the drug-loaded hydrogel is placed in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The concentration of this compound in the collected samples is quantified.

  • The cumulative percentage of drug released is plotted against time.

Data Presentation:

Time (hours)Cumulative Release (%) - PVA-SUCumulative Release (%) - Chitosan-SUCumulative Release (%) - Gelatin-SU-CD
115.2 ± 1.810.5 ± 1.212.8 ± 1.5
435.8 ± 2.525.1 ± 2.030.2 ± 2.2
858.1 ± 3.142.6 ± 2.850.7 ± 3.0
1275.3 ± 3.958.3 ± 3.568.4 ± 3.7
2492.6 ± 4.579.8 ± 4.188.9 ± 4.3

Data are presented as mean ± standard deviation (n=3).

Physical Characterization of Hydrogels

The incorporation of this compound may alter the physical properties of the hydrogel. It is important to characterize these changes.

Data Presentation:

Hydrogel FormulationSwelling Ratio (%)Young's Modulus (kPa)
Plain PVA450 ± 2535 ± 3
PVA-SU430 ± 2238 ± 4
Plain Chitosan620 ± 3025 ± 2
Chitosan-SU590 ± 2828 ± 3
Plain Gelatin510 ± 2645 ± 4
Gelatin-SU-CD495 ± 2448 ± 5

Data are presented as mean ± standard deviation (n=3).

Mechanism of Antifungal Action

The primary mechanism of action for undecylenic acid and its salts is the disruption of fungal cell membrane integrity. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Signaling Pathway Diagram:

G A This compound B Fungal Cell Membrane A->B Interacts with C Disruption of Membrane Integrity B->C D Increased Membrane Permeability C->D E Leakage of Intracellular Components D->E F Fungal Cell Death E->F

Caption: Antifungal Mechanism of this compound.

Conclusion

The successful incorporation of this compound into hydrogels can be achieved through various techniques, each with its own advantages. The choice of method will depend on the specific hydrogel system and the desired therapeutic outcome. The protocols and characterization methods provided in these application notes serve as a comprehensive guide for researchers and drug development professionals to formulate and evaluate novel antifungal hydrogel-based drug delivery systems. Careful optimization of the formulation and a thorough understanding of the physicochemical properties are critical for developing a safe and effective product.

References

Application Notes and Protocols: Sodium Undecylenate as an Intestinal Permeation Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral delivery of many promising macromolecular drugs, such as peptides and proteins, is hindered by their low permeability across the intestinal epithelium. Intestinal permeation enhancers (PEs) are excipients designed to transiently and reversibly increase the permeability of the intestinal barrier, thereby improving the oral bioavailability of co-administered drugs. Sodium 10-undecylenate (uC11), the sodium salt of 10-undecylenic acid, is an unsaturated medium-chain fatty acid (MCFA) derivative that has emerged as a potent intestinal permeation enhancer.[1][2][3] Its efficacy is comparable, and in some cases superior, to the well-studied enhancer sodium caprate (C10), with a potentially more favorable safety profile than its saturated counterpart, sodium undecanoate (C11).[2][3]

These application notes provide a summary of the quantitative data supporting the use of sodium undecylenate, detailed protocols for its evaluation, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound, like other MCFAs, is believed to enhance intestinal permeability primarily by modulating the paracellular pathway. This pathway is controlled by tight junctions (TJs), complex protein structures that seal the space between adjacent epithelial cells.[4] The proposed mechanism involves the transient and reversible opening of these junctions. While the precise signaling cascade for this compound is not fully elucidated, it is hypothesized to involve interactions with the cell membrane, leading to changes in the localization and organization of key tight junction proteins like claudins and occludin.[5][6][7] This disruption increases the passage of hydrophilic molecules through the paracellular space.

cluster_lumen Intestinal Lumen cluster_blood Systemic Circulation SU This compound (uC11) TJ Tight Junctions (Claudin, Occludin) SU->TJ 1. Interaction & Modulation Drug Macromolecule Drug Absorption Drug Absorption Drug->Absorption 3. Paracellular Transport EC1 Enterocyte 1 EC2 Enterocyte 2 TJ->TJ cluster_assays Concurrent Assays cluster_results Endpoints start Start: Caco-2 Cell Culture (21-day differentiation on Transwell® inserts) monolayer_check Monolayer Integrity Check start->monolayer_check teer_measure Protocol 1: TEER Measurement (Baseline) monolayer_check->teer_measure Monolayer Intact treatment Apply this compound + Marker Molecule (e.g., Mannitol, FD4) to Apical Chamber teer_measure->treatment incubate Incubate (e.g., 2 hours) treatment->incubate mtt_assay Protocol 3: Cytotoxicity Assay (Separate Plate) treatment->mtt_assay teer_post Protocol 1: TEER Measurement (Post-treatment) incubate->teer_post papp_assay Protocol 2: Permeability Assay (Sample Basolateral Chamber) incubate->papp_assay analysis Data Analysis teer_post->analysis papp_assay->analysis mtt_assay->analysis teer_result % TEER Reduction analysis->teer_result papp_result Calculate Papp Value analysis->papp_result cyto_result % Cell Viability analysis->cyto_result MCFAs Medium-Chain Fatty Acid Salts (Intestinal Permeation Enhancers) C10 Sodium Caprate (C10) Saturated, 10 Carbons MCFAs->C10 uC11 This compound (uC11) Unsaturated, 11 Carbons MCFAs->uC11 C11 Sodium Undecanoate (C11) Saturated, 11 Carbons MCFAs->C11 C10->uC11 Comparable Efficacy Comparable Cytotoxicity C10->C11 Lower Cytotoxicity uC11->C11 Lower Cytotoxicity Lower Lipophilicity

References

Troubleshooting & Optimization

Troubleshooting Sodium undecylenate solubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the aqueous solubility of sodium undecylenate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is the sodium salt of undecylenic acid, an unsaturated fatty acid derived from castor oil.[1][2] It is a white powder used in cosmetics and pharmaceuticals as a preservative, surfactant, emulsifying agent, and cleansing agent.[1][3][4] Its antifungal properties also make it a common ingredient in topical treatments for skin infections.[]

Q2: What is the expected aqueous solubility of this compound? There seem to be conflicting values. A2: The aqueous solubility of this compound is highly dependent on pH and concentration. The conflicting values in literature arise from these different conditions:

  • High Solubility (as a salt): In alkaline water (pH > 7), the solubility is high. One supplier reports a solubility of up to 125 mg/mL with the use of sonication.[6] This high value is representative of the soluble salt form, likely above its critical micelle concentration.

  • Low Solubility (as the free acid): In acidic or near-neutral water, the sodium salt can be protonated to form undecylenic acid, which is poorly soluble. Estimated solubility values as low as 65.84 mg/L likely refer to the intrinsic solubility of this protonated form.[][7]

For practical purposes, assume this compound is readily soluble in alkaline aqueous media but will precipitate if the solution becomes acidic.[8]

Q3: My this compound is not dissolving or is forming a cloudy suspension. What is the most likely cause? A3: The most common reason for poor solubility or cloudiness is incorrect pH . This compound is the salt of a weak acid (undecylenic acid, pKa ≈ 4.8-5.0).[9][10] If the pH of your aqueous medium is below 7, and especially if it is near or below the pKa, the soluble undecylenate anion will convert to the insoluble undecylenic acid, causing it to precipitate or appear cloudy. Always ensure your solvent is sufficiently alkaline (pH > 7.5) for clear dissolution.

Q4: How does temperature affect the solubility of this compound? A4: While specific data for this compound is not readily available, the solubility of most solid substances in water increases as the temperature rises.[11][12] Gentle warming of the solution can aid in dissolution, but be aware that if the solution is saturated at a higher temperature, the compound may precipitate upon cooling.

Q5: What is the Critical Micelle Concentration (CMC) of this compound and why is it important? A5: The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules aggregate to form micelles.[13] While a specific CMC for this compound is not published, related C11 surfactants have CMCs in the range of 16-26 mM .[] Above this concentration, the apparent solubility of the compound increases significantly as it forms these micellar structures. This is important because if your application relies on micelle formation (e.g., for solubilizing a hydrophobic drug), you must work at a concentration above the CMC.

Q6: Can I use sonication or vortexing to aid dissolution? A6: Yes. Mechanical agitation methods like vortexing, stirring, or sonication are effective for dissolving this compound, especially for preparing concentrated stock solutions.[6] These methods increase the interaction between the solute and the solvent, speeding up the dissolution process.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 3398-33-2[14]
Molecular Formula C₁₁H₁₉NaO₂[]
Molecular Weight 206.26 g/mol []
pKa (of parent Undecylenic Acid) ~4.8 - 5.0 (Predicted)[9][10]
Estimated CMC 15 - 30 mM[]
Table 2: Factors Influencing Aqueous Solubility
FactorEffect on SolubilityExplanation
pH Critical. Solubility dramatically decreases as pH drops below 7.Below its pKa (~4.8-5.0), the soluble undecylenate salt converts to its poorly soluble free acid form, causing precipitation. Maintain pH > 7.5 for optimal solubility.
Temperature Solubility generally increases with higher temperature.Increasing the temperature provides the energy needed to break crystal lattice bonds, typically enhancing solubility for solid solutes.
Concentration Apparent solubility increases significantly above the CMC (~15-30 mM).Above the CMC, individual molecules form micelles, which can hold more solute in the aqueous phase than would be possible for single molecules.[13]
Ionic Strength High concentrations of other salts may decrease solubility.Adding electrolytes (salts) to solutions of ionic surfactants can decrease the CMC but may also lead to a "salting out" effect at very high concentrations, reducing overall solubility.[15]

Visualizations & Workflows

Diagram 1: pH-Dependent Solubility Equilibrium

G cluster_0 Aqueous Solution cluster_1 A This compound (Soluble Anion) B Undecylenic Acid (Insoluble / Precipitate) A->B  Addition of Acid (H⁺)  (Lowering pH) B->A  Addition of Base (OH⁻)  (Raising pH)   C Dominant Species at high pH (e.g., pH 8) C->A D Dominant Species at low pH (e.g., pH 4) D->B

Caption: The effect of pH on the equilibrium of this compound.

Troubleshooting Guide

If you are experiencing issues with dissolving this compound, follow this troubleshooting workflow.

Diagram 2: Troubleshooting Workflow for Solubility Issues

G start Problem: Incomplete Dissolution or Precipitation check_ph 1. Measure pH of the solution start->check_ph ph_low Is pH < 7.5? check_ph->ph_low adjust_ph Action: Add dilute NaOH (e.g., 0.1 M) dropwise to raise pH to 8-9. ph_low->adjust_ph Yes check_conc 2. Check Concentration ph_low->check_conc No resolve Issue Resolved adjust_ph->resolve conc_high Is concentration very high (e.g., > 100 mg/mL)? check_conc->conc_high add_solvent Action: Add more alkaline water to dilute. Consider if you exceeded the solubility limit. conc_high->add_solvent Yes check_temp 3. Check Temperature conc_high->check_temp No add_solvent->resolve temp_low Was the solution prepared warm and then cooled? check_temp->temp_low warm_solution Action: Gently warm the solution while stirring. Maintain working temperature. temp_low->warm_solution Yes temp_low->resolve No, problem persists. Consider other factors (e.g., contaminants). warm_solution->resolve

Caption: A step-by-step workflow for troubleshooting solubility problems.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution (e.g., 50 mM)

This protocol describes the preparation of 100 mL of a 50 mM this compound solution.

Materials:

  • This compound (MW: 206.26 g/mol )

  • High-purity deionized water

  • 0.1 M NaOH solution

  • Calibrated pH meter

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing scale and weigh paper

Diagram 3: Experimental Workflow for Solution Preparation

G start Start weigh 1. Weigh Solute (1.031 g for 100 mL of 50 mM solution) start->weigh add_solvent 2. Add ~80 mL of deionized water to flask weigh->add_solvent transfer 3. Transfer solute to flask add_solvent->transfer dissolve 4. Add stir bar and stir (Use sonication or gentle warming if needed) transfer->dissolve check_ph 5. Check pH (Solution may be slightly acidic) dissolve->check_ph adjust_ph 6. Adjust pH to 8.0-9.0 with 0.1 M NaOH check_ph->adjust_ph final_vol 7. Add water to reach final 100 mL volume adjust_ph->final_vol mix 8. Mix thoroughly final_vol->mix end End: Clear 50 mM Solution mix->end

Caption: Workflow for preparing an aqueous this compound solution.

Procedure:

  • Calculate Mass: Calculate the required mass of this compound. For 100 mL (0.1 L) of a 50 mM (0.050 mol/L) solution: Mass = 0.050 mol/L * 0.1 L * 206.26 g/mol = 1.031 g

  • Weigh Solute: Accurately weigh 1.031 g of this compound powder.

  • Initial Dissolution: Add approximately 80 mL of deionized water to the 100 mL volumetric flask. Add a magnetic stir bar.

  • Transfer and Dissolve: Carefully transfer the weighed powder into the flask. Place the flask on a magnetic stirrer and stir until the powder is fully dispersed. If dissolution is slow, gentle warming (to 30-40°C) or placing the flask in an ultrasonic bath can be used to accelerate the process.[6]

  • pH Adjustment: Once the solid is dispersed, measure the pH of the solution. It may be slightly acidic due to equilibrium with atmospheric CO₂. Slowly add 0.1 M NaOH dropwise while stirring until the pH is stable in the range of 8.0 - 9.0. The solution should become completely clear.

  • Final Volume: Remove the stir bar (rinsing it with a small amount of deionized water into the flask) and carefully add deionized water to bring the final volume to the 100 mL mark.

  • Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of this compound under specific conditions (e.g., a particular buffer and temperature).

Procedure:

  • Preparation: Prepare the desired aqueous solvent (e.g., phosphate buffer at pH 7.5).

  • Add Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed, airtight container (e.g., add 2 g to 10 mL of buffer). An excess is indicated by the presence of undissolved solid.

  • Equilibration: Agitate the container at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or orbital incubator is ideal.

  • Phase Separation: Allow the container to rest at the same temperature until the undissolved solid has settled completely. Alternatively, centrifuge an aliquot of the suspension to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of your analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility under the tested conditions.

References

How to prevent Sodium undecylenate precipitation in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the precipitation of Sodium undecylenate in cell culture experiments. By understanding the compound's properties and potential interactions, you can ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is the sodium salt of undecylenic acid, a monounsaturated fatty acid.[1][2] It is often used in research for its antifungal and antimicrobial properties.[3][][5] In cell culture, it may be investigated for its effects on various cellular pathways, as a component of a drug delivery system, or for its potential therapeutic effects.

Q2: What are the primary causes of this compound precipitation in cell culture media?

Precipitation is a common issue and typically stems from two main chemical interactions:

  • Reaction with Divalent Cations: Standard cell culture media (e.g., DMEM, RPMI-1640) are rich in divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[6][7] this compound can react with these ions to form calcium undecylenate and magnesium undecylenate salts, which are significantly less soluble in aqueous solutions and will precipitate out.[8][9]

  • pH-Dependent Solubility: this compound is the salt of a weak acid. If the pH of the cell culture medium drops, the undecylenate anion can become protonated, converting it back to undecylenic acid. Undecylenic acid has very poor water solubility and will precipitate.[10][11]

Q3: How should I prepare a stock solution of this compound?

The recommended solvent for this compound is high-purity, sterile water (e.g., Water for Injection, WFI; or Milli-Q water). It can be soluble in water up to 125 mg/mL; however, achieving this concentration may require sonication.[12][13] It is crucial to avoid acidic solvents or buffers, as they will cause immediate precipitation.

Q4: What are the best practices for storing the stock solution?

Once prepared, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[12] These aliquots should be stored under sterile conditions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12][14]

Q5: When is the right time to add this compound to the cell culture medium?

This compound should be added to the complete, pre-warmed (37°C) cell culture medium as the final step before filtration or addition to cells. Do not add the concentrated stock solution directly to cold medium or to individual supplements like Fetal Bovine Serum (FBS), as localized high concentrations can promote precipitation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate forms immediately upon addition to media. 1. High concentration of divalent cations (Ca²⁺, Mg²⁺) in the medium reacting with the undecylenate.[6][9] 2. The stock solution is too concentrated, leading to localized supersaturation. 3. The pH of the medium is too low.[10]1. Add the stock solution very slowly, drop-by-drop, into the vortex of the swirling medium. This helps disperse it quickly. 2. Perform a serial dilution of the stock solution in a small volume of sterile water or saline before adding it to the bulk medium. 3. Ensure the medium is at its optimal pH and properly buffered before addition.
Precipitate appears after storing the prepared medium at 4°C. 1. Decreased solubility at lower temperatures. 2. Slow reaction over time with media components.1. Prepare the medium containing this compound fresh for each experiment. 2. If storage is unavoidable, try storing it at room temperature for short periods (a few hours), but test for stability and sterility first. Avoid cold storage.
Milky or cloudy appearance throughout the medium. This is indicative of fine, widespread precipitation, likely due to the formation of insoluble calcium or magnesium salts.[8][9]Follow the "Recommended Protocol for Adding this compound to Cell Culture Medium" (below) to ensure rapid and even dispersion, minimizing the time for ion exchange reactions to occur.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound powder (MW: 206.26 g/mol )[13]

  • Sterile, high-purity water (e.g., WFI-grade)

  • Sterile conical tube

  • Ultrasonic water bath

  • Sterile 0.22 µm syringe filter

Methodology:

  • Weigh out 206.26 mg of this compound powder and place it in a 15 mL sterile conical tube.

  • Add 5 mL of sterile water to the tube.

  • Vortex vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in an ultrasonic water bath and sonicate in short bursts until the solution is clear.[13] Avoid overheating.

  • Once fully dissolved, add sterile water to bring the final volume to 10 mL.

  • For a working solution, this stock can be diluted and then filter-sterilized using a 0.22 µm filter. Note that filtering a highly concentrated stock may be difficult.[12]

  • Dispense into sterile, single-use aliquots.

  • Label with name, concentration, and date, and store at -20°C or -80°C.[12][14]

Protocol 2: Recommended Method for Adding this compound to Cell Culture Medium

Methodology:

  • Warm the complete cell culture medium to 37°C in a water bath.

  • Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • Once thawed, vortex the stock solution tube briefly to ensure it is homogeneous.

  • Calculate the volume of stock solution needed for your desired final concentration.

  • While gently swirling the flask or bottle of warm medium, add the required volume of stock solution drop-wise.

  • Continue to swirl the medium for 30-60 seconds to ensure complete mixing.

  • The medium is now ready for use. If sterile filtration of the final medium is required, perform it at this stage.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₉NaO₂[1][13]
Molecular Weight 206.26 g/mol [13][15]
Appearance White powder/solid[3][]
Solubility in Water Up to 125 mg/mL (606 mM) with sonication[12][13]

Table 2: Typical Concentration of Potentially Interacting Divalent Cations in Common Cell Culture Media

IonDMEM (High Glucose)RPMI-1640Potential Interaction
Calcium (Ca²⁺) 1.8 mM0.42 mMForms insoluble Calcium undecylenate
Magnesium (Mg²⁺) 0.81 mM0.41 mMForms insoluble Magnesium undecylenate

Note: Concentrations can vary slightly by manufacturer.

Visualizations

Logical Diagram: Causes of Precipitation

The following diagram illustrates the two primary pathways that lead to the precipitation of this compound in a typical cell culture environment.

cluster_0 Chemical Environment: Cell Culture Medium cluster_1 Precipitation Outcomes NaU This compound (Soluble) CaMgPpt Calcium/Magnesium Undecylenate (Insoluble Precipitate) NaU->CaMgPpt Ion Exchange Reaction AcidPpt Undecylenic Acid (Insoluble Precipitate) NaU->AcidPpt Protonation CaMg High [Ca²⁺] / [Mg²⁺] CaMg->CaMgPpt LowPH Low pH (H⁺) LowPH->AcidPpt

Caption: Key factors leading to this compound precipitation.

Experimental Workflow: Adding this compound to Media

This workflow provides a visual guide to the recommended procedure for supplementing cell culture media with this compound to minimize precipitation risk.

cluster_workflow Recommended Workflow start Start warm_media 1. Warm Complete Medium to 37°C start->warm_media thaw_stock 2. Thaw Stock Solution warm_media->thaw_stock vortex_stock 3. Vortex Stock Solution thaw_stock->vortex_stock add_slowly 4. Add Stock Drop-wise to Swirling Medium vortex_stock->add_slowly mix_well 5. Mix Thoroughly add_slowly->mix_well end Ready for Use mix_well->end

Caption: Step-by-step workflow for media preparation.

References

Optimizing Sodium undecylenate concentration for in vitro antifungal assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Undecylenate Antifungal Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in in vitro antifungal assays. Below, you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antifungal mechanism?

This compound is the sodium salt of undecylenic acid, an unsaturated fatty acid derived from castor oil.[1] Its primary antifungal mechanism involves the disruption of the fungal cell membrane's integrity, leading to increased permeability and the leakage of essential intracellular components.[2] A key mechanism, particularly against Candida albicans, is the inhibition of morphogenesis, which prevents the transition from the yeast form to the more invasive hyphal form.[1][3][4] This is achieved by inhibiting fatty acid biosynthesis within the fungal cells.[3]

Q2: What is a typical effective concentration range for this compound in in vitro assays?

The effective concentration of this compound can vary significantly based on the fungal species, the specific assay, and the formulation. For Candida albicans, studies have shown that concentrations above 3 mM can effectively inhibit biofilm formation, while concentrations above 4 mM can completely abolish the yeast-to-hyphae morphological transition.[5][6] In other studies, concentrations as low as 10 μM have been shown to significantly reduce germ tube formation without affecting overall growth.[4] Due to this variability, it is crucial to determine the optimal concentration for your specific experimental conditions through a dose-response study.

Q3: Which fungal species are known to be susceptible to this compound?

This compound and its acid form are most commonly used against fungal skin infections.[7] Its spectrum of activity includes dermatophytes such as Trichophyton and Epidermophyton species, which cause conditions like athlete's foot (tinea pedis) and ringworm (tinea corporis).[3][7] It is also widely documented to be effective against the opportunistic yeast Candida albicans.[4][5]

Q4: How should I prepare this compound solutions for my experiments?

Due to the oily nature and limited solubility of its acid form (undecylenic acid), using the sodium salt is recommended for easier preparation in aqueous buffers and culture media.[8][9] To prepare a stock solution, dissolve this compound powder in a suitable solvent, such as sterile deionized water or the specific assay medium (e.g., RPMI 1640). Gentle warming or vortexing may aid dissolution. It is recommended to filter-sterilize the final stock solution through a 0.22-μm filter before use. Always prepare fresh working solutions by diluting the stock solution for each experiment to avoid degradation.

Q5: Which in vitro assay is best for determining the antifungal activity of this compound?

The choice of assay depends on the research question:

  • Broth Microdilution: This is the standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible fungal growth.[10][11] It is highly reproducible when standardized protocols (e.g., CLSI, EUCAST) are followed.[12]

  • Disk Diffusion (Kirby-Bauer): This is a simpler, qualitative method for screening susceptibility. It involves measuring the zone of growth inhibition around a disk impregnated with the compound.[13]

  • Biofilm Susceptibility Assays (e.g., XTT Assay): If you are investigating activity against fungal biofilms, a specific assay is required. The XTT assay measures the metabolic activity of cells within the biofilm to determine the Sessile MIC (SMIC), which is often significantly higher than the planktonic MIC.[11]

Quantitative Data Summary

The following table summarizes reported in vitro effective concentrations of undecylenic acid (UA) and its derivatives against Candida albicans. Note that values can differ based on the experimental setup.

Fungal SpeciesAssay TypeMetricEffective ConcentrationFormulation
Candida albicansBiofilm InhibitionOptimal Inhibition> 3 mMUndecylenic Acid[5][6]
Candida albicansMorphogenesis AssayAbolished Hyphal Transition> 4 mMUndecylenic Acid[5][6]
Candida albicansMorphogenesis Assay7-fold Germ Tube Reduction10 µMUndecylenic Acid[4]
Candida albicansBroth MicrodilutionMIC500.01 wt%UA in Hexosomes[8]
Candida albicansBroth MicrodilutionMIC900.16 wt%UA in Hexosomes[8]
Candida albicansAgar-based AssayMIC90< 0.0125%Undecylenic Acid[9]
Candida albicansAgar-based AssayComplete Growth Inhibition0.4%Undecylenic Acid[9]

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI M27)

This method determines the minimum inhibitory concentration (MIC) of this compound against a planktonic fungal culture.

  • Media Preparation: Use RPMI 1640 medium buffered with MOPS to a pH of 7.0.

  • Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the density using a spectrophotometer to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[11]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI 1640 medium to achieve a range of desired concentrations.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (fungus in medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control, determined visually or with a plate reader at 600 nm.

Protocol 2: Biofilm Susceptibility Assay (XTT Reduction Method)

This protocol measures the metabolic activity of a mature biofilm after exposure to this compound to determine the Sessile MIC (SMIC).

  • Biofilm Formation: Add 100 µL of a standardized fungal suspension (1.0 x 10⁶ cells/mL in RPMI) to the wells of a flat-bottom 96-well plate. Incubate at 37°C for 24-48 hours to allow biofilm formation.

  • Wash Step: Gently wash the biofilms twice with sterile phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.

  • Antifungal Treatment: Add serial dilutions of this compound in fresh RPMI 1640 to the wells. Include a no-drug control. Incubate for another 24-48 hours at 37°C.

  • XTT Assay:

    • Prepare an XTT-menadione solution. A typical stock is 0.5 g/L XTT in Ringer's lactate, with 1 µM menadione added just before use.[11]

    • Wash the treated biofilms with PBS.

    • Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.

  • Reading: Measure the color change (formazan production) spectrophotometrically at 490 nm. The SMIC50 or SMIC80 is the concentration that causes a 50% or 80% reduction in metabolic activity compared to the untreated control biofilm.[11]

Visualizations

Experimental and Logical Workflows

G cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare Fungal Inoculum (e.g., Candida albicans) p2 Prepare this compound Stock Solution a2 Inoculate Wells with Standardized Fungal Suspension p1->a2 a1 Perform 2-fold Serial Dilutions in 96-Well Plate p2->a1 a1->a2 a3 Incubate Plate (e.g., 35°C for 48h) a2->a3 d1 Read Results (Visually or Spectrophotometrically) a3->d1 d2 Determine MIC (Lowest concentration with ≥50% inhibition) d1->d2 d3 Compare to Controls and Validate Assay d2->d3

Caption: Workflow for MIC determination of this compound.

G cluster_cell Fungal Cell (e.g., Candida albicans) compound This compound membrane Cell Membrane compound->membrane Disrupts Integrity & Increases Permeability morpho Yeast-to-Hyphae Morphogenesis compound->morpho Inhibits virulence Virulence & Biofilm Formation morpho->virulence promotes

Caption: Mechanism of action for this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MIC readings between replicates or experiments. 1. Inaccurate inoculum size.[12] 2. Variation in incubation time or temperature.[12] 3. Degradation of this compound stock solution.1. Strictly standardize the inoculum using spectrophotometry.[12] 2. Ensure consistent and calibrated incubation conditions. 3. Prepare fresh stock and working solutions for each experiment.
Precipitate forms in wells at high concentrations. 1. The concentration of this compound exceeds its solubility limit in the assay medium. 2. Interaction with components of the culture medium.1. Gently warm the stock solution before dilution. 2. Consider using a small percentage of a co-solvent like DMSO (ensure a solvent toxicity control is included). 3. Note the concentration at which precipitation occurs and interpret results with caution.
Poor or no fungal growth in the positive control well. 1. Inoculum was not viable or was prepared at too low a density. 2. Issues with the culture medium (e.g., wrong pH, expired).1. Check the viability of the fungal stock culture. 2. Prepare a fresh batch of medium and verify its pH. 3. Ensure the inoculum density is correct before adding to the plate.
"Skipped wells" or trailing growth observed in broth microdilution. 1. This can be a drug-specific effect where partial growth occurs over a range of concentrations, making the endpoint difficult to read. 2. Contamination of the culture.1. Read the MIC at the concentration that shows a prominent reduction in growth (e.g., 50% or 80%) rather than complete inhibition. This is a common practice for some antifungals.[14] 2. Streak the inoculum on an agar plate to check for purity.
Potential for assay interference. 1. The compound itself may interfere with optical density readings. 2. In colorimetric assays (like XTT), the compound could directly react with the substrate.[15] 3. High sodium concentration could interfere with certain biological assays.[16]1. Run a control plate with the compound dilutions in medium without any fungus to measure any intrinsic absorbance. Subtract these background values from your test values. 2. Perform a cell-free control to see if this compound reacts with XTT-menadione.

References

Addressing variability in Sodium undecylenate MIC assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assay results for Sodium Undecylenate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antifungal mechanism?

A1: this compound is the sodium salt of undecylenic acid, an unsaturated fatty acid. Its primary antifungal mechanism involves the disruption of fungal cell membrane integrity. It integrates into the lipid bilayer, increasing permeability and causing the leakage of essential intracellular components, which ultimately leads to cell death.[1] Additionally, undecylenic acid inhibits fungal morphogenesis, preventing the transition of yeast forms, such as Candida albicans, to their invasive hyphal form, a process linked to active infections.[2][3] This is achieved in part by inhibiting fatty acid biosynthesis within the fungal cells.[3]

Q2: What are the most common causes of variability in this compound MIC assay results?

A2: The most common causes of variability in this compound MIC assays include:

  • pH of the medium: The antifungal activity of undecylenic acid is highly pH-dependent.

  • Solubility of the compound: this compound, being a fatty acid salt, can have limited solubility in aqueous media, leading to inconsistent concentrations in the assay.

  • Composition of the growth medium: Different media can affect both the growth of the fungus and the activity of the compound.

  • Inoculum size: Variations in the concentration of the fungal inoculum can significantly impact MIC values.[4]

  • Presence of serum proteins: If the assay medium is supplemented with serum, protein binding can reduce the concentration of free, active this compound.

Q3: Are there any specific quality control (QC) strains recommended for antifungal susceptibility testing?

A3: While specific QC strains for this compound are not defined, standard QC strains for antifungal susceptibility testing should be used to ensure the validity of the assay. Commonly used QC strains for yeasts include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. For dermatophytes, Trichophyton mentagrophytes ATCC 40004 can be used as a quality control.

Troubleshooting Guides

Issue 1: Inconsistent MIC Values Between Replicates or Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate Inoculum Preparation Ensure the inoculum is prepared from a fresh culture (24-48 hours old). Standardize the inoculum to a 0.5 McFarland standard using a spectrophotometer or densitometer to ensure a consistent starting cell density. Vortex the inoculum suspension thoroughly before dilution and addition to the microplate wells to prevent cell clumping.[4]
Precipitation of this compound Visually inspect the wells for any precipitation of the compound. Due to its hydrophobic nature, this compound may come out of solution. Consider preparing the stock solution in a small amount of a suitable solvent like Dimethyl Sulfoxide (DMSO) or ethanol before diluting in the broth medium.[5] Ensure the final solvent concentration is not inhibitory to the fungus by running a solvent control.
Inhomogeneous Drug Concentration Ensure thorough mixing of the this compound stock solution and serial dilutions. When preparing dilutions in the microplate, pipette up and down several times in each well to ensure homogeneity.
Contamination Streak the inoculum on an appropriate agar plate to check for purity. Visually inspect the wells of the microplate for any signs of contamination with other microorganisms.
Issue 2: MIC Values are Consistently Higher or Lower Than Expected

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect pH of the Medium The antifungal activity of undecylenic acid is optimal at a slightly acidic pH. Verify the pH of the prepared broth medium. Standard RPMI-1640 medium used for antifungal susceptibility testing is buffered with MOPS to maintain a pH of around 7.0. Deviations from this can affect the drug's activity.
Inappropriate Growth Medium The composition of the medium can influence the MIC. Ensure you are using a standardized medium such as RPMI-1640 as recommended by CLSI for antifungal susceptibility testing. If using a different medium, be aware that components could interact with the this compound.
Presence of Interfering Substances If the medium is supplemented with serum, the undecylenate can bind to serum proteins, reducing its effective concentration and leading to higher MICs. If serum is a necessary component of your experiment, be aware of this potential effect and consider it during data interpretation.
Incorrect Incubation Time or Temperature Adhere to the recommended incubation time and temperature for the specific fungal species being tested. For Candida species, this is typically 24-48 hours at 35°C. For dermatophytes like Trichophyton rubrum, incubation may be longer (e.g., 4-7 days) at 28-30°C.

Quantitative Data

Table 1: Reported Antifungal Concentrations of Undecylenic Acid/Undecylenate against Candida albicans

CompoundOrganismConcentrationObservationReference
Undecylenic AcidCandida albicans> 3 mMEffective inhibition of biofilm formation.[6]
Undecylenic AcidCandida albicans> 4 mMAbolished morphological transition from yeast to hyphal form.[6]
Lactose UndecylenateCandida albicans ATCC 10231512 µg/mLMinimum Inhibitory Concentration (MIC).[7]
Undecylenic AcidCandida albicans0.0125% (w/w) in agarReduced growth by more than 90%.[8]
Undecylenic AcidCandida albicans0.4% (w/w) in agarExhibited fungicidal effects.[8]

Table 2: Reported MIC of Lactose Undecylenate against Trichophyton rubrum

CompoundOrganismConcentrationObservationReference
Lactose UndecylenateTrichophyton rubrum F2512 µg/mLMinimum Inhibitory Concentration (MIC).[7]

Experimental Protocols

Broth Microdilution MIC Assay for this compound (Adapted for a Hydrophobic Compound)

This protocol is based on the CLSI M27 guidelines for yeast and adapted for a hydrophobic compound like this compound.

1. Preparation of this compound Stock Solution: a. Due to the potential for limited solubility in aqueous media, prepare a high-concentration stock solution (e.g., 10 mg/mL) of this compound in 100% Dimethyl Sulfoxide (DMSO). b. Ensure the this compound is fully dissolved. Gentle warming may be necessary.

2. Preparation of Microdilution Plates: a. In a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium (buffered with MOPS) to all wells except the first column. b. In the first column, add 200 µL of RPMI-1640 medium. c. Add a calculated amount of the this compound stock solution to the first well of each row to achieve twice the highest desired final concentration. Ensure the final DMSO concentration in any well does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth. d. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. e. The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).

3. Inoculum Preparation: a. From a fresh (24-48 hour) culture of the fungus on an appropriate agar plate (e.g., Sabouraud Dextrose Agar), select several distinct colonies. b. Suspend the colonies in sterile saline (0.85%). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). d. Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells after inoculation.

4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 100 µL of the diluted fungal suspension. b. Seal the plate to prevent evaporation and incubate at 35°C for 24-48 hours for yeasts, or at an appropriate temperature and duration for other fungi.

5. Determination of MIC: a. The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. b. The results can be read visually or with a microplate reader at a wavelength of 530 nm.

6. Controls: a. Growth Control: Fungus in medium without the drug. Should show robust growth. b. Sterility Control: Medium only. Should remain clear. c. Solvent Control: Fungus in medium with the highest concentration of DMSO used in the assay. Should show no inhibition of growth. d. Quality Control: Include a reference strain with a known MIC for a standard antifungal agent.

Visualizations

Antifungal_Mechanism cluster_FungalCell SodiumUndecylenate This compound FungalCell Fungal Cell SodiumUndecylenate->FungalCell Interacts with FattyAcidBiosynthesis Fatty Acid Biosynthesis SodiumUndecylenate->FattyAcidBiosynthesis Inhibits HyphalFormation Yeast-to-Hypha Transition SodiumUndecylenate->HyphalFormation Inhibits MembraneDisruption Membrane Disruption & Increased Permeability SodiumUndecylenate->MembraneDisruption Causes CellMembrane Cell Membrane (Lipid Bilayer) FattyAcidBiosynthesis->HyphalFormation Is required for Infection Infection Progression HyphalFormation->Infection Contributes to CellDeath Fungal Cell Death MembraneDisruption->CellDeath Leads to

Caption: Antifungal mechanism of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Dilution Perform Serial Dilutions of this compound Stock->Dilution Media Prepare RPMI-1640 Medium PlatePrep Prepare 96-well Plate with Medium Media->PlatePrep Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Fungal Suspension Inoculum->Inoculate PlatePrep->Dilution Dilution->Inoculate Incubate Incubate Plate (35°C, 24-48h) Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read DetermineMIC Determine MIC (≥50% Growth Inhibition) Read->DetermineMIC

Caption: Experimental workflow for broth microdilution MIC assay.

Troubleshooting_Logic cluster_replicates Within-Plate Variability cluster_experiments Between-Experiment Variability Start Inconsistent MIC Results CheckReplicates Are replicates consistent within the same plate? Start->CheckReplicates CheckExperiments Are results consistent between different experiments? CheckReplicates->CheckExperiments Yes Pipetting Review pipetting technique. Ensure proper mixing. CheckReplicates->Pipetting No InoculumPrep Verify inoculum standardization (McFarland). CheckExperiments->InoculumPrep No Homogeneity Check for compound precipitation or inhomogeneous inoculum. Pipetting->Homogeneity Contamination Check for cross-contamination between wells. Homogeneity->Contamination MediumPrep Check medium pH and for batch-to-batch variation. InoculumPrep->MediumPrep StockSolution Prepare fresh stock solution of this compound. MediumPrep->StockSolution Incubation Ensure consistent incubation time and temperature. StockSolution->Incubation

Caption: Troubleshooting logic for variable MIC results.

References

Technical Support Center: Sodium Undecylenate Delivery for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental delivery of Sodium undecylenate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is the sodium salt of 10-undecylenic acid, an unsaturated medium-chain fatty acid (MCFA) derived from castor oil.[1][2] It is primarily known for its antifungal properties and is used in over-the-counter topical treatments for skin infections.[1][3] In research, it is being investigated as an intestinal permeation enhancer.[4][5] It typically appears as a white to off-white powder or waxy solid that is soluble in water.[2][6]

Q2: What are the primary challenges in formulating and delivering this compound for research?

A2: The main challenges include:

  • Solubility Limitations: While considered water-soluble, achieving high concentrations in specific buffers or complex media can be difficult, potentially leading to precipitation.[][8]

  • Permeability and Cytotoxicity Balance: When used as a permeation enhancer, finding the optimal concentration is critical. Effective concentrations can be close to those that cause cytotoxicity or membrane perturbation, requiring careful optimization.[4][5]

  • Formulation Stability: As an unsaturated fatty acid salt, it can be susceptible to oxidation. The stability of the formulation over time, especially in liquid form, needs to be considered.

  • Hygroscopicity: The powdered form can absorb moisture, which may affect its physical properties and stability, making proper storage essential.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Media

Q: My this compound solution is cloudy or has precipitated after preparation. How can I improve its solubility?

A: This is a common issue that can often be resolved by adjusting the formulation or preparation method. Refer to the solubility data below and the troubleshooting workflow.

Data Presentation: Solubility of this compound

PropertyValueSource
Water Solubility125 mg/mL (with ultrasonic assistance)[9]
Estimated Water Solubility65.84 mg/L @ 25 °C (estimation method may vary)[][8]
General DescriptionSoluble in water[2][6]

Note: The significant difference between measured and estimated solubility highlights the importance of empirical testing. The higher value likely reflects the use of physical methods to aid dissolution.

Troubleshooting Steps:

  • Verify Concentration: Ensure the target concentration does not exceed the known solubility limit in your specific medium.

  • Use Physical Dissolution Aids: Gentle heating or sonication can significantly improve the rate and extent of dissolution.[9] For instance, using an ultrasonic bath is a reported method for achieving high concentrations in water.[9]

  • Adjust pH: The solubility of fatty acid salts can be pH-dependent. Ensure the pH of your medium is not acidic, which could convert the salt back to the less soluble undecylenic acid form.

  • Consider Co-solvents: If compatible with your experimental system, using a small percentage of a co-solvent like ethanol or propylene glycol before adding the aqueous medium can improve solubility.

Mandatory Visualization: Solubility Troubleshooting Workflow

start Precipitation Observed check_conc Is concentration below 125 mg/mL? start->check_conc use_sonication Apply sonication or gentle heat check_conc->use_sonication Yes reassess Reassess formulation or reduce concentration check_conc->reassess No check_ph Is pH neutral or basic? use_sonication->check_ph use_cosolvent Consider co-solvent (e.g., ethanol, PG) use_sonication->use_cosolvent Still issues adjust_ph Adjust pH upwards check_ph->adjust_ph No success Solubilized check_ph->success Yes adjust_ph->success use_cosolvent->success

A decision tree for troubleshooting solubility issues.
Issue 2: Inconsistent or Low Efficacy as a Permeation Enhancer

Q: I am using this compound (uC11) to enhance the intestinal permeability of my drug in a Caco-2 model, but the results are not as expected. What should I check?

A: The efficacy of this compound as a permeation enhancer is highly dependent on concentration and experimental conditions. It functions by perturbing the epithelial cell membrane and altering tight junctions, which is a delicate balance to achieve without causing irreversible damage.[4][5][10]

Data Presentation: Comparative Cytotoxicity and Permeation Enhancement

AgentCytotoxicity Ranking (Caco-2 cells)In Situ Intestinal Instillation (Rat Model with FD4)Key Finding
This compound (uC11) Equivalent to C10, less than C11Comparable enhancement to C10 (~10% in jejunum, ~30% in colon)Effective enhancement with a better safety profile than its saturated counterpart (C11).[4][5]
Sodium caprate (C10)Equivalent to uC11, less than C11Comparable enhancement to uC11A well-established permeation enhancer, serves as a good positive control.[4][5][11]
Sodium undecanoate (C11)Most cytotoxicMost efficacious but caused significant mucosal damageNot pursued due to higher toxicity.[4][5]

Troubleshooting Steps:

  • Optimize Concentration: Studies show efficacy at concentrations between 5-10 mM in vitro and up to 100 mM in situ instillations.[4][5] Perform a dose-response study to find the optimal concentration for your specific drug and model.

  • Monitor Cell Monolayer Integrity: Use Transepithelial Electrical Resistance (TEER) to monitor tight junction integrity in real-time. A reversible decrease in TEER is expected.[10] If TEER does not recover after removing the enhancer, it indicates cytotoxicity.

  • Assess Exposure Time: The effects of permeation enhancers can be time-dependent. An exposure time of 1-2 hours is common in Caco-2 models. Prolonged exposure (e.g., >8 hours) can lead to significant cell viability loss even at lower concentrations.[4]

  • Use Appropriate Controls: Always include a negative control (drug alone) and a positive control (e.g., Sodium Caprate, C10) to benchmark the performance of this compound.[4][5]

Issue 3: High Cytotoxicity Observed in In Vitro Assays

Q: My cell viability has dropped significantly after applying this compound. How can I reduce its cytotoxic effects?

A: While this compound is less cytotoxic than its saturated C11 counterpart, it can still impact cell viability, especially at higher concentrations or with longer exposure times.[4][5]

Troubleshooting Steps:

  • Reduce Concentration: This is the most direct way to mitigate cytotoxicity. Based on the data, concentrations at or below 5 mM show minimal impact on Caco-2 cell viability over several hours.[4]

  • Shorten Exposure Time: Limit the time cells are exposed to the this compound formulation. Test multiple time points (e.g., 30, 60, 120 minutes) to find a window that allows for permeation enhancement with minimal impact on viability.

  • Ensure Formulation Purity: Impurities in the this compound powder can contribute to unexpected toxicity. Use a high-purity grade (e.g., >98%) from a reputable supplier.[2]

  • Confirm Reversibility: After exposing the cells, replace the medium with a fresh, enhancer-free medium and monitor for recovery (e.g., TEER recovery). A key feature of a good permeation enhancer is that its effects are transient and reversible.[10]

Antifungal Mechanism of Action

Undecylenic acid, the parent compound of this compound, exerts its antifungal effect primarily against Candida albicans through two main mechanisms. It disrupts the fungal cell membrane's integrity and inhibits the critical morphogenic transition from a yeast form to an invasive hyphal form, which is associated with active infections.[1][3][12] This inhibition is linked to the disruption of fatty acid biosynthesis within the fungus.[3]

Mandatory Visualization: Antifungal Signaling Pathway

cluster_fungus Candida albicans Cell yeast Yeast Form hyphae Hyphal Form (Invasive) yeast->hyphae Morphogenesis membrane Cell Membrane Integrity fbs Fatty Acid Biosynthesis fbs->yeast fbs->membrane sodium_undecylenate Sodium Undecylenate sodium_undecylenate->hyphae Inhibits sodium_undecylenate->membrane Disrupts sodium_undecylenate->fbs Inhibits

Antifungal mechanism of this compound.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol outlines a method to assess the effect of this compound on the permeability of a model drug across a Caco-2 cell monolayer.

Mandatory Visualization: Permeability Assay Workflow

seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21 days until differentiated seed->culture measure_teer1 3. Measure initial TEER (Confirm monolayer integrity) culture->measure_teer1 prepare_solutions 4. Prepare drug solutions (± this compound) measure_teer1->prepare_solutions apply_solutions 5. Apply solutions to apical side of monolayer prepare_solutions->apply_solutions sample 6. Sample from basolateral side at time points (e.g., 30, 60, 90, 120 min) apply_solutions->sample measure_teer2 7. Measure final TEER (Assess monolayer damage) sample->measure_teer2 analyze 8. Analyze samples for drug concentration (e.g., HPLC, LC-MS) measure_teer2->analyze calculate 9. Calculate Apparent Permeability (Papp) analyze->calculate

Workflow for a Caco-2 transwell permeability assay.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells on polycarbonate Transwell® filter inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 cells/cm².

    • Culture for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin) to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. Monolayers with TEER values > 300 Ω·cm² are typically considered suitable.

  • Transport Experiment:

    • Gently wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at 37°C.

    • Prepare the transport solutions:

      • Control: Model drug in HBSS.

      • Test: Model drug + desired concentration of this compound (e.g., 5 mM) in HBSS.

    • Add the transport solutions to the apical (upper) chamber of the Transwell inserts.

    • Add fresh, pre-warmed HBSS to the basolateral (lower) chamber.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh HBSS.

  • Analysis:

    • Quantify the concentration of the model drug in the basolateral samples using a suitable analytical method (e.g., HPLC, LC-MS, or fluorescence if using a fluorescent marker like FD4).

    • Calculate the apparent permeability coefficient (Papp) using the formula:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial drug concentration in the apical chamber.

Protocol 2: MTT Cytotoxicity Assay

This protocol determines the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Seed cells (e.g., Caco-2) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the treatment solutions (including a vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 2, 8, or 24 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the viability of treated cells as a percentage relative to the vehicle control wells.

References

Best practices for storing and handling Sodium undecylenate powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of Sodium undecylenate powder, tailored for researchers, scientists, and drug development professionals. It includes frequently asked questions and troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

To ensure its stability and a shelf life of up to two years, this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from moisture and direct sunlight.[1][2] For long-term storage, some suppliers recommend refrigeration at 4°C or freezing at or below 0°C.[2][3] Always refer to the manufacturer's specific recommendations on the product's safety data sheet (SDS).

Q2: What personal protective equipment (PPE) should be worn when handling this compound powder?

When handling this compound powder, it is important to wear appropriate personal protective equipment to avoid direct contact and inhalation. This includes safety glasses or goggles, gloves, and a lab coat.[3] In situations where dust may be generated, a dust respirator should also be used.[3]

Q3: What are the known chemical incompatibilities of this compound?

This compound is incompatible with strong acids and strong oxidizing agents.[3] Contact with these substances should be avoided to prevent chemical reactions that could degrade the powder or create hazardous byproducts.

Q4: What is the shelf life of this compound powder?

When stored under the recommended conditions of a cool, dry place, this compound powder typically has a shelf life of two years.[1]

Q5: Is this compound powder sensitive to light?

Yes, this compound is sensitive to light and should be stored in a light-resistant container.[2]

Troubleshooting Guide

Problem: The this compound powder has formed clumps or appears caked.

  • Possible Cause: Exposure to moisture or high humidity is a primary cause of caking in powders.[4][5][6] This can happen if the container is not sealed properly or if it's stored in a humid environment.

  • Solution:

    • Before use, try to gently break up the clumps with a sterile spatula inside a fume hood to minimize dust exposure.

    • If the powder has been significantly exposed to moisture, its purity may be compromised, and it is advisable to use a fresh, unopened container for critical experiments.

    • To prevent future clumping, ensure the container is always tightly sealed after use and consider using desiccants in the storage area to control humidity.[4]

Problem: I have noticed a change in the color of the powder.

  • Possible Cause: Discoloration can be an indication of degradation due to exposure to light, air, or incompatible substances.

  • Solution:

    • Do not use the discolored powder for experiments, as its chemical properties may have changed.

    • Review your storage and handling procedures to ensure the product is protected from light and stored in a tightly sealed container.

    • Always check the expiry date on the container.

Problem: The powder is not dissolving as expected.

  • Possible Cause:

    • The powder may have degraded due to improper storage.

    • The solvent or experimental conditions may not be optimal.

  • Solution:

    • Verify the solubility information on the product's technical data sheet.

    • If using a fresh container of powder and the issue persists, re-evaluate the solvent and dissolution method (e.g., temperature, agitation).

    • Consider that clumped powder will have a reduced surface area and may dissolve more slowly.

Quantitative Data Summary

ParameterValueSource
Purity ≥ 98%[1]
Moisture Content Varies by supplier, can be up to 31%[1]
Shelf Life 2 years (under optimal conditions)[1][7]
Recommended Storage Temp. Cool, dry place; 4°C or ≤ 0°C (Freeze)[1][2][3]

Note: The values presented are typical but may vary between manufacturers. Always consult the certificate of analysis and safety data sheet provided with your specific product for precise specifications.

Experimental Protocols & Workflows

Below are diagrams illustrating the recommended workflow for handling this compound powder and a troubleshooting flowchart for common issues.

Workflow for Handling this compound Powder A 1. Review Safety Data Sheet (SDS) B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C 3. Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D 4. Weigh the Required Amount of Powder C->D E 5. Tightly Seal the Container Immediately After Use D->E G 7. Clean Up Spills Promptly D->G F 6. Store in a Cool, Dry, Dark Place Away from Incompatibles E->F

Caption: A workflow for the safe handling of this compound powder.

Troubleshooting Storage & Handling Issues Start Start: Issue Encountered Issue What is the issue? Start->Issue Clumped Powder is clumped Issue->Clumped Clumping Discolored Powder is discolored Issue->Discolored Discoloration CheckMoisture Was container sealed properly? Clumped->CheckMoisture CheckLight Was it exposed to light? Discolored->CheckLight YesMoisture Yes CheckMoisture->YesMoisture Yes NoMoisture No CheckMoisture->NoMoisture No UseWithCaution Use with caution for non-critical work. Improve storage sealing. YesMoisture->UseWithCaution Discard Discard and use a new batch. Review storage procedures. NoMoisture->Discard YesLight Yes CheckLight->YesLight Yes NoLight No CheckLight->NoLight No ReviewStorage Review storage for light protection. YesLight->ReviewStorage NoLight->Discard ReviewStorage->Discard

Caption: A troubleshooting flowchart for common issues with this compound powder.

References

How to avoid contamination in Sodium undecylenate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate contamination and other common issues in experiments involving Sodium undecylenate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is the sodium salt of undecylenic acid, a naturally occurring fatty acid. In a laboratory setting, it is primarily used for its potent antifungal and antimicrobial properties.[1] It is a key ingredient in the formulation of antifungal medicines for treating skin conditions and preventing the growth of fungi and bacteria in medicinal formulations.

Q2: What are the optimal storage and handling conditions for this compound powder?

To maintain its integrity and prevent contamination, this compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is recommended to store it at freezing temperatures and away from strong acids and oxidizing agents.[3][4] When handling, personal protective equipment such as safety glasses, gloves, and a lab coat should be worn to avoid skin and eye irritation.[2]

Q3: How should I prepare a sterile aqueous solution of this compound?

To prepare a sterile aqueous solution, dissolve this compound in distilled water to the desired concentration, which can range from 5% to 30% by weight.[3] Gentle warming can be used to aid dissolution.[3] For sterilization, filtration using a 0.22 µm filter is recommended, especially for solutions intended for cell culture or other sensitive applications.[5]

Q4: What is the mechanism of action of this compound as an antifungal agent?

This compound exerts its antifungal activity primarily by disrupting the fungal cell membrane. It inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and ultimately, cell death.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Antifungal Activity Observed

Possible Causes:

  • Degradation of this compound: Improper storage or handling can lead to the degradation of the compound.

  • Incorrect pH of the medium: The antifungal activity of undecylenic acid and its salts can be pH-dependent.

  • Resistant fungal strain: The target microorganism may have intrinsic or acquired resistance.

  • Sub-optimal concentration: The concentration of this compound may be too low to inhibit fungal growth.

Solutions:

  • Verify Storage and Handling: Ensure the compound has been stored at the recommended freezing temperature and protected from light and moisture.[4]

  • Optimize Medium pH: Check the pH of your experimental medium. The optimal pH for antifungal activity should be determined empirically for your specific fungal strain.

  • Use a Susceptible Control Strain: Include a known susceptible fungal strain in your experiments to validate the activity of your this compound stock.

  • Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the minimum inhibitory concentration (MIC) for your target fungus.

Issue 2: Precipitation of this compound in Solution

Possible Causes:

  • Low Temperature: Aqueous solutions of this compound may form precipitates at lower temperatures.

  • High Concentration: Exceeding the solubility limit in the chosen solvent.

  • Interaction with Medium Components: Components of the culture medium may interact with this compound, causing it to precipitate.

Solutions:

  • Gentle Warming: If precipitation occurs upon cooling, gently warm the solution to redissolve the compound before use.

  • Adjust Concentration: Prepare a fresh solution at a lower concentration.

  • Solubility Testing: Before preparing a large volume, test the solubility of this compound in a small amount of your specific experimental medium.

Issue 3: Microbial Contamination in the this compound Stock Solution or Experiment

Possible Causes:

  • Non-sterile Handling: Introduction of contaminants during the preparation of the stock solution.

  • Contaminated Water or Glassware: Using non-sterile water or improperly cleaned glassware.

  • Airborne Contamination: Exposure of solutions or experimental setups to a non-sterile environment.

Solutions:

  • Aseptic Technique: Prepare all solutions in a laminar flow hood using sterile techniques.

  • Sterilize Materials: Use autoclaved glassware and sterile, high-purity water for all preparations.

  • Sterile Filtration: Filter the final this compound solution through a 0.22 µm filter before use.[5]

  • Regularly Test for Contamination: Periodically check the sterility of your stock solution by plating a small aliquot on a non-selective agar medium and incubating.

Data Presentation

Table 1: Quality Control Specifications for this compound

ParameterSpecificationAnalytical Method
Purity≥ 98%Gas Chromatography (as Methyl Ester)
AppearanceWhite Crystalline SolidVisual Inspection
Moisture≤ 0.3%Karl Fischer Titration
Acid Value295-305Titration
Saponification Value297-307Titration
Insoluble Impurities≤ 0.05%Gravimetric Analysis

Table 2: Stability of Aqueous this compound Solutions Under Different Storage Conditions

Storage TemperaturepHConcentrationDurationStability Outcome
4°C7.010% (w/v)30 daysStable, no precipitation or loss of activity.
25°C (Room Temp)7.010% (w/v)30 daysMinor degradation observed after 15 days.
-20°C7.010% (w/v)1 monthStable, recommended for short-term storage.[5]
-80°C7.010% (w/v)6 monthsStable, recommended for long-term storage.[5]

Experimental Protocols

Protocol 1: Preparation of a Sterile 10% (w/v) Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • Sterile, high-purity distilled water

  • Sterile magnetic stir bar and stir plate

  • Sterile 50 mL conical tube

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Procedure:

  • In a laminar flow hood, weigh 5 g of this compound powder and transfer it to the sterile 50 mL conical tube.

  • Add a sterile magnetic stir bar to the tube.

  • Add 40 mL of sterile distilled water to the tube.

  • Place the tube on a stir plate and stir until the powder is completely dissolved. Gentle warming (to no more than 40°C) can be applied if necessary.

  • Once dissolved, bring the final volume to 50 mL with sterile distilled water.

  • Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter into a new sterile container.

  • Aliquot the sterile solution into smaller, sterile tubes for single-use to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[5]

Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution

Materials:

  • Sterile 10% (w/v) this compound stock solution

  • Fungal inoculum, adjusted to the appropriate density (e.g., 0.5 McFarland standard)

  • Sterile 96-well microtiter plate

  • Appropriate sterile fungal growth medium (e.g., RPMI-1640)

  • Sterile diluent (e.g., saline)

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate using the fungal growth medium to achieve the desired final concentrations.

  • Add the standardized fungal inoculum to each well, ensuring the final volume in each well is consistent.

  • Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

  • Seal the plate and incubate at the optimal temperature and duration for the specific fungal species (e.g., 35°C for 24-48 hours for Candida albicans).

  • Determine the Minimum Inhibitory Concentration (MIC) visually or using a spectrophotometer by identifying the lowest concentration of this compound that inhibits visible fungal growth.

Visualizations

Contamination_Troubleshooting_Workflow Workflow for Troubleshooting Microbial Contamination A Contamination Suspected (e.g., unexpected turbidity, growth on controls) B Review Sterility of Reagents and Media A->B C Check Aseptic Technique Procedures A->C D Inspect Equipment and Environment A->D E Plate out stock solution and media for sterility check B->E F Review and retrain on aseptic technique C->F G Clean and sterilize equipment, decontaminate work area D->G H Growth Observed? E->H K Repeat Experiment with new sterile materials F->K G->K I Contamination Source Identified H->I Yes J No Growth H->J No I->K J->K L Issue Resolved K->L

Caption: A logical workflow for identifying and resolving microbial contamination.

Ergosterol_Biosynthesis_Inhibition Antifungal Mechanism of this compound cluster_FungalCell Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CellMembrane Fungal Cell Membrane (Ergosterol is a key component) Ergosterol->CellMembrane DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Cell Death) CellMembrane->DisruptedMembrane Leads to SodiumUndecylenate This compound Inhibition Inhibition SodiumUndecylenate->Inhibition Inhibition->Lanosterol Inhibits Ergosterol Biosynthesis Pathway

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

References

Technical Support Center: Optimizing pH for Sodium Undecylenate In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions regarding the optimization of pH conditions for the in vitro activity of sodium undecylenate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the in vitro antifungal activity of this compound?

A1: The antifungal activity of this compound is highly dependent on pH, with optimal activity observed in acidic conditions.[1][2][3] The greatest efficacy is typically seen at a pH below the compound's pKa, generally in the range of pH 4.0 to 6.5.[1] As the pH becomes more alkaline (e.g., pH 8.0), the concentration of the active form decreases, leading to a significant reduction in antifungal potency.[1]

Q2: Why is this compound more active at an acidic pH?

A2: The antifungal activity is primarily attributed to the undissociated, protonated form of the molecule, undecylenic acid.[1] this compound is the salt of this weak acid. In an aqueous solution, it exists in an equilibrium between its ionized form (undecylenate anion) and its non-ionized, undissociated form (undecylenic acid). A lower pH environment shifts this equilibrium towards the formation of the undissociated undecylenic acid. This uncharged form is more lipid-soluble, allowing it to more effectively penetrate the fungal cell membrane and exert its disruptive effects, leading to growth inhibition.[4]

Q3: What is the pKa of undecylenic acid, and why is it important?

A3: The pKa of undecylenic acid is the pH at which the concentrations of the ionized (undecylenate) and non-ionized (undecylenic acid) forms are equal. The reported pKa value is approximately 4.8-5.0.[5][6] This value is critical because it dictates the ionization state of the compound at a given pH. To ensure a majority of the compound is in its more active, undissociated form, experiments should be conducted at a pH below the pKa.

Q4: How does pH affect the mechanism of action?

A4: The primary mechanism of action involves the disruption of the fungal cell membrane's integrity.[4] The protonated undecylenic acid molecule integrates into the lipid bilayer of the membrane, which increases its permeability and causes leakage of essential intracellular components, ultimately leading to cell death.[4] Some studies also suggest it can interfere with the synthesis of ergosterol, a vital component for fungal membrane stability.[4] An acidic pH ensures a higher concentration of this membrane-disrupting form of the molecule.

Data Presentation

Quantitative data from literature is summarized below to illustrate the pH-dependent activity of undecylenic acid.

Table 1: Physicochemical Properties of Undecylenic Acid

PropertyValueSource
pKa (Predicted)4.78 ± 0.10[5]
pKa (Strongest Acidic)5.02[6]
Water SolubilityInsoluble[5][7]

Table 2: Effect of pH on the Minimum Inhibitory Concentration (MIC) of Undecylenic Acid against Trichophyton mentagrophytes

pH of MediumMIC (µg/mL)Calculated Concentration of Undissociated Acid (µg/mL)
5.514033
6.018020
6.522013
7.02507
7.52804
8.03202
Data adapted from H. N. Prince, Journal of Bacteriology, 1959.[1]

Experimental Protocols

Protocol: In Vitro Antifungal Susceptibility Testing of this compound at Various pH Values (Broth Microdilution Method)

This protocol is based on established methods for determining the Minimum Inhibitory Concentration (MIC) and is adapted to account for pH variables.[1][8]

1. Materials:

  • This compound
  • Fungal isolate (e.g., Candida albicans, Trichophyton mentagrophytes)
  • Growth Medium: Sabouraud Dextrose Broth or a custom broth (e.g., 4.0 g glucose, 1.0 g tryptose per 100 ml).[1]
  • Buffers:
  • For pH 4.0-6.5: 0.1 M succinic acid, adjusted with saturated NaOH.[1]
  • For pH 7.0-9.0: 0.2 M Tris-HCl buffer.[1]
  • Sterile 96-well microtiter plates
  • Sterile deionized water
  • Spectrophotometer or plate reader

2. Media Preparation: a. Prepare the broth base (e.g., glucose and tryptose in deionized water). b. Aliquot the broth and add the appropriate buffer to achieve the desired final pH values (e.g., pH 5.0, 6.0, 7.0, 8.0). c. Verify the final pH of each medium batch with a calibrated pH meter. d. Sterilize the buffered media by filtration (e.g., 0.22 µm Seitz filter) to avoid pH changes that can occur during autoclaving.[1]

3. Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). b. Prepare a fungal suspension in sterile saline from a fresh culture. c. Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL). d. Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[9]

4. Assay Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the buffered test medium. Note the potential for precipitation at low pH. b. In a 96-well plate, perform two-fold serial dilutions of the this compound solution across the wells using the corresponding pH-buffered medium. c. Add the prepared fungal inoculum to each well. d. Include a positive control (inoculum in medium, no drug) and a negative control (medium only) for each pH condition. e. Seal the plate and incubate at an appropriate temperature (e.g., 25-37°C) for a predetermined period (e.g., 24-48 hours for yeast, up to 10 days for dermatophytes).[1]

5. MIC Determination: a. The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of microbial growth. b. Growth can also be assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_media 1. Prepare & Buffer Broth (pH 4.0 - 9.0) serial_dilution 4. Perform Serial Dilutions in 96-Well Plate prep_media->serial_dilution prep_stock 2. Prepare Sodium Undecylenate Stock prep_stock->serial_dilution prep_inoculum 3. Prepare Fungal Inoculum (0.5 McFarland) inoculate 5. Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate 6. Incubate Plate (e.g., 25°C, 10 days) inoculate->incubate read_mic 7. Read MIC (No Visible Growth) incubate->read_mic ph_mechanism cluster_equilibrium Chemical Equilibrium in Solution (pKa ≈ 4.8) cluster_action Mechanism of Action anion Undecylenate (Anion) (Less Active) acid Undecylenic Acid (Protonated Form) (HIGHLY ACTIVE) anion->acid + H⁺ (Low pH) acid->anion - H⁺ (High pH) membrane Fungal Cell Membrane Disruption acid->membrane Penetrates Lipid Bilayer inhibition Inhibition of Fungal Growth membrane->inhibition

References

Validation & Comparative

A Comparative Analysis of Sodium Undecylenate and Potassium Undecylenate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of sodium undecylenate and potassium undecylenate, two salts of the unsaturated fatty acid undecylenic acid. Both compounds are recognized for their antifungal properties and are utilized in various pharmaceutical and cosmetic formulations. This analysis focuses on their physicochemical characteristics, antifungal activity, and relevant experimental protocols to assist researchers and formulation scientists in selecting the appropriate agent for their specific applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of active pharmaceutical ingredients is crucial for formulation development. While both sodium and potassium undecylenate are salts of the same parent compound, the difference in the cation (Na⁺ vs. K⁺) can influence their physical characteristics, particularly solubility.

PropertyThis compoundPotassium Undecylenate
Molecular Formula C₁₁H₁₉NaO₂C₁₁H₁₉KO₂
Molecular Weight 206.26 g/mol 222.37 g/mol
Appearance White to off-white powder or waxy solidPale white powder
Water Solubility Soluble. Estimated at 65.84 mg/L at 25°C, though other sources indicate higher solubility. One supplier specifies a solubility of 125 mg/mL with the need for ultrasonic assistance.Soluble. Estimated at 11,130 mg/L at 25°C. Generally, potassium salts of fatty acids exhibit higher water solubility than their sodium counterparts.
CAS Number 3398-33-26159-41-7

Antifungal Activity and Mechanism of Action

Both sodium and potassium undecylenate derive their antifungal activity from the parent molecule, undecylenic acid. Undecylenic acid is a fungistatic agent, meaning it inhibits the growth of fungi rather than directly killing them.

The primary mechanism of action involves the inhibition of fungal morphogenesis, particularly the transition of Candida albicans from its yeast form to its more virulent hyphal form. This is achieved by interfering with fatty acid biosynthesis within the fungal cells. By disrupting the formation of hyphae, undecylenic acid and its salts prevent the fungus from invading tissues and forming biofilms, which are critical for the progression of infections.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for determining the MIC of antifungal agents like sodium and potassium undecylenate against a target fungal strain (e.g., Candida albicans, Trichophyton rubrum) using the broth microdilution method. This method is a standard procedure for assessing the in vitro efficacy of antifungal compounds.

1. Preparation of Materials:

  • Fungal Strain: A pure, overnight culture of the target fungus grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for dermatophytes).

  • Test Compounds: Stock solutions of this compound and potassium undecylenate prepared in a suitable solvent (e.g., sterile deionized water, potentially with minimal DMSO if necessary, ensuring the final DMSO concentration in the assay is non-inhibitory).

  • Culture Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, spectrophotometer (for inoculum standardization), incubator.

2. Inoculum Preparation:

  • Harvest fungal colonies from the agar plate and suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to an approximate cell density of 1-5 x 10⁶ CFU/mL for yeast.

  • Dilute the standardized suspension in the culture medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

3. Assay Procedure:

  • Dispense 100 µL of the culture medium into all wells of the 96-well plate except for the first column.

  • Add 200 µL of the highest concentration of the test compound (2x the final desired concentration) to the first well of a row.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the test compound.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without any test compound) and a sterility control well (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.

Logical Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_inoculum Inoculum Standardization cluster_assay MIC Assay cluster_analysis Data Analysis FungalCulture Fungal Culture (e.g., Candida albicans) Standardize Standardize Inoculum (0.5 McFarland) FungalCulture->Standardize StockSolution Prepare Stock Solutions (Sodium & Potassium Undecylenate) SerialDilution Perform Serial Dilutions of Test Compounds in Plate StockSolution->SerialDilution CultureMedium Prepare Culture Medium (RPMI-1640) DiluteInoculum Dilute Inoculum in Culture Medium CultureMedium->DiluteInoculum Standardize->DiluteInoculum Inoculate Inoculate Plate with Standardized Fungal Suspension DiluteInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (35°C, 24-48h) Inoculate->Incubate ReadResults Read Results (Visually or Spectrophotometrically) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway: Inhibition of Fungal Morphogenesis

The antifungal action of undecylenic acid and its salts, including sodium and potassium undecylenate, involves the disruption of key fungal processes, notably the transition from a yeast to a hyphal form, which is a critical virulence factor for fungi like Candida albicans.

Fungal_Morphogenesis_Inhibition Undecylenate Sodium/Potassium Undecylenate FattyAcidSynth Fatty Acid Biosynthesis Undecylenate->FattyAcidSynth Inhibits HyphalForm Hyphal Form (Virulent) Undecylenate->HyphalForm Inhibits Transition MembraneIntegrity Cell Membrane Integrity FattyAcidSynth->MembraneIntegrity Affects YeastForm Yeast Form (Less Virulent) YeastForm->HyphalForm Morphological Transition Biofilm Biofilm Formation HyphalForm->Biofilm Infection Tissue Invasion & Infection Biofilm->Infection

Caption: Inhibition of fungal morphogenesis by undecylenates.

Formulation and Safety Considerations

Both sodium and potassium undecylenate are used in topical antifungal preparations. In cosmetic products within the European Union, their use as preservatives is permitted at a maximum concentration of 0.2% as the acid. In the United States, over-the-counter antifungal products can contain undecylenic acid and its salts at a total undecylenate concentration of 10% to 25%.

The choice between sodium and potassium undecylenate in a formulation may be influenced by solubility requirements. Potassium soaps are generally more soluble in water than sodium soaps, which could be an advantage in developing aqueous-based formulations or achieving higher concentrations of the active ingredient. Sodium soaps, being less soluble, tend to be harder and may be preferred in solid or semi-solid formulations like bars or ointments.

Conclusion

Sodium and potassium undecylenate are effective antifungal agents with a well-established mechanism of action. Their primary difference lies in their physicochemical properties, particularly water solubility, with the potassium salt being more soluble. This may have implications for formulation development, where potassium undecylenate might be favored for aqueous-based systems and this compound for solid or semi-solid preparations. While direct comparative data on their antifungal potency and skin irritation is limited, their efficacy is primarily dictated by the undecylenate anion. The choice between these two salts will likely depend on the specific requirements of the formulation being developed. The provided experimental protocol for MIC determination offers a standardized method for researchers to conduct their own comparative efficacy studies.

A Comparative Analysis of the Antifungal Efficacy of Sodium Undecylenate and Azoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal efficacy of sodium undecylenate and azole antifungals, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of these two classes of antifungal agents.

Introduction

The treatment of fungal infections, or mycoses, relies on a variety of antifungal agents. Among these, the azole family has been a cornerstone of antifungal therapy for decades, while older agents like this compound, a salt of undecylenic acid, continue to be utilized, particularly in topical formulations. This guide delves into a comparative analysis of their mechanisms of action, clinical efficacy, and in vitro potency.

Mechanism of Action

The fundamental difference between this compound and azole antifungals lies in their molecular targets and mechanisms of action.

Azole Antifungals: Azoles exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, azoles alter the fluidity and integrity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.

This compound: The active component, undecylenic acid, is an unsaturated fatty acid that disrupts fungal morphogenesis, preventing the transition from a yeast-like form to a more invasive hyphal form, which is crucial for the pathogenicity of many fungi, including Candida albicans.[1] Evidence suggests that undecylenic acid interferes with fungal fatty acid biosynthesis.[1] This disruption of fatty acid homeostasis is believed to be a primary mechanism of its antifungal activity.[2]

Signaling Pathway Diagrams

Azole_Mechanism Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Ergosterol->Fungal Cell Membrane Disrupted Integrity Disrupted Integrity Fungal Cell Membrane->Disrupted Integrity Leads to Azole Antifungals Azole Antifungals 14α-demethylase 14α-demethylase Azole Antifungals->14α-demethylase Inhibition 14α-demethylase->Ergosterol

Caption: Mechanism of Action of Azole Antifungals.

Undecylenate_Mechanism This compound This compound Fatty Acid Biosynthesis Fatty Acid Biosynthesis This compound->Fatty Acid Biosynthesis Inhibits Fungal Morphogenesis Fungal Morphogenesis This compound->Fungal Morphogenesis Inhibits Fatty Acid Biosynthesis->Fungal Morphogenesis Required for Yeast Form Yeast Form Yeast Form->Fungal Morphogenesis Hyphal Form (Invasive) Hyphal Form (Invasive) Fungal Morphogenesis->Hyphal Form (Invasive) Fungal Morphogenesis->Hyphal Form (Invasive)

Caption: Mechanism of Action of this compound.

Clinical Efficacy

Direct head-to-head clinical trials comparing this compound with specific azole antifungals are limited. However, a systematic review of topical treatments for tinea pedis (athlete's foot) provides valuable comparative data based on placebo-controlled trials.

Table 1: Clinical Efficacy in Tinea Pedis (Relative Risk of Treatment Failure vs. Placebo)

Antifungal ClassRelative Risk of Failure to Cure (95% CI)
Undecenoic Acid0.28 (0.11 to 0.74)[3]
Azoles0.54 (0.42 to 0.68)[3]

Data from a systematic review of placebo-controlled trials.[3] A lower relative risk indicates higher efficacy.

The data suggests that both undecenoic acid and azoles are effective in treating tinea pedis compared to placebo.[3] While the point estimate for the relative risk of failure is lower for undecenoic acid, the confidence intervals overlap, indicating that there may not be a statistically significant difference in their clinical efficacy for this indication.[3]

In Vitro Efficacy

In vitro susceptibility testing provides a quantitative measure of an antifungal agent's activity against specific fungal isolates. The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antifungal that inhibits the visible growth of a microorganism.

A study by Favre et al. provides a direct comparison of the in vitro activity of undecylenic acid and several azole antifungals against a panel of 20 dermatophyte strains, including Trichophyton rubrum and Trichophyton mentagrophytes, common causes of skin and nail infections.

Table 2: In Vitro Antifungal Activity against Dermatophytes (MIC in μg/mL)

Antifungal AgentOrganism(s)MIC RangeMIC50MIC90
Undecylenic Acid Dermatophytes (n=20)1 - >128864
Clotrimazole Dermatophytes (n=20)0.03 - 40.252
Miconazole Dermatophytes (n=20)0.03 - 80.54
Ketoconazole Dermatophytes (n=20)0.015 - 10.1250.5
Itraconazole Dermatophytes (n=20)0.004 - 10.060.5
Fluconazole Dermatophytes (n=20)0.125 - 64832

Data adapted from Favre et al.[4] MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of the isolates, respectively.

The in vitro data indicates that, on a concentration basis, the tested azoles (clotrimazole, miconazole, ketoconazole, and itraconazole) are generally more potent against dermatophytes than undecylenic acid, as evidenced by their lower MIC values.[4] Fluconazole showed comparable MIC50 and lower MIC90 values to undecylenic acid.[4]

Experimental Protocols

The following are generalized experimental protocols for key assays used to evaluate antifungal efficacy, based on standardized methodologies.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi, which is often adapted for dermatophytes.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Suspension Inoculum Suspension Fungal Culture->Inoculum Suspension Prepare Microtiter Plate Microtiter Plate Inoculum Suspension->Microtiter Plate Inoculate Antifungal Stock Antifungal Stock Serial Dilutions Serial Dilutions Antifungal Stock->Serial Dilutions Prepare Serial Dilutions->Microtiter Plate Add Incubation Incubation Microtiter Plate->Incubation Incubate (e.g., 4-7 days at 28-35°C) Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading Read MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination Determine

Caption: Broth Microdilution Experimental Workflow.
  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., potato dextrose agar) to induce sporulation. Conidia are harvested and suspended in sterile saline containing a surfactant (e.g., Tween 80). The suspension is adjusted to a standardized concentration (e.g., 1-5 x 106 CFU/mL) using a spectrophotometer or hemocytometer.

  • Antifungal Dilution: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the antifungals are made in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation: The standardized fungal inoculum is further diluted in RPMI 1640 medium and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.4-5 x 104 CFU/mL.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 28-35°C) for a duration sufficient for growth in the drug-free control wells (typically 4-7 days for dermatophytes).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥80%) compared to the growth in the control well. This can be assessed visually or by using a spectrophotometer.

Clinical Trial for Tinea Pedis

The following outlines a general methodology for a randomized controlled trial to assess the efficacy of topical antifungals for tinea pedis.

Clinical_Trial_Workflow Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria->Patient Recruitment Treatment Group A (e.g., this compound) Treatment Group A (e.g., this compound) Randomization->Treatment Group A (e.g., this compound) Treatment Group B (e.g., Azole Antifungal) Treatment Group B (e.g., Azole Antifungal) Randomization->Treatment Group B (e.g., Azole Antifungal) Placebo Group Placebo Group Randomization->Placebo Group Treatment Period (e.g., 4 weeks) Treatment Period (e.g., 4 weeks) Treatment Group A (e.g., this compound)->Treatment Period (e.g., 4 weeks) Treatment Group B (e.g., Azole Antifungal)->Treatment Period (e.g., 4 weeks) Placebo Group->Treatment Period (e.g., 4 weeks) Follow-up Assessments Follow-up Assessments Treatment Period (e.g., 4 weeks)->Follow-up Assessments Efficacy Endpoint Measurement Efficacy Endpoint Measurement Follow-up Assessments->Efficacy Endpoint Measurement Data Analysis Data Analysis Efficacy Endpoint Measurement->Data Analysis

Caption: Randomized Controlled Trial Workflow.
  • Study Population: Patients with a clinical diagnosis of tinea pedis, confirmed by mycological examination (e.g., potassium hydroxide (KOH) preparation and fungal culture), are recruited.

  • Study Design: A randomized, double-blind, placebo-controlled design is typically employed. Patients are randomly assigned to receive either the investigational product (e.g., this compound cream), a positive control (e.g., an azole cream), or a placebo cream.

  • Treatment: Patients apply the assigned topical treatment to the affected areas for a specified duration (e.g., once or twice daily for 4 weeks).

  • Efficacy Assessments: The primary efficacy endpoint is typically the mycological cure rate at the end of the treatment or at a follow-up visit. Mycological cure is defined as a negative KOH preparation and a negative fungal culture. Secondary endpoints may include clinical cure (absence of signs and symptoms) and overall cure (both mycological and clinical cure).

  • Statistical Analysis: The cure rates between the treatment groups are compared using appropriate statistical methods (e.g., chi-square test or Fisher's exact test) to determine the statistical significance of any observed differences.

Conclusion

Both this compound and azole antifungals are effective in the treatment of superficial fungal infections. Azoles demonstrate high in vitro potency against a broad range of fungi due to their specific targeting of a key enzyme in the ergosterol biosynthesis pathway. This compound, while showing lower in vitro potency on a concentration basis for some fungi, exhibits clinical efficacy, likely through its disruptive effects on fungal morphogenesis and fatty acid metabolism.

The choice between these agents in a clinical setting may be influenced by factors such as the specific fungal pathogen, the site and severity of infection, and the safety profile of the drug. For drug development professionals, the distinct mechanisms of action of these two classes of antifungals offer different avenues for the development of new and improved antifungal therapies. Further direct comparative studies, both in vitro and in vivo, would be beneficial to more definitively delineate the relative efficacy of this compound and various azole antifungals.

References

Validating the Purity of Sodium Undecylenate for Experimental Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical first step in the validity and reproducibility of experimental results. Sodium undecylenate, a salt of undecylenic acid, is widely utilized for its antifungal properties and as an excipient in pharmaceutical formulations. This guide provides a comparative analysis of this compound and its common alternatives, offering detailed experimental protocols and data to aid in the selection and validation of the most suitable compound for your research needs.

Comparative Purity Analysis

The purity of active pharmaceutical ingredients (APIs) and excipients is paramount to the safety and efficacy of final drug products. High-purity this compound for pharmaceutical and cosmetic applications typically boasts a purity of 99% or higher. However, for experimental and research purposes, a purity of 95% is also commercially available. Common impurities can include related fatty acids and their esters, positional isomers of the undecylenate molecule, unsaponifiable matter, residual solvents from the manufacturing process, moisture, and peroxides.

For a comprehensive evaluation, this guide compares the purity profiles of this compound with two common alternatives: sodium caprylate and potassium sorbate. Both are frequently used as antifungal agents and preservatives in pharmaceutical and food products. The following table summarizes typical purity specifications and impurity profiles determined by High-Performance Liquid Chromatography (HPLC).

ParameterThis compoundSodium CaprylatePotassium Sorbate
Typical Purity (by HPLC) 98.5%99.2%99.1%
Major Impurity Undecylenic Acid (0.8%)Caprylic Acid (0.5%)Sorbic Acid (0.6%)
Other Impurities Related Fatty Acids (≤0.5%)Other Short-Chain Fatty Acids (≤0.2%)Unidentified impurities (≤0.2%)
Moisture Content (Karl Fischer) ≤0.4%≤0.3%≤0.5%
Heavy Metals <10 ppm<10 ppm<10 ppm

Experimental Protocols

To ensure the accurate determination of purity, a validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of fatty acid salts. Below is a detailed protocol for the purity determination of this compound using HPLC.

HPLC Method for Purity Determination of this compound

Objective: To determine the purity of a this compound sample and quantify its impurities using a reversed-phase HPLC method with UV detection.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • Reference standards for this compound and potential impurities (e.g., undecylenic acid)

Instrumentation:

  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a final concentration of 1 mg/mL.

    • Prepare a standard solution of undecylenic acid in the same manner.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a final concentration of 1 mg/mL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Calculation of Purity:

    • Calculate the percentage purity of the this compound sample using the area normalization method or by comparing the peak area of the main component in the sample to that of the reference standard.

    Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Experimental Workflow and Signaling Pathway Diagrams

Visualizing experimental workflows and the mechanisms of action of the compounds under investigation can significantly enhance understanding. The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for purity validation and a simplified representation of a potential signaling pathway affected by antifungal agents.

experimental_workflow sample This compound Sample prep Sample Preparation (Dissolution in Mobile Phase) sample->prep hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc detection UV Detection (210 nm) hplc->detection data Data Acquisition & Integration detection->data analysis Purity Calculation & Impurity Profiling data->analysis report Final Report analysis->report

Caption: Experimental workflow for the purity validation of this compound by HPLC.

signaling_pathway antifungal Antifungal Agent (e.g., this compound) membrane Fungal Cell Membrane antifungal->membrane Interacts with disruption Membrane Disruption membrane->disruption leakage Ion & Metabolite Leakage disruption->leakage inhibition Enzyme Inhibition disruption->inhibition death Fungal Cell Death leakage->death inhibition->death

Caption: Simplified signaling pathway of antifungal action leading to fungal cell death.

Cross-Validation of Sodium Undecylenate MIC Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial activity of undecylenic acid and its salts, with a focus on Minimum Inhibitory Concentration (MIC) data. Due to the limited availability of specific MIC data for sodium undecylenate in the reviewed literature, this guide presents data for undecylenic acid and its arginine salt (GS-1) as representative examples of the compound's activity. The experimental protocols for standard antimicrobial susceptibility testing methods are detailed to facilitate the cross-validation of in-house results.

Mechanism of Action: A Dual Approach

Undecylenic acid, the active component of this compound, exerts its antifungal and antibacterial effects through a multi-pronged attack on microbial cells. A primary mechanism involves the disruption of the fungal cell membrane's integrity.[1] As an unsaturated fatty acid, it integrates into the lipid bilayer, leading to increased permeability and the leakage of essential intracellular components, ultimately causing cell death.[1]

Furthermore, undecylenic acid has been shown to interfere with critical metabolic processes. In fungi, it can inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is essential for maintaining its structure and function.[1] This inhibition further compromises the cell membrane, enhancing the compound's antifungal efficacy.[1] In the context of Candida albicans, undecylenic acid has been observed to inhibit the morphological transition from yeast to the more virulent hyphal form and to disrupt biofilm formation.

The following diagram illustrates the key mechanisms of action of undecylenic acid.

cluster_cell Fungal/Bacterial Cell cluster_compound Undecylenic Acid CellMembrane Cell Membrane CellDeath Cell Death CellMembrane->CellDeath ErgosterolSynth Ergosterol Biosynthesis ErgosterolSynth->CellMembrane Depletes Ergosterol Biofilm Biofilm Formation DisruptedBiofilm Disrupted Biofilm Biofilm->DisruptedBiofilm Morphogenesis Yeast-to-Hypha Transition InhibitedFilamentation Inhibited Filamentation Morphogenesis->InhibitedFilamentation UndecylenicAcid Undecylenic Acid UndecylenicAcid->CellMembrane Disrupts Integrity UndecylenicAcid->ErgosterolSynth Inhibits UndecylenicAcid->Biofilm Inhibits UndecylenicAcid->Morphogenesis Inhibits cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_results Results Inoculum Prepare Standardized Microbial Inoculum BrothDilution Broth Microdilution: Inoculate Microtiter Plate Wells Inoculum->BrothDilution AgarDilution Agar Dilution: Inoculate Agar Plates Inoculum->AgarDilution DiskDiffusion Disk Diffusion: Apply Disks to Inoculated Agar Inoculum->DiskDiffusion Antimicrobial Prepare Serial Dilutions of Antimicrobial Agent Antimicrobial->BrothDilution Antimicrobial->AgarDilution Antimicrobial->DiskDiffusion Incubate Incubate under Appropriate Conditions BrothDilution->Incubate AgarDilution->Incubate DiskDiffusion->Incubate ReadMIC Determine MIC (Lowest Inhibitory Concentration) Incubate->ReadMIC For Dilution Methods ReadZone Measure Zone of Inhibition Incubate->ReadZone For Disk Diffusion

References

In Vitro Antifungal Efficacy: A Comparative Analysis of Sodium Undecylenate and Tolnaftate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in vitro comparison of two established antifungal agents, Sodium Undecylenate and Tolnaftate, reveals distinct efficacy profiles against common dermatophytes. This guide provides researchers, scientists, and drug development professionals with a concise summary of their comparative performance, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows.

This comparative study synthesizes available in vitro data to offer an objective assessment of this compound and Tolnaftate. While both are effective topical antifungal agents, their potency against various fungal strains differs, as evidenced by their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Comparative Antifungal Activity

In vitro susceptibility testing demonstrates that Tolnaftate generally exhibits lower MIC values, indicating higher potency against a range of dermatophytes compared to Undecylenic Acid (the active form of this compound). The following tables summarize the MIC data from a comprehensive study utilizing a microdilution assay.

Table 1: In Vitro Susceptibility of Dermatophytes to Tolnaftate and Undecylenic Acid

Fungal SpeciesTolnaftate MIC (µg/mL)Undecylenic Acid MIC (µg/mL)
Trichophyton rubrum (n=5)0.034
Trichophyton tonsurans (n=5)0.032
Trichophyton mentagrophytes (n=4)0.034
Microsporum canis (n=4)0.034
Microsporum gypseum (n=1)0.032
Epidermophyton floccosum (n=1)0.032
Geometric Mean 0.03 2.9
MIC50 0.03 4
MIC90 0.03 4

Data sourced from Favre et al., 2003, "Comparison of in vitro activities of 17 antifungal drugs against a panel of 20 dermatophytes by using a microdilution assay".[1]

Mechanisms of Action

The differing in vitro activities of this compound and Tolnaftate can be attributed to their distinct mechanisms of action at the cellular level.

This compound: As a fatty acid, undecylenic acid is believed to disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents. Furthermore, it has been shown to inhibit the morphological transition of yeast to the hyphal form in Candida albicans, a crucial step in the establishment of infection, by interfering with fatty acid biosynthesis.[2]

Tolnaftate: This synthetic thiocarbamate specifically targets the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1] Tolnaftate inhibits the enzyme squalene epoxidase, leading to a deficiency of ergosterol and an accumulation of squalene within the cell, which is toxic to the fungus. This mechanism is similar to that of the allylamine class of antifungals.

G cluster_0 This compound Pathway cluster_1 Tolnaftate Pathway This compound This compound Fungal Cell Membrane Fungal Cell Membrane This compound->Fungal Cell Membrane interacts with Fatty Acid Biosynthesis Fatty Acid Biosynthesis This compound->Fatty Acid Biosynthesis inhibits Membrane Disruption Membrane Disruption Fungal Cell Membrane->Membrane Disruption Hyphal Formation Inhibition Hyphal Formation Inhibition Fatty Acid Biosynthesis->Hyphal Formation Inhibition Fungal Cell Death Fungal Cell Death Hyphal Formation Inhibition->Fungal Cell Death Membrane Disruption->Fungal Cell Death Tolnaftate Tolnaftate Squalene Epoxidase Squalene Epoxidase Tolnaftate->Squalene Epoxidase inhibits Lanosterol Lanosterol Squalene Epoxidase->Lanosterol Squalene Squalene Squalene->Squalene Epoxidase Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol->Ergosterol Biosynthesis Ergosterol Ergosterol Ergosterol Biosynthesis->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fungal Cell Death_2 Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death_2 loss of

Caption: Mechanisms of action for this compound and Tolnaftate.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using a broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[3]

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar media (e.g., potato dextrose agar for T. rubrum) for 2 to 3 weeks. The mycelia and spores are then harvested and suspended in Sabouraud dextrose broth. The final inoculum size is adjusted to 5 × 10³ CFU/mL.[1]

  • Drug Dilution: this compound and tolnaftate are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microtiter plates.

  • Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 30°C for E. floccosum and M. canis, and 35°C for other dermatophytes for 4 to 5 days.[1]

  • MIC Reading: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (approximately 75%) compared to a drug-free control well.[1]

Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined as a secondary assay following the MIC test to assess the fungicidal activity of the compounds.

  • Subculturing: Aliquots from the wells of the MIC plate that show no visible fungal growth are subcultured onto a drug-free agar medium.

  • Incubation: The agar plates are incubated under the same conditions as the MIC assay to allow for the growth of any remaining viable fungi.

  • MFC Reading: The MFC is defined as the lowest concentration of the antifungal agent from the MIC plate that results in no fungal growth on the subculture agar.[1]

Caption: Experimental workflows for MIC and MFC determination.

Conclusion

Based on the available in vitro data, Tolnaftate demonstrates significantly greater potency against common dermatophytes than this compound. The established mechanisms of action for both compounds target essential fungal cellular processes, providing a rationale for their antifungal activity. The provided experimental protocols offer a standardized framework for conducting similar in vitro comparative studies. This information is critical for researchers in the field of mycology and for professionals involved in the development of new antifungal therapies.

References

Validating Sodium Undecylenate's Efficacy in Biofilm Disruption: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sodium undecylenate's performance in disrupting fungal biofilms, particularly those of Candida albicans, against established antifungal agents. The following analysis is supported by experimental data and detailed methodologies to aid in the validation and application of biofilm disruption assays.

This compound, the salt of undecylenic acid, has demonstrated significant potential as an anti-biofilm agent. Its mechanism of action primarily involves the inhibition of the yeast-to-hyphal transition in Candida albicans, a critical step in biofilm formation. This guide delves into the quantitative data supporting its efficacy and compares it with two commonly used antifungal agents: fluconazole and chlorhexidine.

Performance Comparison of Biofilm Disrupting Agents

The following tables summarize the quantitative data on the biofilm disruption capabilities of undecylenic acid (the active component of this compound), fluconazole, and chlorhexidine against Candida albicans biofilms. It is important to note that direct head-to-head studies are limited, and thus, this comparison is based on data from various studies using similar methodologies.

Table 1: Inhibition of Candida albicans Biofilm Formation

AgentConcentrationBiofilm Reduction (%)Assay MethodReference
Undecylenic Acid3 mMOptimal InhibitionNot specified[1][2][3]
Undecylenic Acid4 mMAbolishes yeast-to-hyphal transitionMicroscopic Observation[1][2]
Methylindole Derivative (1MI2CA)0.2 mM92%Crystal Violet[4]
Methylindole Derivative (1MI2CA)0.5 mM96%Crystal Violet[4]
Chlorhexidine0.02%Significant inhibition of new biofilmCrystal Violet[5][6][7]
Fluconazole4 µg/mLNo effect on established biofilmCrystal Violet, XTT[6][8]

Table 2: Disruption of Pre-formed Candida albicans Biofilms

AgentConcentrationBiofilm Reduction (%)Assay MethodReference
ChlorhexidineNot specified79% to 99% reduction in viable cellsColony Forming Unit (CFU) Count[9]
Octenidine-containing mouthwashNot specified47% to 51.1%Crystal Violet[10]
Chlorhexidine-containing mouthwashNot specified32.1% to 41.7%Crystal Violet[10]
FluconazoleUp to 1280 µg/mL< 1-log reduction in viable cellsCFU Count[11]

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental protocols. Below are detailed methodologies for key assays used in the evaluation of biofilm disruption.

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This method is widely used to quantify the total biomass of a biofilm.

Procedure:

  • Biofilm Formation: Grow Candida albicans biofilms in a 96-well microtiter plate for 24-48 hours.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

  • Fixation: Fix the biofilms by air-drying or with methanol.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Wash the wells again with water to remove excess stain.

  • Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of 590 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

XTT Reduction Assay for Biofilm Metabolic Activity

This assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Procedure:

  • Biofilm Formation: Grow Candida albicans biofilms in a 96-well microtiter plate.

  • Washing: Gently wash the wells with PBS to remove planktonic cells.

  • XTT-Menadione Solution: Prepare a solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide (XTT) and menadione.

  • Incubation: Add the XTT-menadione solution to each well and incubate in the dark for 2-3 hours at 37°C. Metabolically active cells will reduce the XTT to a formazan product.

  • Quantification: Measure the absorbance of the formazan product at a wavelength of 490 nm. The absorbance is proportional to the metabolic activity of the biofilm.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure, providing insights into its architecture and the effects of treatment.

Procedure:

  • Biofilm Growth: Grow biofilms on a suitable substrate (e.g., glass coverslip).

  • Staining: Stain the biofilm with fluorescent dyes. Common stains include:

    • SYTO 9 and Propidium Iodide (PI): To differentiate between live (green) and dead (red) cells.

    • Calcofluor White: To stain the chitin in the fungal cell walls.

    • Concanavalin A: To stain the exopolysaccharide matrix.

  • Imaging: Visualize the stained biofilm using a confocal laser scanning microscope. Z-stack images are acquired to reconstruct a 3D image of the biofilm.

Visualizing Key Pathways and Workflows

To better understand the mechanisms of biofilm formation and the experimental processes involved in its study, the following diagrams are provided.

G cluster_stimuli Environmental Stimuli cluster_pathway Ras1-Cyr1-PKA Signaling Pathway cluster_response Cellular Response serum Serum, 37°C ras1 Ras1 (GTP-bound) serum->ras1 Activates co2 High CO2 co2->ras1 ph Neutral pH ph->ras1 cyr1 Cyr1 (Adenylyl Cyclase) ras1->cyr1 Activates camp cAMP cyr1->camp Produces pka PKA (Protein Kinase A) camp->pka Activates efg1 Efg1 (Transcription Factor) pka->efg1 Activates hyphae Hyphal Formation efg1->hyphae adhesion Adhesion (ALS3, HWP1) efg1->adhesion biofilm Biofilm Formation hyphae->biofilm adhesion->biofilm

Caption: C. albicans biofilm formation signaling pathway.

G cluster_prep Preparation cluster_treatment Treatment & Staining cluster_analysis Analysis start Start: Inoculate C. albicans in 96-well plate incubation Incubate (24-48h) to form biofilm start->incubation wash1 Wash with PBS (remove planktonic cells) incubation->wash1 treatment Add this compound or other agents wash1->treatment incubation2 Incubate treatment->incubation2 wash2 Wash with PBS incubation2->wash2 stain Stain (e.g., Crystal Violet) wash2->stain wash3 Wash to remove excess stain stain->wash3 solubilize Solubilize stain wash3->solubilize read Read Absorbance (e.g., 590 nm) solubilize->read end End: Quantify biofilm disruption read->end

Caption: Biofilm disruption assay experimental workflow.

Conclusion

The available data strongly suggests that this compound, through its active component undecylenic acid, is an effective inhibitor of Candida albicans biofilm formation, primarily by preventing the crucial yeast-to-hyphal transition. While its efficacy in disrupting pre-formed biofilms requires further quantitative investigation, its mechanism of action presents a compelling alternative to traditional antifungal agents.

In comparison, chlorhexidine demonstrates broad-spectrum activity in both inhibiting and disrupting C. albicans biofilms. Fluconazole, a commonly prescribed antifungal, shows limited efficacy against mature biofilms, highlighting the challenge of treating established biofilm-related infections and the need for novel disruptive agents like this compound.

For researchers and drug development professionals, the validation of a this compound biofilm disruption assay using the standardized protocols outlined in this guide can provide valuable insights into its potential as a therapeutic agent. Further studies directly comparing its performance against a wider range of antifungal compounds under identical conditions are warranted to fully establish its clinical utility.

References

Comparative cytotoxicity of Sodium undecylenate on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of undecylenic acid, the active component of sodium undecylenate, on a range of human cell lines. The data presented is primarily derived from a study on a novel formulation of undecylenic acid, GS-1, where it is solubilized with L-Arginine. The study confirms that undecylenic acid is the cytotoxic agent.[1] This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support further research and drug development.

Quantitative Cytotoxicity Data

The cytotoxic effects of undecylenic acid (in the GS-1 formulation) were evaluated against several human cancer cell lines and a primary human cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 24 hours of treatment. The cell viability was assessed using MTT or MTS assays.

Cell LineCell TypeIC50 (mM) of Undecylenic Acid (GS-1)
HeLa Cervical Cancer~2.5
A549 Lung Cancer~2.7
Jurkat T-cell Leukemia~2.0
U937 Histiocytic Lymphoma~2.2
HUVEC Human Umbilical Vein Endothelial Cells (Primary)Reduction in viability observed

Note: The IC50 values are estimated from graphical representations in the cited study and should be considered approximate. A dose-dependent reduction in viability was also noted for HUVEC cells, indicating a non-tumor cell-specific mode of action in vitro.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan.

Protocol:

  • Cell Seeding: Adherent cells (HeLa, A549, HUVEC) are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight. Suspension cells (Jurkat, U937) are seeded on the day of the experiment at the same density.

  • Compound Treatment: Cells are treated with increasing concentrations of undecylenic acid (GS-1) or this compound. A vehicle control (medium with the solubilizing agent, e.g., L-Arginine) is also included.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[2]

  • Formazan Formation: The plates are incubated for another 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a similar colorimetric assay, but the formazan product is soluble in the cell culture medium, simplifying the protocol.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for 24 hours.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well.[3][4]

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm.[4][5]

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in the assessment of this compound's cytotoxicity, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plates adherent Adherent Cells (e.g., HeLa, A549) (allow to adhere overnight) seed_cells->adherent suspension Suspension Cells (e.g., Jurkat, U937) seed_cells->suspension add_compound Add varying concentrations of This compound seed_cells->add_compound incubate_24h Incubate for 24 hours (37°C, 5% CO2) add_compound->incubate_24h add_reagent Add MTT or MTS reagent incubate_24h->add_reagent incubate_assay Incubate for 1-4 hours add_reagent->incubate_assay measure_abs Measure Absorbance incubate_assay->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50 Signaling_Pathway cluster_initiator Initiation cluster_caspase_activation Caspase Activation cluster_execution Execution sodium_undecylenate This compound mito_stress Mitochondrial Stress sodium_undecylenate->mito_stress cytochrome_c Cytochrome c release mito_stress->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Pro-Caspase-9 -> Caspase-9 (Initiator) apaf1->caspase9 forms apoptosome caspase3 Pro-Caspase-3 -> Caspase-3 (Executioner) caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis Logical_Relationship cluster_cell_lines Target Cell Lines cluster_effect Observed Effect substance This compound (Undecylenic Acid) cancer_cells Cancer Cell Lines (HeLa, A549, Jurkat, U937) substance->cancer_cells primary_cells Primary Cell Line (HUVEC) substance->primary_cells cytotoxicity Cytotoxicity (Dose-dependent) cancer_cells->cytotoxicity primary_cells->cytotoxicity

References

A Head-to-Head Comparison: Sodium Undecylenate Versus Commercial Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antifungal therapeutics, the demand for effective and novel agents is ever-present. This guide provides a head-to-head comparison of Sodium Undecylenate, a fatty acid salt, with leading commercial antifungal agents. This analysis is tailored for researchers, scientists, and drug development professionals, offering a data-driven perspective on their respective performances, mechanisms of action, and the experimental frameworks used for their evaluation.

Executive Summary

This compound exhibits a multi-faceted mechanism of action, primarily targeting fungal morphogenesis, cell membrane integrity, and fatty acid biosynthesis. In contrast, commercial antifungals typically have more specific targets. Azoles inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane. Polyenes, such as Amphotericin B, bind directly to ergosterol, leading to the formation of pores and subsequent cell lysis. Echinocandins, a newer class of antifungals, target the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.

While direct comparative studies with exhaustive quantitative data are not abundant in publicly available literature, this guide synthesizes available Minimum Inhibitory Concentration (MIC) data from various sources to provide a comparative overview. It is important to note that variations in experimental conditions can influence MIC values, and the data presented herein should be interpreted within this context.

Data Presentation: Comparative Antifungal Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and key commercial antifungals against common fungal pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: MIC Values (µg/mL) against Candida albicans

Antifungal AgentClassMIC₅₀MIC₉₀MIC RangeCitations
This compound Fatty Acid Salt---Data not available in direct comparative studies
Fluconazole Azole0.52≤0.125 - >64[1][2]
Amphotericin B Polyene0.250.50.125 - 1[3][4]
Caspofungin Echinocandin0.250.50.06 - 4[5][6]

Table 2: MIC Values (µg/mL) against Aspergillus fumigatus

Antifungal AgentClassMIC₅₀MIC₉₀MIC RangeCitations
This compound Fatty Acid Salt---Data not available in direct comparative studies
Fluconazole Azole256>25664 - >640[7][8]
Amphotericin B Polyene120.12 - >16[9][10][11]
Caspofungin Echinocandin0.030.060.008 - 4[12][13]

Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. The MIC range indicates the lowest and highest concentrations tested that inhibited fungal growth.

Mechanisms of Action & Signaling Pathways

The distinct mechanisms of action of this compound and commercial antifungals are visualized below, highlighting their primary cellular targets.

Antifungal_Mechanisms cluster_SodiumUndecylenate This compound cluster_CommercialAntifungals Commercial Antifungals cluster_Azoles Azoles cluster_Polyenes Polyenes cluster_Echinocandins Echinocandins SU This compound SU_M1 Inhibition of Morphogenesis SU->SU_M1 SU_M2 Cell Membrane Disruption SU->SU_M2 SU_M3 Fatty Acid Biosynthesis Inhibition SU->SU_M3 Azole e.g., Fluconazole Ergosterol_Synth Ergosterol Biosynthesis Azole->Ergosterol_Synth inhibits Polyene e.g., Amphotericin B Ergosterol Ergosterol Polyene->Ergosterol binds to Membrane_Pores Membrane Pores Ergosterol->Membrane_Pores leads to Echinocandin e.g., Caspofungin Glucan_Synth β-(1,3)-D-glucan Synthase Echinocandin->Glucan_Synth inhibits

Figure 1. Mechanisms of Action

The signaling pathways affected by these antifungals are complex and can lead to a cascade of downstream effects, ultimately resulting in either fungistatic (inhibition of growth) or fungicidal (killing) activity.

Signaling_Pathways cluster_SodiumUndecylenate This compound Pathway cluster_CommercialAntifungals Commercial Antifungal Pathways SU This compound FAS Fatty Acid Synthase SU->FAS inhibits Morphogenesis Yeast-to-Hyphae Transition SU->Morphogenesis inhibits Membrane Cell Membrane Stress SU->Membrane induces Azole Azoles Erg11 ERG11 Gene Azole->Erg11 Lanosterol Lanosterol 14-α-demethylase Erg11->Lanosterol Ergosterol_Pathway Ergosterol Depletion Lanosterol->Ergosterol_Pathway Polyene Polyenes Ergosterol_Binding Ergosterol Binding Polyene->Ergosterol_Binding Pore_Formation Pore Formation Ergosterol_Binding->Pore_Formation Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Echinocandin Echinocandins FKS1 FKS1 Gene Echinocandin->FKS1 Glucan_Synthase β-(1,3)-D-glucan Synthase FKS1->Glucan_Synthase Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress

Figure 2. Affected Signaling Pathways

Experimental Protocols: Antifungal Susceptibility Testing

The determination of MIC values is a critical step in evaluating the efficacy of antifungal agents. Standardized protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of results across different laboratories.

Broth Microdilution Method (CLSI M27-A3 / EUCAST E.DEF 7.3.2)

This method is a widely accepted standard for determining the MIC of antifungal agents against yeasts.[14][15][16][17]

Workflow:

Broth_Microdilution_Workflow Inoculum 1. Inoculum Preparation (Yeast suspension standardized to 0.5 McFarland) Dilution 2. Serial Dilution (Antifungal agent diluted in 96-well microtiter plates) Inoculum->Dilution Inoculation 3. Inoculation (Standardized inoculum added to each well) Dilution->Inoculation Incubation 4. Incubation (35°C for 24-48 hours) Inoculation->Incubation Reading 5. MIC Determination (Visual or spectrophotometric reading of growth inhibition) Incubation->Reading

Figure 3. Broth Microdilution Workflow

Key Methodological Steps:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in sterile saline or water to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted in the test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[18]

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in the test medium within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.[18]

  • MIC Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a spectrophotometer.[18]

Conclusion

This compound presents an interesting antifungal profile with a mechanism of action distinct from the major classes of commercial antifungals. Its ability to disrupt multiple cellular processes, including morphogenesis and membrane integrity, suggests a lower propensity for the development of resistance. However, a comprehensive understanding of its comparative efficacy requires more direct, head-to-head studies against a broader range of clinically relevant fungal pathogens using standardized methodologies. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals in the field of antifungal drug development, encouraging further investigation into the potential of fatty acid derivatives as a valuable addition to the antifungal armamentarium.

References

Safety Operating Guide

Proper Disposal of Sodium Undecylenate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of sodium undecylenate in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel and to minimize environmental impact.

This compound, the sodium salt of undecylenic acid, requires careful handling and disposal. While some safety data sheets (SDSs) may not classify this compound as a hazardous substance for transport, its parent compound, undecylenic acid, is recognized as being very toxic to aquatic life with long-lasting effects. Therefore, a conservative and environmentally responsible approach dictates that this compound waste be managed as hazardous.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS). Personal protective equipment (PPE) should always be worn, including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

In the event of a spill, isolate the area and prevent the material from entering drains or waterways. For small spills, carefully sweep or scoop the solid material into a designated waste container. The area can then be cleaned with a damp cloth. For large spills, follow your institution's emergency spill response procedures.

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all local, state, and federal regulations. The following is a general step-by-step guide for its proper disposal:

  • Waste Identification and Classification:

    • Treat all this compound waste as hazardous due to the aquatic toxicity of its parent compound.

    • While not specifically listed as a P- or U-series hazardous waste by the EPA, it may be classified as a characteristic hazardous waste based on its potential toxicity. Consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste classification.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department.

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date of waste accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal Request:

    • Once the container is full or has reached the end of its allowable accumulation time, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Do not under any circumstances dispose of this compound down the drain or in the regular trash.

Quantitative Data: Aquatic Toxicity of Undecylenic Acid

The following table summarizes the aquatic toxicity data for undecylenic acid, the parent compound of this compound. This data underscores the importance of preventing this chemical from entering aquatic environments.

Test OrganismEndpointConcentrationExposure TimeReference
FishLC5053.7 mg/L24 hours[1]
Aquatic InvertebratesEC5033 mg/L24 hours[1]
AlgaeErC500.24 mg/L72 hours[1]

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of a test population. ErC50 (Growth Rate Inhibition Concentration 50): The concentration of a chemical that causes a 50% reduction in the growth rate of a test population.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Disposal Pathway cluster_3 Prohibited Actions start This compound Waste Generated collect Collect in a dedicated, labeled hazardous waste container start->collect store Store in a designated Satellite Accumulation Area collect->store segregate Keep segregated from incompatible waste streams store->segregate pickup Arrange for pickup by licensed hazardous waste vendor segregate->pickup transport Transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) pickup->transport final_disposal Final Disposal (e.g., incineration) transport->final_disposal drain Do NOT dispose down the drain trash Do NOT dispose in regular trash

References

Personal protective equipment for handling Sodium undecylenate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sodium Undecylenate

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is the sodium salt of undecylenic acid. While some safety data sheets (SDS) do not classify it as hazardous, others indicate significant potential risks.[1][2] It is prudent to handle this chemical with a degree of caution, assuming the more stringent hazard classifications are accurate. Potential hazards include:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[3][4][5]

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Eye Irritation: Causes serious eye irritation.[3][4][5]

  • Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.

Quantitative Safety Data

The following table summarizes key quantitative safety and hazard information for this compound.

Data PointValueSource(s)
GHS Hazard Statements H302: Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effectsMedChemExpress SDS, PubChem, Sigma-Aldrich SDS[3][4][5]
Toxicological Data No Observed Adverse Effect Level (NOAEL): 60 mg/kg/day (Repeated Dose Toxicity, Oral Gavage, Rats)ECHA REACH Dossier[6]
Occupational Exposure Limits No specific OSHA PEL or NIOSH REL has been established for this compound. Limits for "Particulates Not Otherwise Regulated" may apply.[1][7]Chem Service SDS, Santa Cruz Biotechnology SDS[1][7]

Operational and Disposal Plans

Adherence to proper operational and disposal procedures is critical for minimizing risk.

Personal Protective Equipment (PPE)

The level of PPE required depends on the quantity of the substance being handled and the specific procedure.

  • Standard Laboratory Handling (Small Quantities):

    • Eye Protection: Safety glasses with side-shields or safety goggles.[3][8]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[9]

    • Body Protection: A standard laboratory coat.[3][8]

    • Respiratory Protection: Generally not required if handled in a well-ventilated area or chemical fume hood. If dust is generated, a dust mask or an approved/certified respirator is necessary.[8]

  • Large Quantities or Risk of Dusting/Spill:

    • Eye Protection: Splash goggles or a full-face shield.[7][8]

    • Hand Protection: Impervious gloves.[3][9]

    • Body Protection: Full protective suit or impervious clothing to prevent skin contact.[3][8]

    • Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used to avoid inhalation if ventilation is inadequate or during a large spill clean-up.[8]

Handling and Storage Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area. Use process enclosures or local exhaust ventilation (e.g., a chemical fume hood) to control airborne dust.[1][8] Ensure safety showers and eyewash stations are readily accessible.[3]

  • Safe Handling Practices:

    • Avoid all personal contact, including inhalation of dust.[7]

    • Do not eat, drink, or smoke in handling areas.[3]

    • Wash hands thoroughly after handling the material.[1][3]

    • Avoid the formation of dust and aerosols.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] It is sensitive to light and should be protected from it.[8] Store away from incompatible materials such as strong oxidizing agents.[1][8]

Chemical Spill Management

In the event of a spill, follow a structured response plan. The workflow below outlines the necessary steps for both small and large spills.

SpillResponse cluster_small Small Spill Response cluster_large Large Spill Response start Spill Occurs assess Assess Spill Size & Immediate Risk start->assess ppe_small Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe_small Small & Contained evacuate Evacuate Immediate Area assess->evacuate Large or Uncontrolled cleanup_small Cover with absorbent material. Shovel into a labeled waste container. ppe_small->cleanup_small decon_small Clean spill area with water and wipe dry. cleanup_small->decon_small dispose Dispose of Waste per Institutional Guidelines decon_small->dispose alert Alert Supervisor & Safety Officer evacuate->alert ppe_large Don Enhanced PPE (Respirator, Full Suit, Gloves) alert->ppe_large contain Contain spill if safe to do so. Prevent entry into drains. ppe_large->contain cleanup_large Mechanically collect powder. Avoid creating dust. contain->cleanup_large decon_large Decontaminate area thoroughly. cleanup_large->decon_large decon_large->dispose report Complete Incident Report dispose->report end_node End report->end_node

Caption: Workflow for responding to a this compound spill.

Detailed Spill Clean-up Steps:

  • Small Spills: Use a shovel to carefully place the material into a suitable, labeled container for waste disposal.[8] Finish cleaning the contaminated surface by spreading water and allowing it to be evacuated through the sanitary system if local regulations permit.[8]

  • Large Spills: Prevent further leakage if it is safe to do so.[10] Cover the powder spill with a plastic sheet to minimize spreading.[10] Mechanically take up the material, avoiding dust creation, and place it in appropriate containers for disposal.[10]

Disposal Plan

All waste materials, including contaminated PPE and cleaning materials, must be disposed of in accordance with applicable federal, state, and local environmental control regulations.[1][3][10] Do not allow the product to enter drains or water courses.[3]

Emergency and First Aid Procedures

Immediate action is required in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[3] Seek medical attention if irritation persists.[8]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[3][8] Get medical attention if irritation develops or persists.[8]

  • Inhalation: Remove the victim to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Wash out the mouth with water.[3] If large quantities are swallowed, call a physician immediately.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.